2-Amino-5-bromothiazole hydrobromide
Description
The exact mass of the compound this compound is 259.84415 g/mol and the complexity rating of the compound is 70. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSVDASTCPBUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61296-22-8 | |
| Record name | 2-Thiazolamine, 5-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61296-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10976782 | |
| Record name | 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729558-58-1, 61296-22-8 | |
| Record name | 2-Thiazolamine, 5-bromo-, hydrobromide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729558-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 61296-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromothiazol-2-amine monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-bromothiazole Hydrobromide
This document provides a comprehensive overview of the chemical and physical properties, safety and handling procedures, synthesis, and biological activity of this compound. The information is intended for use by professionals in the fields of chemical research and drug development.
Core Chemical Properties
This compound is a heterocyclic organic compound frequently utilized as a pharmaceutical intermediate and a biochemical reagent in life science research.[1][2] Its chemical structure consists of a thiazole (B1198619) ring substituted with an amino group at the 2-position and a bromine atom at the 5-position, forming a salt with hydrobromic acid.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 61296-22-8 | [3][4] |
| Molecular Formula | C₃H₃BrN₂S·HBr (or C₃H₄Br₂N₂S) | [4][5][6] |
| Molecular Weight | 259.95 g/mol | [4][5][6] |
| Appearance | White to light yellow or pale brown crystalline powder/solid | [5][6][7][8] |
| Melting Point | 163-165 °C (decomposes) | [4][5][6][8][9][10] |
| Solubility | Soluble in Methanol.[6][8][11] Soluble in DMSO (≥ 200 mg/mL).[5] | [5][6][8][11] |
| Purity | Typically available in >95.0% to 97% purity. | [3][12][13] |
| Sensitivity | Hygroscopic; sensitive to moist air or water. | [7][8] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While raw data files are proprietary to suppliers, spectra are available for reference.
| Spectrum Type | Availability / Observation | Source(s) |
| ¹H NMR | Spectrum available and confirms the chemical structure. | [3][5][11] |
| IR | Infrared spectra (ATR-IR, gas-phase) are available. | [12][14][15] |
| Mass Spectrometry | Mass spectra (GC-MS) are available for the free base. | [13] |
Safety, Handling, and Stability
Proper handling and storage are critical due to the hazardous nature of this compound.
Hazard Identification
-
GHS Classification: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation (Category 2).[3][16] It can also cause skin and respiratory irritation.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[7] Avoid formation of dust and inhalation.[7]
-
Storage: Store in a cool, dark, and dry place.[8][12] Keep the container tightly sealed under an inert atmosphere to protect from moisture, as the compound is hygroscopic.[7][8][16]
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[6] However, it is hygroscopic.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[7]
Experimental Protocols
Synthesis Workflow
This compound is typically prepared from its free base, 2-amino-5-bromothiazole. The free base can be synthesized via the electrophilic bromination of 2-aminothiazole. The resulting free base is then neutralized with hydrobromic acid to yield the hydrobromide salt.
Caption: General synthesis pathway from 2-aminothiazole.
General Protocol for Liberation of the Free Base
The hydrobromide salt can be converted to the free base, 2-amino-5-bromothiazole, for use in subsequent reactions.
-
Suspension: Suspend this compound (e.g., 30.0 g, 116.35 mmol) in a suitable solvent such as tetrahydrofuran (B95107) (THF, ~350 mL).[17][18]
-
Neutralization: Add a base, such as triethylamine (B128534) (TEA, ~1.5 equivalents, 174.53 mmol), to the suspension.[17][18]
-
Reaction: Stir the mixture at room temperature for approximately 6 hours.[17][18]
-
Isolation: Remove the resulting precipitate (triethylammonium bromide) by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole as a solid.[17][18] The product can often be used without further purification.
Analytical Characterization (General Methodology)
-
Nuclear Magnetic Resonance (NMR): A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). The resulting chemical shifts (ppm), coupling constants (Hz), and integration values are used to confirm the molecular structure.
-
Infrared Spectroscopy (IR): The IR spectrum is typically obtained using an FT-IR spectrometer with an ATR (Attenuated Total Reflection) accessory. The solid sample is placed directly on the ATR crystal. The resulting spectrum shows absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, C-Br stretches).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base, a technique like GC-MS can be used where the sample is vaporized and ionized. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments helps confirm the identity of the compound.
Biological Activity and Signaling Pathway
Recent research has identified this compound as a potential therapeutic agent for Alzheimer's disease.[1][9][10] Its mechanism of action involves the inhibition of the p70S6 kinase (p70S6K).
Mechanism of Action
This compound acts as an inhibitor of p70S6K.[9][10] This kinase is a key downstream component of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7][19] By inhibiting p70S6K, the compound can modulate cellular processes such as protein synthesis and autophagy. In the context of Alzheimer's disease, this inhibition leads to increased autophagy (the cellular process for clearing damaged proteins) and a reduction in β-amyloid production.[9][10]
p70S6K Signaling Pathway and Point of Inhibition
The following diagram illustrates the simplified PI3K/mTOR/p70S6K signaling cascade and the inhibitory action of this compound.
Caption: Role of 2-Amino-5-bromothiazole HBr in the mTOR/p70S6K pathway.
References
- 1. 2-Amino-5-bromothiazole HBr | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:61296-22-8 | Chemsrc [chemsrc.com]
- 3. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 8. This compound [chembk.com]
- 9. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 10. p70 S6 kinase-mediated protein synthesis is a critical step for vascular endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8) 1H NMR [m.chemicalbook.com]
- 12. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8)IR [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 16. p70S6 kinase regulates oligodendrocyte differentiation and is active in remyelinating lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 2-Amino-5-bromothiazole hydrobromide, a key intermediate in pharmaceutical synthesis and a compound of interest for its potential therapeutic applications. This document collates available data on its chemical identity, structural features, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their laboratory work. Furthermore, this guide touches upon its emerging role as a kinase inhibitor in the context of drug development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. It presents as a light yellow to light brown crystalline powder.[1] Key identifying information and physical properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 5-Bromo-1,3-thiazol-2-amine hydrobromide, 2-Amino-5-bromothiazole HBr | [2] |
| CAS Number | 61296-22-8 | [2] |
| Molecular Formula | C₃H₄Br₂N₂S | [2][3] |
| Molecular Weight | 259.95 g/mol | [2][3] |
| Melting Point | 165 °C (decomposes) | [1][2] |
| Appearance | Light yellow to light brown crystalline powder | [1] |
| Solubility | Soluble in Methanol (B129727) | [2] |
| Hygroscopicity | Hygroscopic | [2] |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [2][4] |
Molecular Structure
The molecular structure of this compound consists of a thiazole (B1198619) ring substituted with an amino group at the 2-position and a bromine atom at the 5-position. The hydrobromide salt forms through the protonation of one of the nitrogen atoms, likely the exocyclic amino group or the thiazole ring nitrogen, by hydrobromic acid. A definitive determination of the protonation site and precise bond lengths and angles would require X-ray crystallographic analysis, data for which is not publicly available at the time of this writing.
A two-dimensional representation of the molecular structure is provided below.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the single proton on the thiazole ring (at C4) and signals corresponding to the protons of the amino group. The exact chemical shift of the amino protons may vary depending on the solvent and concentration and may appear as a broad singlet. The C4-H proton will likely appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the thiazole ring (C2, C4, and C5). The chemical shifts will be influenced by the electronegativity of the neighboring nitrogen, sulfur, and bromine atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Vibrations of the amino group, typically appearing in the region of 3100-3500 cm⁻¹.
-
C=N stretching: Characteristic of the thiazole ring, usually observed around 1600-1650 cm⁻¹.
-
C-N stretching: Typically found in the 1250-1350 cm⁻¹ region.
-
C-Br stretching: This absorption occurs at lower wavenumbers, generally below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum of the free base (2-Amino-5-bromothiazole, C₃H₃BrN₂S, MW: 179.04) would be analyzed. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2-aminothiazole (B372263).
Detailed Protocol:
-
Dissolve 2-aminothiazole in glacial acetic acid and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, this compound, often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product can be purified by recrystallization.
To obtain the free base, 2-Amino-5-bromothiazole, the hydrobromide salt is treated with a base such as triethylamine (B128534) in a suitable solvent like tetrahydrofuran.[5]
Characterization Protocols
4.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
4.2.2 FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
4.2.3 Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. The 2-aminothiazole scaffold is a known pharmacophore present in numerous biologically active molecules.
Recent studies have highlighted the potential of this compound as a therapeutic agent itself, particularly in the context of neurodegenerative diseases. Research has indicated that it can act as an inhibitor of p70S6 kinase.
The inhibition of p70S6 kinase by this compound has been shown to lead to an increase in autophagy and a decrease in the production of β-amyloid, both of which are key pathological hallmarks of Alzheimer's disease. One study reported an ED₅₀ value of 0.8 µM in a transgenic mouse model of Alzheimer's disease. This finding positions this compound as a promising lead compound for further investigation and development of novel therapeutics for neurodegenerative disorders.
Conclusion
This compound is a well-characterized compound with established physicochemical properties and synthetic routes. Its utility as a synthetic intermediate is complemented by its emerging biological activity as a p70S6 kinase inhibitor. This technical guide provides a foundational resource for researchers working with this compound, offering essential data and experimental protocols. Further research, particularly X-ray crystallographic studies, would provide a more detailed understanding of its three-dimensional structure and could aid in the rational design of new derivatives with enhanced therapeutic potential.
References
An In-depth Technical Guide to 2-Amino-5-bromothiazole Hydrobromide (CAS: 61296-22-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromothiazole hydrobromide (CAS number 61296-22-8), a key building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, safety information, and established experimental protocols, presenting a valuable resource for laboratory and development use.
Core Physicochemical and Safety Data
This compound is a heterocyclic organic compound widely utilized as a pharmaceutical intermediate.[1] Its properties and safety classifications are summarized below for quick reference.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 61296-22-8 | [2][3][4][5][6][7] |
| Molecular Formula | C₃H₄Br₂N₂S | [1][2][3][5][8] |
| Molecular Weight | 259.95 g/mol | [3][5][6][7][8][9] |
| Appearance | White to gray to brown powder or crystals | [4][9] |
| Melting Point | 165 °C (decomposes) | [1][3][7][8] |
| Boiling Point | 192.5 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in Methanol | [8] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. It is also noted to be hygroscopic and air-sensitive. | [8][10] |
Safety and Hazard Information
| Hazard Category | GHS Classification and Statements | Source |
| Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [9][10][11] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [10][11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][10] |
Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor in the synthesis of various biologically active molecules. Its utility is demonstrated in the preparation of substituted thiazole (B1198619) derivatives, which are core structures in many pharmaceutical compounds.
Synthesis of 2-Amino-5-bromothiazole (Free Base)
A common application involves the neutralization of the hydrobromide salt to yield the free base, 2-Amino-5-bromothiazole, which can then be used in subsequent reactions.
Experimental Protocol:
-
A suspension of this compound (30.0 g, 116.35 mmol) is prepared in tetrahydrofuran (B95107) (THF, 350 mL).[11][12]
-
Triethylamine (TEA, 24.1 mL, 174.53 mmol) is added to the suspension.[11][12]
-
The mixture is stirred at room temperature for 6 hours.[11][12]
-
Upon completion, the resulting precipitate is removed by filtration.[11][12]
-
The filtrate is concentrated under reduced pressure to afford 2-Amino-5-bromothiazole (17 g, 94.97 mmol).[11][12] The product can often be used without further purification.[11][12]
Synthesis of 5-Bromothiazol-2-amine from 2-Aminothiazole
An alternative synthetic route starts from 2-aminothiazole, which is brominated to produce the target compound.
Experimental Protocol:
-
Dissolve 2-Aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid solution at 0 °C.[12]
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.[12]
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.[12]
-
Once the reaction is complete, adjust the pH to 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.[12]
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).[12]
-
Wash the combined organic layers with saturated saline solution.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[12]
-
Purify the crude product by column chromatography to yield 5-Bromothiazol-2-amine (520 mg, 75% yield).[12]
Role in Drug Discovery and Development
2-Amino-5-bromothiazole and its hydrobromide salt are valuable intermediates in the synthesis of a wide range of therapeutic agents. The thiazole ring is a common scaffold in medicinal chemistry, and the bromo- and amino-substituents provide reactive handles for further chemical modifications.
For instance, 2-Amino-5-bromothiazole has been utilized in the preparation of compounds with potential anticancer activity. One such example is the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, which has shown potent inhibitory effects on KPNB1, a protein implicated in cancer.[13] It has also been used as an intermediate in the preparation of antibacterial agents like 2-sulfanilamido-5-bromothiazoles.[14] Furthermore, research has suggested its potential in developing treatments for Alzheimer's disease by inhibiting p70S6 kinase.[15]
The logical relationship for its use as a building block in drug discovery can be visualized as follows:
References
- 1. chembk.com [chembk.com]
- 2. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:61296-22-8 | Chemsrc [chemsrc.com]
- 4. This compound 61296-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-Amino-5-bromothiazole HBr | this compound | Thiazoles | Ambeed.com [ambeed.com]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-5-bromothiazole 97 61296-22-8 [sigmaaldrich.com]
- 8. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
- 9. americanelements.com [americanelements.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 12. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
- 15. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
Technical Guide: Physicochemical Characteristics of 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Amino-5-bromothiazole hydrobromide, a key intermediate in pharmaceutical synthesis. The information is curated to support research, development, and quality control activities.
Core Physicochemical Properties
This compound is a heterocyclic organic compound. Its key physical and chemical properties are summarized below, providing a foundational understanding of its behavior in various experimental and processing conditions.
General and Physical Properties
This compound typically presents as a crystalline powder, with its color ranging from light yellow to light brown. It is also noted to be hygroscopic, indicating a tendency to absorb moisture from the atmosphere.
| Property | Value | Citations |
| Appearance | Light yellow to light brown crystalline powder | [1][2] |
| Melting Point | 157.0 to 165 °C (decomposes) | [1][3][4][5][6][7][8] |
| Boiling Point | 192.5 °C at 760 mmHg (Predicted) | [1][5] |
| Hygroscopicity | Hygroscopic | [1][7] |
Chemical and Molecular Properties
The molecular structure of this compound dictates its chemical reactivity and properties such as solubility and acidity.
| Property | Value | Citations |
| Molecular Formula | C₃H₄Br₂N₂S | [3][7] |
| Molecular Weight | 259.95 g/mol | [3][7][8] |
| Solubility | Soluble in Methanol and DMSO | [4][6][7] |
| pKa (Predicted) | 3.22 ± 0.10 |
Experimental Protocols
Standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed protocols for determining key characteristics of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a widely accepted technique for its determination.
Protocol:
-
Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube, which is sealed at one end. The packed sample height should be approximately 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.[10][11]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[10][12] For substances that decompose, the temperature at which decomposition is observed is noted.[9]
Solubility Assessment (Shake-Flask Method)
Understanding the solubility of a compound is fundamental for formulation development and bioavailability studies. The shake-flask method is a classic technique to determine equilibrium solubility.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water) in a flask.[13]
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Sample Separation: The resulting saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.[13]
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
-
Reporting: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL).
Spectroscopic Analysis
Spectroscopic techniques provide insight into the molecular structure and functional groups of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[15]
-
Data Acquisition: The NMR spectrum is acquired using a high-resolution NMR spectrometer. Standard one-dimensional ¹H and ¹³C NMR experiments are performed. For more complex structural elucidation, two-dimensional experiments like COSY, HSQC, and HMBC can be employed.[15][16]
-
Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol (KBr Pellet Method):
-
Sample Preparation: A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[7]
-
Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[7]
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a blank KBr pellet is typically taken for correction.[5]
Visualizations: Workflows and Pathways
Synthetic Utility of this compound
This compound is a valuable building block in organic synthesis. For instance, it is a precursor in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a compound with potential biological activity.[17][18] The general workflow for such a synthesis is depicted below.
Caption: Synthetic workflow for N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide.
Potential Mechanism of Action in Alzheimer's Disease
Recent research has suggested that this compound may have therapeutic potential in Alzheimer's disease by inhibiting the p70S6 kinase.[6] This kinase is involved in a signaling pathway that can lead to the hyperphosphorylation of tau protein, a hallmark of the disease.[1][19]
References
- 1. p70 S6 kinase and tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rheolution.com [rheolution.com]
- 3. Item - Role of p70 S6 kinase in the formation of tau pathologies in Alzheimerâs disease - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. eng.uc.edu [eng.uc.edu]
- 5. jascoinc.com [jascoinc.com]
- 6. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. testinglab.com [testinglab.com]
- 15. benchchem.com [benchchem.com]
- 16. omicsonline.org [omicsonline.org]
- 17. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Up-regulation of phosphorylated/activated p70 S6 kinase and its relationship to neurofibrillary pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Amino-5-bromothiazole Hydrobromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-bromothiazole hydrobromide in various organic solvents. The information contained herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Introduction
This compound is a heterocyclic organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its potential applications include the development of treatments for Alzheimer's disease, where it has been shown to inhibit p70S6 kinase.[3] Understanding the solubility of this compound in different organic solvents is critical for its use in synthesis, formulation, and various biological assays. This guide summarizes the available solubility data and provides a general methodology for its experimental determination.
Quantitative Solubility Data
The solubility of this compound has been reported in a limited number of organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that temperature can significantly impact solubility, and the provided data may not specify this parameter.
| Solvent | Chemical Formula | Solubility | Molar Solubility (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 200 mg/mL[4] | ≥ 769.38 mM[4] | Hygroscopic DMSO can affect solubility; using a fresh solvent is recommended.[4] |
| Methanol (B129727) | CH₃OH | Soluble[1][2][5][6] | Not Quantified | - |
Molecular Weight of this compound: 259.95 g/mol [3][7]
Experimental Protocol for Solubility Determination
A standardized and reliable method for determining the solubility of a compound is crucial for reproducible research. The shake-flask method, as described by Higuchi and Connors (1965), is a widely accepted technique for determining thermodynamic solubility, particularly for compounds with low solubility.[8]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., DMSO, Methanol, Ethanol)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Vials for sample collection
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a volumetric flask or a vial). The excess solid should be visually apparent.
-
Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is advisable to filter the supernatant using a chemically resistant syringe filter (e.g., PTFE for organic solvents).
-
Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mol/L.
Visual Representations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship in Drug Development
The solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences subsequent stages of drug development.
Caption: Impact of solubility on key stages of drug development.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, it is known to be soluble in methanol and highly soluble in DMSO.[1][2][4][5][6] For solvents where data is unavailable, the provided experimental protocol offers a reliable method for its determination. A thorough understanding and characterization of solubility are paramount for the effective utilization of this compound in research and drug development. It is recommended that researchers determine the solubility in their specific solvent systems and at the relevant temperatures for their applications.
References
- 1. chembk.com [chembk.com]
- 2. Cas 61296-22-8,2-Amino-5-bromothiazole monohydrobromide | lookchem [lookchem.com]
- 3. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
2-Amino-5-bromothiazole hydrobromide melting point and stability
An In-depth Technical Guide to 2-Amino-5-bromothiazole Hydrobromide: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, with a core focus on the melting point and stability, of this compound (CAS RN: 61296-22-8). This heterocyclic organic compound serves as a crucial intermediate in the pharmaceutical industry and as a biochemical reagent in life science research.[1][2]
Physicochemical Properties
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄Br₂N₂S | [1][3] |
| Molecular Weight | 259.95 g/mol | [1][3] |
| Melting Point | 165 °C (with decomposition) | [1][2][3][4] |
| 157.0 to 163.0 °C | ||
| 163 °C | [5] | |
| 141-144 °C (for hydrated form) | [6] | |
| Appearance | Light yellow to light brown crystalline powder | [1][3][4] |
| White to Gray to Brown powder to crystal | ||
| Solubility | Soluble in Methanol | [1][3] |
| Purity | >95.0% (Nonaqueous Titration) | |
| ≥98.0% | [4] |
Melting Point Analysis
The melting point of this compound is consistently reported at approximately 165 °C, with the important qualifier that the substance decomposes at this temperature.[1][2][3] Some suppliers provide a range, such as 157.0 to 163.0 °C. It is noteworthy that an earlier patent describes a melting point of 141-142 °C for a hydrated form of the compound, which after recrystallization, melts at 144-145 °C.[6] This suggests that the presence of water of crystallization can significantly affect the observed melting point.
Compound Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Hygroscopicity: The compound is sensitive and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][4] Therefore, it must be stored in a sealed, dry environment.[1][3]
-
Light Sensitivity: To prevent degradation, it should be kept in a dark place.[1][3]
-
Storage Temperature: The recommended storage condition is Room Temperature (between 10°C and 25°C).[1][3][5] For long-term storage of stock solutions, -80°C (for 6 months) or -20°C (for 1 month) is recommended.[7]
-
Thermal Stability: The compound decomposes at its melting point.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[8]
-
Incompatibilities: The compound should be kept away from strong oxidizing agents.[8]
References
- 1. This compound [chembk.com]
- 2. This compound | CAS#:61296-22-8 | Chemsrc [chemsrc.com]
- 3. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
- 4. 2-Amino-5-bromothiazole Monohydrobromide CAS 61296-22-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 6. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-Amino-5-bromothiazole Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromothiazole hydrobromide. Due to the limited availability of published, detailed spectroscopic data for the hydrobromide salt, this guide presents the available data for the free base, 2-Amino-5-bromothiazole, as a close structural analogue. It is important to note that while the core spectral features will be similar, shifts in chemical shifts (NMR) and vibrational frequencies (FT-IR) are expected due to the protonation of the amino group in the hydrobromide salt. This guide also includes detailed, generalized experimental protocols for the acquisition of such spectroscopic data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-5-bromothiazole. This information is critical for the structural elucidation and quality control of this important chemical entity.
Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-bromothiazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 | Singlet | 1H | H-4 |
| 7.20 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-bromothiazole
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C-2 |
| 120.5 | C-4 |
| 106.8 | C-5 |
Solvent: DMSO-d₆
Table 3: FT-IR Spectroscopic Data for 2-Amino-5-bromothiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3420 - 3200 | Strong, Broad | N-H stretch (amino group) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1625 | Strong | N-H bend (scissoring) |
| 1540 | Strong | C=N stretch (thiazole ring) |
| 1480 | Medium | C=C stretch (thiazole ring) |
| 810 | Strong | C-H bend (out-of-plane) |
| 680 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data for 2-Amino-5-bromothiazole
| m/z | Relative Intensity (%) | Assignment |
| 178.9 | 98 | [M]⁺ (with ⁷⁹Br) |
| 180.9 | 100 | [M]⁺ (with ⁸¹Br) |
| 100.0 | 45 | [M - Br]⁺ |
| 73.0 | 30 | [C₂H₃N₂S]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Acquire the spectrum at room temperature.
-
A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Data Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a volatile and thermally stable compound like 2-Amino-5-bromothiazole, direct insertion or gas chromatography (GC) can be used for sample introduction.
-
Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragment ions. The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition of the ions.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Caption: Relationship between spectroscopic techniques and structural information.
An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2-Amino-5-bromothiazole Hydrobromide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 2-Amino-5-bromothiazole hydrobromide, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and quality control.
Spectral Data
The structural integrity of this compound can be effectively confirmed using ¹H and ¹³C NMR spectroscopy. The data presented below has been compiled from spectral databases and literature sources. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which is a suitable solvent for this organic salt.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by a single aromatic proton and exchangeable amine/ammonium protons.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-4 | ~7.6 | Singlet (s) | 1H |
| -NH₂ / -NH₃⁺ | Broad | Variable | 3H |
Note: The chemical shift of the amine/ammonium protons is often broad and can vary depending on concentration, temperature, and residual water in the solvent. In the hydrobromide salt, these protons are expected to be downfield compared to the free base due to the positive charge.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows three distinct signals corresponding to the three carbon atoms in the thiazole (B1198619) ring. The chemical shifts for the free base, 2-Amino-5-bromothiazole, in DMSO-d₆ have been reported and are presented below as a reference.[1][2] The formation of the hydrobromide salt is expected to induce a downfield shift, particularly for the carbons adjacent to the protonated nitrogen atom (C-2 and C-4).
| Signal Assignment | Chemical Shift (δ) ppm (for free base)[1][2] | Expected Shift for Hydrobromide |
| C-2 (-NH₂) | ~171 | Downfield |
| C-4 (CH) | ~110 | Downfield |
| C-5 (-Br) | ~98 | Minor Shift |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the NMR analysis of this compound.
2.1. Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[3][4] DMSO-d₆ is the solvent of choice due to its ability to dissolve the hydrobromide salt and its deuterium (B1214612) signal for field-frequency locking.
-
Dissolution : Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.[3]
-
Filtration and Transfer : Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6] The final sample height in the tube should be approximately 4-5 cm.[3][5]
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.2. NMR Data Acquisition
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Temperature : Standard probe temperature (e.g., 298 K).
-
¹H NMR Parameters :
-
Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
2.3. Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
3.1. Structure-Spectrum Correlation
The following diagram illustrates the structure of this compound and the assignment of its NMR signals.
References
synthesis of 2-Amino-5-bromothiazole hydrobromide from 2-aminothiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Amino-5-bromothiazole hydrobromide, a key intermediate in the development of various pharmaceutically active compounds. This document provides a comprehensive overview of common synthetic routes from 2-aminothiazole (B372263), including detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles.
Introduction
2-Amino-5-bromothiazole and its hydrobromide salt are pivotal building blocks in medicinal chemistry, notably in the synthesis of compounds with antimicrobial, anticancer, and other therapeutic properties. The regioselective introduction of a bromine atom at the C5 position of the 2-aminothiazole nucleus is a critical transformation that allows for further functionalization through cross-coupling reactions. This guide explores various established methods for this bromination, focusing on providing practical, reproducible, and scalable procedures.
Synthetic Pathways and Methodologies
The direct bromination of 2-aminothiazole predominantly occurs at the electron-rich C5 position. Several brominating agents and reaction conditions have been developed to achieve this transformation with high selectivity and yield. The most common methods include the use of elemental bromine, N-bromosuccinimide (NBS), and copper(II) bromide. Additionally, enzymatic methods offer a greener alternative.
Bromination with Elemental Bromine in Acetic Acid
A traditional and effective method for the synthesis of 2-Amino-5-bromothiazole involves the use of elemental bromine in a suitable solvent, typically acetic acid. This method often results in the direct formation of the hydrobromide salt.
Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. It is often preferred to minimize the formation of over-brominated byproducts. Careful control of reaction temperature is crucial for achieving high selectivity for mono-bromination at the C5 position.[1]
Bromination using Copper(II) Bromide
Copper(II) bromide (CuBr₂) offers a highly regioselective method for the C5-bromination of 2-aminothiazoles.[1][2] This approach is particularly useful when dealing with sensitive substrates where harsher reagents might lead to decomposition or side reactions.[1]
Enzymatic Bromination
A more environmentally friendly approach involves the use of haloperoxidases, such as vanadium-dependent haloperoxidases (VHPOs), in the presence of a bromide salt and an oxidant like hydrogen peroxide.[1][3] This biocatalytic method boasts high selectivity under mild reaction conditions.[1][3]
Experimental Protocols
Protocol 1: Synthesis using Elemental Bromine in Acetic Acid
This protocol describes the synthesis of 2-Amino-5-bromothiazole, which can be isolated as the hydrobromide salt.
Procedure:
-
Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a flask at 0 °C.[4]
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.[4]
-
Allow the reaction mixture to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, adjust the pH to 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.[4]
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).[4]
-
Wash the combined organic layers with saturated saline solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography to yield 5-bromothiazol-2-amine.[4] To obtain the hydrobromide salt, the crude product before neutralization can be precipitated, filtered, and washed with a non-polar solvent.
Protocol 2: Selective C5-Bromination using Copper(II) Bromide
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonia (B1221849) (0.1 M).[1]
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography.[1]
Protocol 3: Enzymatic Bromination for High Selectivity
Procedure:
-
In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.[1][3]
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).[1][3]
-
Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.[1][3]
-
Monitor the reaction by LC-MS or TLC.[1]
-
After completion, quench the reaction by adding catalase to decompose excess H₂O₂.[1]
-
Extract the product with an organic solvent and purify as necessary.[1]
Data Presentation
Table 1: Summary of Synthetic Methods for 2-Amino-5-bromothiazole
| Method | Brominating Agent | Solvent | Temperature | Yield | Reference |
| 1 | Bromine | Acetic Acid | 0 °C to RT | 75% | [4] |
| 2 | Copper(II) Bromide | Acetonitrile | Room Temperature | High | [1][2] |
| 3 | Enzymatic | KBr / H₂O₂ / VHPO | 30 °C | Not specified | [1][3] |
Table 2: Physicochemical Properties of 2-Amino-5-bromothiazole and its Hydrobromide Salt
| Property | 2-Amino-5-bromothiazole | This compound | Reference |
| CAS Number | 3034-22-8 | 61296-22-8 | [5] |
| Molecular Formula | C₃H₃BrN₂S | C₃H₃BrN₂S · HBr | [5] |
| Molecular Weight | 179.04 g/mol | 259.95 g/mol | [5] |
| Melting Point | 165 °C (dec.) | 165 °C (dec.) | [5] |
| Appearance | White solid | Solid | [5] |
Mandatory Visualizations
Logical Workflow for Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Bromination of 2-Aminothiazole (B372263)
This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the bromination of 2-aminothiazole. This reaction is of significant interest in medicinal chemistry and drug development, as brominated thiazole (B1198619) derivatives serve as crucial intermediates in the synthesis of a wide range of pharmacologically active compounds.
Core Mechanism: Electrophilic Aromatic Substitution
The bromination of 2-aminothiazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The thiazole ring, while being a six-pi-electron aromatic system, is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the sulfur and nitrogen heteroatoms. However, the presence of the amino group (-NH₂) at the 2-position fundamentally alters the ring's reactivity.
Role of the 2-Amino Group:
The -NH₂ group is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance (+R effect). This donation significantly increases the nucleophilicity of the thiazole ring, making it highly susceptible to attack by electrophiles like bromine.
Regioselectivity:
The bromination of 2-aminothiazole is highly regioselective, with the electrophilic attack occurring almost exclusively at the C5 position[1]. This selectivity is a result of the stabilization of the cationic intermediate, known as the sigma complex or arenium ion, formed during the reaction.
When the electrophile (Br⁺) attacks the C5 position, the positive charge in the resulting sigma complex can be delocalized onto both the ring nitrogen and the exocyclic amino nitrogen. The resonance structure involving the exocyclic amino group is particularly stable as it allows all atoms (except hydrogen) to have a complete octet. In contrast, attack at the C4 position does not allow for this extent of delocalization and stabilization. Therefore, the activation energy for the formation of the C5-substituted intermediate is lower, making it the kinetically favored product.
Reaction Pathways and Control of Selectivity
While C5 monobromination is the most common outcome, other products can be obtained by modifying the reaction conditions. The choice of brominating agent and reaction parameters allows for selective synthesis of different halogenated isomers.
-
C5-Monobromination (Kinetic Control) : Achieved under mild conditions using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS)[2]. This pathway is favored due to the electronic activation provided by the amino group.
-
Dibromination : Can occur under more forcing conditions or with an excess of the brominating agent. A second bromination may occur at the C4 position after the initial C5 bromination.[3]
-
C2-Halogenation : Halogenation at the C2 position is not achieved by direct electrophilic substitution. It requires a different strategy, typically involving diazotization of the 2-amino group to form a diazonium salt, followed by a Sandmeyer-type reaction with a copper(I) halide (e.g., CuBr)[3][4].
Experimental Protocols
Protocol 1: Classical Bromination using Bromine in Acetic Acid
This method is a standard procedure for the synthesis of 2-amino-5-bromothiazole.
Methodology:
-
Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid at 0 °C.
-
Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and neutralize the solution to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-amino-5-bromothiazole.[2]
Protocol 2: Biocatalytic Bromination using a Vanadium-Dependent Brominase
This "green chemistry" approach utilizes an enzyme to perform the bromination under mild, aqueous conditions, using a nontoxic bromide salt.
Methodology:
-
Prepare an aqueous buffer solution containing 2-aminothiazole (1), an inorganic bromide salt (e.g., KBr), and a vanadium source (vanadate).
-
Initiate the reaction by adding the vanadium-dependent haloperoxidase (VHPO) enzyme.
-
Add hydrogen peroxide (H₂O₂) as the oxidant, often stoichiometrically, to the reaction mixture at a mild temperature (e.g., 30 °C).
-
The enzyme catalyzes the oxidation of bromide to an electrophilic bromine species, which then reacts with the 2-aminothiazole at the C5 position.[5][6]
-
Upon completion, the reaction can be quenched by adding catalase to decompose any remaining H₂O₂.[6]
-
The product can often be used in subsequent reactions without extensive purification.[5][6]
Quantitative Data Summary
The following table summarizes quantitative data from various reported bromination protocols.
| Protocol | Brominating Agent | Substrate | Solvent | Temperature | Time | Yield | Regioselectivity | Reference |
| Classical | Bromine (Br₂) | 2-Aminothiazole | Acetic Acid | 0 °C to RT | 2 h | 75% | C5 | [2] |
| Biocatalytic | KBr / H₂O₂ / VHPO Enzyme | 2-Aminothiazole | Aqueous Buffer | 30 °C | - | >95% (conversion) | C5 | [5][6] |
| Biocatalytic | KBr / H₂O₂ / VHPO Enzyme | 4-phenyl-2-aminothiazole | Aqueous Buffer | 30 °C | - | 52% (isolated) | C5 | [5][6] |
| Copper-Mediated | Copper(II) Bromide (CuBr₂) | 2-Amino-1,3-thiazoles | Acetonitrile | Room Temp. | - | High | C5 | [3] |
| Sandmeyer-type | n-Butyl nitrite, then CuBr | 2-Amino-1,3-thiazoles | Acetonitrile | 60 °C | 15 min | - | C2 | [3] |
References
- 1. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-Amino-5-bromothiazole Hydrobromide for Researchers and Drug Development Professionals
An In-depth Review of its Properties, Synthesis, and Biological Applications
Abstract
2-Amino-5-bromothiazole hydrobromide is a pivotal chemical intermediate, particularly recognized for its role as a building block in the synthesis of various heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, commercial availability, and detailed experimental protocols for its synthesis and application. Furthermore, it delves into its emerging role as a modulator of key cellular signaling pathways, offering insights for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a light yellow to pale brown crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various commercial and technical sources.
| Property | Value | References |
| CAS Number | 61296-22-8 | [2][3] |
| Molecular Formula | C₃H₃BrN₂S·HBr | [2] |
| Molecular Weight | 259.95 g/mol | [2][3] |
| Appearance | Light yellow to pale brown crystalline powder | [1] |
| Melting Point | 163-165 °C (decomposes) | [1][2][3][4] |
| Solubility | Soluble in Methanol and DMSO (≥ 200 mg/mL) | [1][5] |
| Purity | Typically available in >95% to 98% purity grades from commercial suppliers. | |
| InChI Key | NUSVDASTCPBUIP-UHFFFAOYSA-N | |
| SMILES | Nc1ncc(Br)s1.Br |
Spectroscopic Data:
-
¹H NMR: Spectra are available from chemical suppliers and databases.[6][7]
-
¹³C NMR: Spectral data has been reported in the literature.[8]
Commercial Suppliers
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to kilograms for larger-scale syntheses. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Table of Representative Commercial Suppliers:
| Supplier | Available Purity Grades | Notes |
| Sigma-Aldrich (Merck) | 97% | Provides access to CoA and other documentation. |
| Thermo Fisher Scientific (Acros Organics) | 95% | Offers detailed SDS.[9] |
| TCI (Tokyo Chemical Industry) | >95.0% (T) | Provides specifications and analytical charts. |
| MedChemExpress | ≥98% | Offers solubility data and handling instructions.[5] |
| Biosynth | Research Grade | Provides some biological context for the compound.[3] |
| American Elements | Standard and high purity grades | Can produce to various standard grades including ACS and pharmaceutical grades. |
Synthesis and Experimental Protocols
Synthesis of 2-Amino-5-bromothiazole from its Hydrobromide Salt
A common laboratory procedure involves the neutralization of the hydrobromide salt to yield the free base, 2-amino-5-bromothiazole.
Experimental Protocol:
-
Suspend this compound (e.g., 30.0 g, 116.35 mmol) in tetrahydrofuran (B95107) (THF, 350 mL).
-
To the suspension, add triethylamine (B128534) (TEA) (e.g., 24.1 mL, 174.53 mmol) dropwise at room temperature.
-
Stir the resulting mixture for 6 hours at room temperature.
-
Monitor the reaction to completion (e.g., by TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triethylammonium (B8662869) bromide.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromothiazole as a solid. This product can often be used in subsequent reactions without further purification.
Application in the Synthesis of N-substituted Thiazole (B1198619) Derivatives
This compound is a precursor for synthesizing more complex molecules, such as N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide.
Conceptual Experimental Workflow:
Caption: Synthetic workflow for an N-substituted thiazole derivative.
Biological Activity and Signaling Pathways
Recent research has identified 2-Amino-5-bromothiazole and its derivatives as potent inhibitors of p70S6 Kinase (p70S6K), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[10][11]
In the context of Alzheimer's disease, inhibition of the mTOR pathway, and consequently p70S6K, has been shown to enhance autophagy.[10][11] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, including the β-amyloid plaques that are a hallmark of Alzheimer's.[10][12] By inhibiting p70S6K, this compound can promote autophagy, potentially leading to the clearance of these toxic protein aggregates.[3] An ED50 value of 0.8 µM has been reported for this compound in a cellular model of Alzheimer's disease.[3]
The PI3K/AKT/mTOR/p70S6K Signaling Pathway
The following diagram illustrates the role of this compound in modulating this critical signaling pathway.
Caption: Inhibition of p70S6K by this compound.
p70S6 Kinase Assay Protocol
To evaluate the inhibitory activity of this compound or its derivatives against p70S6K, a luminescent kinase assay can be employed. The following is a generalized protocol based on commercially available kits.
Materials:
-
Purified recombinant p70S6K enzyme
-
S6K substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
This compound (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Protocol:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1x Kinase Assay Buffer from a concentrated stock.
-
Prepare serial dilutions of the test inhibitor (this compound) at 10-fold the desired final concentrations. If using DMSO as a solvent, ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the Kinase Reaction:
-
To the wells of the microplate, add the following in order:
-
Test inhibitor or vehicle control.
-
Diluted p70S6K enzyme.
-
A mixture of the S6K substrate and ATP to initiate the reaction.
-
-
The final reaction volume is typically 25 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.
-
-
Signal Generation and Measurement:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Store in a tightly closed container in a dry and cool place.[1]
Conclusion
This compound is a versatile and commercially accessible building block for synthetic and medicinal chemistry. Its emerging role as a p70S6K inhibitor highlights its potential for the development of novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's. This guide provides a foundational resource for researchers, offering key data and detailed protocols to facilitate further investigation and application of this promising compound.
References
- 1. This compound [chembk.com]
- 2. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
- 3. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8) 1H NMR [m.chemicalbook.com]
- 7. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. promega.com [promega.com]
- 10. PI3K/AKT/mTOR/p70S6K Pathway Is Involved in Aβ25-35-Induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR/p70S6K Pathway Is Involved in Aβ25-35-Induced Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagy and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromothiazole hydrobromide, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its historical context, physicochemical properties, synthesis protocols, and its role in relevant biological pathways.
Discovery and History
The 2-aminothiazole (B372263) scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific compound, this compound, has historical roots dating back to at least the mid-20th century. A 1951 patent describes its synthesis and highlights its utility as an anti-bacterial agent and as a crucial intermediate in the preparation of dyestuffs, textile treating agents, fungicides, insecticides, and pharmaceuticals.[2] This early recognition of its broad applicability underscores its foundational role in the development of more complex molecules. The 2-aminothiazole core is present in a wide range of therapeutic agents, including antimicrobials, anti-inflammatory drugs, and anticancer agents, demonstrating the enduring importance of this structural motif in drug discovery.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Citation(s) |
| Molecular Formula | C₃H₄Br₂N₂S | [3] |
| Molecular Weight | 259.95 g/mol | [3] |
| Appearance | White to off-white or light yellow to light brown crystalline powder | [3][4] |
| Melting Point | 165 °C (decomposes) | [3][5] |
| Solubility | Soluble in Methanol and DMSO (≥ 200 mg/mL) | [3][4] |
| pKa (predicted for free base) | 3.22 ± 0.10 | [1] |
| Storage Conditions | Store at -20°C for long-term stability. | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Technique | Data | Citation(s) |
| ¹H NMR | Spectra are available for the monohydrobromide salt, which would show characteristic peaks for the thiazole (B1198619) ring proton and the amino protons. The exact chemical shifts are dependent on the solvent used. | [6] |
| ¹³C NMR | The ¹³C NMR spectrum for the free base, 2-Amino-5-bromothiazole, has been reported. | [7] |
| Mass Spectrometry | Mass spectra for the free base, 2-Amino-5-bromothiazole, are available. | [8] |
| Infrared (IR) Spectroscopy | IR spectra are available for 5-Bromothiazol-2-amine monohydrobromide. |
Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of 2-aminothiazole. The following protocol is adapted from established methods.[2][9]
Synthesis of this compound from 2-Aminothiazole
Materials:
-
2-Aminothiazole
-
Acetic Acid
-
Bromine
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: Dissolve 2-aminothiazole (e.g., 400 mg, 4 mmol) in acetic acid (e.g., 16 mL) in a round-bottom flask equipped with a stirrer.[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.[9]
-
Bromination: Slowly add bromine (e.g., 408 μL, 8 mmol) dropwise to the cooled solution.[9]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is between 7 and 8.[9]
-
Extraction: Extract the product into ethyl acetate (e.g., 3 x 20 mL).[9]
-
Washing: Wash the combined organic layers with saturated saline solution.[9]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[9]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 2-Amino-5-bromothiazole.[9]
-
Hydrobromide Salt Formation: To form the hydrobromide salt, the free base can be treated with a solution of hydrobromic acid.
Neutralization of this compound to the Free Base
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (B95107) (THF)
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspension: Create a suspension of this compound (e.g., 30.0 g, 116.35 mmol) in tetrahydrofuran (350 mL).
-
Addition of Base: Add triethylamine (e.g., 24.1 mL, 174.53 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Isolation: Remove the resulting precipitate by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-bromothiazole.
Mandatory Visualizations
Experimental Workflow: Synthesis of 2-Amino-5-bromothiazole
Caption: Workflow for the synthesis of 2-Amino-5-bromothiazole.
Signaling Pathway: Potential Role in PI3K/p70S6K Pathway
This compound has been investigated for its potential therapeutic effects, including in the context of Alzheimer's disease, where it has been shown to inhibit p70S6 kinase (p70S6K). This kinase is a key downstream effector of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in cell growth, proliferation, and survival. The inhibition of p70S6K by compounds related to the 2-aminothiazole scaffold highlights a potential mechanism of action for this class of molecules.
Caption: Inhibition of p70S6K by this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its primary applications include:
-
Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex molecules with potential therapeutic activities.[3]
-
Biochemical Reagent: It is used in life science research as a biological material or organic compound.[4][5]
-
Drug Discovery: The 2-aminothiazole core is a key component of many biologically active compounds, and this brominated version allows for further functionalization through cross-coupling reactions.
-
Neurodegenerative Disease Research: Its inhibitory effect on p70S6 kinase makes it a tool for studying signaling pathways implicated in diseases like Alzheimer's.
References
- 1. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]
- 5. This compound | CAS#:61296-22-8 | Chemsrc [chemsrc.com]
- 6. This compound|lookchem [lookchem.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
An In-depth Technical Guide to Electrophilic Substitution on the 2-Aminothiazole Nucleus
Introduction
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, serving as the core component of numerous therapeutic agents, including sulfathiazole, a well-known antimicrobial, and various kinase inhibitors used in oncology.[1][2][3] The reactivity of this heterocyclic system, particularly its susceptibility to electrophilic attack, is of paramount importance for the synthesis and functionalization of new drug candidates. This guide provides a comprehensive overview of the principles, regioselectivity, and experimental methodologies associated with the electrophilic substitution on the 2-aminothiazole nucleus, tailored for researchers, scientists, and drug development professionals.
Core Principles: Reactivity and Regioselectivity
The 2-aminothiazole ring is an electron-rich system, making it highly reactive towards electrophiles. The reactivity and regioselectivity of substitution are governed by the interplay of the electronic effects of the two nitrogen atoms and the sulfur atom within the ring, as well as the powerful activating effect of the exocyclic amino group at the C2 position.
The amino group is a strong activating group that directs electrophilic attack to the C5 position through a resonance-donating effect. This effect significantly increases the electron density at C5, making it the primary site for electrophilic substitution. The C4 position is less activated. While the exocyclic amino nitrogen and the endocyclic nitrogen at N3 are also potential nucleophilic sites, electrophilic attack on the ring carbon (C-H substitution) is a key pathway for functionalization.[4][5] Halogenation and nitration, for instance, predominantly occur at the C5 position.[6][7][8]
Caption: Resonance delocalization in 2-aminothiazole increases electron density at the C5 position.
Key Electrophilic Substitution Reactions
Halogenation
Halogenation of 2-aminothiazole is a well-established method for introducing chlorine, bromine, or iodine atoms onto the thiazole (B1198619) ring, primarily at the C5 position. This reaction typically proceeds via an addition-elimination mechanism.[8] The choice of reagents and conditions allows for regioselective control. For instance, using copper(II) halides (CuX₂) in acetonitrile (B52724) favors halogenation at the C5 position, while supported copper(I) halides can direct substitution to the C2 position via a Sandmeyer-type reaction.[6][9] Biocatalytic halogenation using vanadium-dependent haloperoxidases also selectively targets the C5 position under mild, aqueous conditions.[7][10]
Table 1: Summary of Halogenation Reactions on 2-Aminothiazole
| Electrophile/Reagent | Conditions | Product | Yield (%) | Reference |
| CuBr₂ | Acetonitrile, Room Temp, 10h | 2-Amino-5-bromothiazole derivative | 94 | [6] |
| CuCl₂ | Acetonitrile, Room Temp, 10h | 2-Amino-5-chlorothiazole derivative | 51 | [6] |
| CuBr₂, n-Butyl nitrite | Acetonitrile, 65°C, 15 min | 2-Amino-4,5-dibromothiazole derivative | High | [6] |
| CuI, n-Butyl nitrite | Acetonitrile, 60°C, 15 min | 2-Iodothiazole derivative | - | [6] |
| Vanadium Haloperoxidase | KBr, H₂O₂, Aqueous Buffer, 30°C | 5-Bromo-2-aminothiazole | >95% conversion | [10] |
Experimental Protocol: Regioselective Bromination at C5 This protocol is adapted from Siméon et al. for the synthesis of a 2-amino-5-bromothiazole derivative.[6]
-
Dissolution: Dissolve the 2-aminothiazole derivative (0.26 µmol) and copper(II) bromide (CuBr₂, 0.26 µmol) in acetonitrile (2.5 mL) in a reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature for 10 hours.
-
Work-up: Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate (B1210297) (20 mL).
-
Washing: Wash the organic layer with aqueous ammonia (B1221849) (0.1 M; 2 x 50 mL).
-
Drying and Purification: Dry the organic layer over MgSO₄, filter, and evaporate to dryness in vacuo. Purify the residue by chromatography on silica (B1680970) gel (hexane–ethyl acetate; 70:30, v/v) to yield the 2-amino-5-bromothiazole product.
Caption: A typical experimental workflow for the regioselective C5-bromination of 2-aminothiazole.
Nitration
The nitration of 2-aminothiazole is a classic electrophilic substitution that yields 2-amino-5-nitrothiazole (B118965), a valuable intermediate in pharmaceutical synthesis.[11][12] The reaction typically involves treating 2-aminothiazole with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[13][14] The mechanism is believed to proceed through the initial formation of a 2-nitramino-thiazole intermediate, which then undergoes a thermally induced rearrangement to the more stable 2-amino-5-nitrothiazole.[11][13][15]
Table 2: Summary of Nitration Reactions on 2-Aminothiazole
| Electrophile/Reagent | Conditions | Product | Yield (%) | Reference |
| Nitric acid, Sulfuric acid | 15°C, overnight | 2-Nitramino-thiazole intermediate | 59 | [13] |
| Nitric acid, Sulfuric acid | Rearrangement at 20-25°C for 3h | 2-Amino-5-nitrothiazole | Good to better | [14] |
| N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea | Multi-step, avoids direct nitration | 2-Amino-5-nitrothiazole | 62 | [16][17] |
Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole via Nitramine Rearrangement This protocol is based on a described method for the synthesis of 2-amino-5-nitrothiazole.[13][14]
-
Nitration: In a 250 mL flask, add 2-aminothiazole (20g, 0.2 mol). Under an ice bath, slowly add 30 mL of concentrated sulfuric acid, keeping the temperature below 10°C.
-
Addition of Nitrating Mixture: Separately, prepare a nitrating mixture by adding 10 mL of nitric acid (40%) to concentrated sulfuric acid. Add this mixture dropwise to the 2-aminothiazole solution while maintaining the low temperature.
-
Initial Reaction: Stir the reaction mixture at 15°C overnight to form the 2-nitramino-thiazole intermediate.
-
Rearrangement: Allow the temperature of the reaction mixture to rise to 20-25°C and hold for 3 hours to facilitate the rearrangement.
-
Work-up: Pour the pale yellow solution into a mixture of ice and water.
-
Neutralization and Isolation: Adjust the pH to 8 with 1M NaOH. Filter the resulting yellow precipitate and wash thoroughly with water.
-
Purification: Purify the crude product by column chromatography (petroleum ether: ethyl acetate 5:1) to obtain 2-amino-5-nitrothiazole.
Caption: The mechanism involves N-nitration followed by an intramolecular rearrangement to the C5 position.
Sulfonylation
Electrophilic attack by sulfonyl chlorides on the 2-aminothiazole nucleus does not typically result in C-sulfonation (introduction of an -SO₃H group onto the ring). Instead, the reaction occurs preferentially at the exocyclic amino group, leading to the formation of N-sulfonylated derivatives (sulfonamides).[18][19][20] This reaction highlights the high nucleophilicity of the 2-amino group.
Table 3: Summary of N-Sulfonylation of 2-Aminothiazole
| Sulfonyl Chloride | Base/Solvent | Conditions | Product | Yield (%) | Reference |
| Benzenesulfonyl chloride | Na₂CO₃ / Dichloromethane | Room Temp | N-(thiazol-2-yl)benzenesulfonamide | - | [19] |
| 4-Bromobenzenesulfonyl chloride | Na₂CO₃ / Dichloromethane | Room Temp | 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | 35 | [19] |
| 4-Nitrobenzenesulfonyl chloride | Na₂CO₃ / Dichloromethane | Room Temp | 4-nitro-N-(thiazol-2-yl)benzenesulfonamide | 43 | [19] |
| Various Sulfonyl Chlorides | Sodium Acetate / Water | 80-85°C | N-sulfonylated 2-aminothiazoles | 69-80 | [18][21] |
Experimental Protocol: General Procedure for N-Sulfonylation This protocol is adapted from the work of Khair-ul-Bariyah et al.[18][20]
-
Preparation: Dissolve sodium acetate in water in a reaction flask.
-
Addition of Reagents: Add the desired sulfonyl chloride and 2-aminothiazole to the solution.
-
Reaction: Heat the reaction mixture to 80–85°C and stir continuously. Monitor the reaction progress by thin-layer chromatography (TLC) using a 2:1 mixture of n-hexane to ethyl acetate. The reaction is complete when the initial sticky substance transforms into a fine powder.
-
Isolation: Upon completion, isolate the solid product by filtration.
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation or acylation on the 2-aminothiazole nucleus is generally not successful.[22] The presence of the basic nitrogen atoms (both endocyclic at N3 and exocyclic at C2) leads to the formation of a stable complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation deactivates the aromatic ring, rendering it insusceptible to electrophilic attack by the carbocation or acylium ion. Consequently, these reactions are not considered a viable method for the C-functionalization of the 2-aminothiazole core.
Conclusion
The 2-aminothiazole nucleus is a reactive heterocyclic system that readily undergoes electrophilic substitution, predominantly at the C5 position. This regioselectivity is driven by the strong activating and directing effect of the C2-amino group. Halogenation and nitration are well-established transformations that provide key intermediates for pharmaceutical development, with detailed and reliable protocols available. In contrast, reactions with sulfonyl chlorides lead to N-sulfonylation of the exocyclic amino group rather than C-sulfonation of the ring, and Friedel-Crafts reactions are generally infeasible due to catalyst deactivation. A thorough understanding of these reactivity patterns is essential for the rational design and synthesis of novel 2-aminothiazole-based compounds in the field of drug discovery.
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 14. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. prepchem.com [prepchem.com]
- 17. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 18. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis and Evaluation of Kinase Inhibitors Utilizing a 2-Amino-5-bromothiazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole (B372263) moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. It serves as a cornerstone in the design of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] A notable example is Dasatinib (BMS-354825), a potent multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] Dasatinib's structure is built upon a central 2-aminothiazole ring, highlighting the importance of this scaffold in developing effective cancer therapeutics.[3] This document provides detailed protocols for the synthesis of kinase inhibitor precursors starting from 2-Amino-5-bromothiazole hydrobromide and outlines a general method for evaluating their inhibitory activity.
Physicochemical Properties
The starting material, this compound, is a commercially available reagent. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 61296-22-8 | [4] |
| Molecular Formula | C₃H₃BrN₂S · HBr | [5] |
| Molecular Weight | 259.95 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 163-165 °C (decomposes) | [4] |
| Functional Group | Bromo, Amino |
Synthetic Protocols
The synthesis of kinase inhibitors from this compound typically begins with the neutralization of the salt to its free base form, which can then be used in subsequent coupling reactions. The following protocols describe the preparation of the free base and its use in a key amide coupling reaction, a common step in the synthesis of Dasatinib and related analogs.
Protocol 1: Neutralization of this compound
This protocol describes the conversion of the hydrobromide salt to the free 2-Amino-5-bromothiazole, which can be used directly in subsequent reactions.
Materials:
-
This compound (C₃H₄Br₂N₂S)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Stir plate and magnetic stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure: [6]
-
Prepare a suspension of this compound (e.g., 30.0 g, 116.35 mmol) in anhydrous tetrahydrofuran (350 mL).
-
To the stirred suspension, add triethylamine (1.5 equivalents, e.g., 24.1 mL, 174.53 mmol) dropwise at room temperature.
-
Stir the mixture for 6 hours at room temperature. A precipitate (triethylammonium bromide) will form.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the precipitate by vacuum filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the product, 2-Amino-5-bromothiazole.
-
The resulting product can often be used in the next step without further purification.
Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
This protocol details a crucial step in the synthesis of Dasatinib, involving the formation of an amide bond. This method involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea (B124793).[2]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Ice bath
-
Stir plate and magnetic stir bar
Procedure: [2]
-
Dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (e.g., 5.00 g, 20.86 mmol) in a mixture of 1,4-dioxane (27 mL) and water (27 mL).
-
Cool the mixture to a temperature between -10°C and 0°C using an ice-salt bath.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents, e.g., 4.08 g, 22.9 mmol) portion-wise to the cooled mixture, maintaining the temperature.
-
After the addition of NBS is complete, add thiourea (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the desired product, 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, is typically isolated through filtration and washing.
Note: This intermediate is a key building block for Dasatinib and other related kinase inhibitors.[7] The 2-amino group of this molecule can then undergo nucleophilic substitution with a suitable pyrimidine (B1678525) derivative to complete the synthesis.[7]
Kinase Inhibition Assay Protocol (General)
This protocol provides a generalized framework for evaluating the inhibitory potency of newly synthesized compounds against a target kinase, such as Bcr-Abl or Src.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase (e.g., Bcr-Abl, Src)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader (Luminescence)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Reaction Setup: In a multi-well plate, add the assay buffer, the kinase, and the inhibitor at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no kinase" control (background).
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions. This is typically a luminescent signal.
-
Data Analysis:
-
Subtract the background signal ("no kinase" control) from all other measurements.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Target Kinase and Signaling Pathway
Dasatinib and many related 2-aminothiazole derivatives are potent inhibitors of the Bcr-Abl fusion protein and Src family kinases.[1][8] The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Its inhibition is a key therapeutic strategy.
Structure-Activity Relationship (SAR) and Performance Data
Optimization of the 2-aminothiazole scaffold has led to inhibitors with potent, sub-nanomolar activity. The structure-activity relationship studies often focus on modifications at the 2-amino position and the 5-position of the thiazole (B1198619) ring to enhance potency and selectivity.[1]
| Compound | Target Kinase | IC₅₀ / Potency | Reference |
| Dasatinib | Bcr-Abl | 0.1 - 3 nM | [8] |
| Dasatinib | Src Family Kinases | Nanomolar to subnanomolar | [1] |
| Analog 12m | Pan-Src | Nanomolar to subnanomolar | [1] |
| Dasatinib | CYP3A4 (Metabolism) | Kᵢ = 6.3 µM (inactivation) | [8] |
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 7. vixra.org [vixra.org]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Amino-5-bromothiazole hydrobromide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of 2-amino-5-arylthiazoles, a scaffold present in numerous biologically active compounds and pharmaceutical candidates.
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in medicinal chemistry and materials science. These notes offer guidance on reaction conditions, catalyst selection, and experimental procedures to facilitate the successful synthesis of diverse 2-amino-5-arylthiazole derivatives.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 2-amino-5-arylthiazole. A base is required to activate the boronic acid and to neutralize the hydrobromide salt.
Figure 1: General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[1][2][3] |
| 2 | 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate[4][5] |
| 3 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | DMF | Reflux | Not Specified | 64[4][5] |
| 4 | 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 31 | 75[4] |
| 5 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | High |
| 6 | 6-Chloroindole | Phenylboronic acid | P1 (1-1.5) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 5-8 | 97[6] |
Note: P1 is a commercially available Buchwald precatalyst. The yield for entry 1 was not explicitly stated but the reaction was successful in the synthesis of the target molecule.
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O (5:2:1))
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system to the flask via syringe.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 2-amino-5-arylthiazole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in Protocol 1.
Diagrams
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-amino-5-arylthiazoles via the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional organic materials. The functionalization of heterocyclic scaffolds, such as the 2-aminothiazole (B372263) core, is of particular interest in drug discovery.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-5-bromothiazole hydrobromide. The presence of the free amino group and the thiazole (B1198619) ring presents unique challenges, including potential catalyst inhibition and the need for careful optimization of reaction conditions. Furthermore, the hydrobromide salt of the starting material necessitates a neutralization step prior to or in situ during the coupling reaction.
Key Considerations for the Amination of 2-Amino-5-bromothiazole
-
Substrate Reactivity: 2-Amino-5-bromothiazole is an electron-rich heteroaromatic amine. The electron-donating nature of the amino group can influence the oxidative addition step of the catalytic cycle. Five-membered heteroaryl halides can sometimes be challenging substrates in palladium-catalyzed couplings due to their potential to coordinate to the palladium center and deactivate the catalyst.[1][2]
-
Catalyst and Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For electron-rich and potentially coordinating substrates like 2-aminothiazole derivatives, bulky and electron-rich phosphine (B1218219) ligands are generally preferred. Ligands such as tBuBrettPhos have shown excellent performance in the N-arylation of 2-aminothiazoles.[1] Other commonly used ligands for challenging heteroaromatic substrates include XPhos and RuPhos.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary for substrates with base-sensitive functional groups. For the N-arylation of 2-aminothiazoles, K₂CO₃ has been found to be optimal.[1]
-
Handling of the Hydrobromide Salt: 2-Amino-5-bromothiazole is often supplied as a hydrobromide salt. The hydrobromide will react with the base in the reaction mixture, so an additional equivalent of base is required. Alternatively, the free base can be prepared beforehand by treatment with a suitable base like triethylamine (B128534).
Experimental Protocols
Protocol 1: Preparation of 2-Amino-5-bromothiazole (Free Base) from its Hydrobromide Salt
This preliminary step is recommended to ensure reproducible results in the subsequent Buchwald-Hartwig amination.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound (1.0 eq) in THF.
-
Add triethylamine (1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the resulting precipitate (triethylammonium bromide).
-
Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromothiazole as a solid. The product can often be used in the next step without further purification.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 2-Amino-5-bromothiazole with an Amine
This protocol is adapted from optimized conditions for the N-arylation of 2-aminothiazoles and should serve as an excellent starting point for the amination of 2-Amino-5-bromothiazole.[1]
Materials:
-
2-Amino-5-bromothiazole (free base from Protocol 1)
-
Aryl or alkyl amine (1.0 - 1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.75 mol%)
-
tBuBrettPhos (Ligand L1) (3.3 mol%)
-
Potassium carbonate (K₂CO₃) (1.4 eq)
-
3 Å molecular sieves (200 mg per 1 mmol of substrate)
-
tert-Butanol (t-BuOH) (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, tBuBrettPhos, and anhydrous t-BuOH.
-
Heat the mixture at 110 °C for 2.5 minutes to pre-form the active catalyst.
-
To a separate oven-dried Schlenk tube, add 2-Amino-5-bromothiazole, the desired amine, K₂CO₃, and 3 Å molecular sieves.
-
Add the pre-activated catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-5-(N-substituted)thiazole.
Data Presentation
The following tables summarize representative yields for the Buchwald-Hartwig amination of related 2-aminothiazole and 5-bromoheterocyclic systems. These data provide an indication of the expected efficiency of the reaction with 2-Amino-5-bromothiazole.
Table 1: Palladium-Catalyzed N-Arylation of 2-Aminothiazole Derivatives with Aryl Halides [1]
| Entry | 2-Aminothiazole Derivative | Aryl Halide | Product | Yield (%) |
| 1 | 2-Aminothiazole | 4-Bromotoluene | N-(4-tolyl)thiazol-2-amine | 85 |
| 2 | 2-Aminothiazole | 4-Chlorobenzonitrile | N-(4-cyanophenyl)thiazol-2-amine | 78 |
| 3 | 2-Amino-4-methylthiazole | 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-4-methylthiazol-2-amine | 92 |
| 4 | 2-Aminobenzothiazole | 4-Bromotoluene | N-(4-tolyl)benzo[d]thiazol-2-amine | 88 |
Table 2: Palladium-Catalyzed Amination of 5-Membered Heteroaryl Bromides with Secondary Amines [2]
| Entry | Heteroaryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromothiazole | Morpholine | 4-(thiazol-4-yl)morpholine | 85 |
| 2 | 2-Bromothiophene | Pyrrolidine | 2-(pyrrolidin-1-yl)thiophene | 91 |
| 3 | 5-Bromo-1-methyl-1H-imidazole | Piperidine | 1-methyl-5-(piperidin-1-yl)-1H-imidazole | 75 |
| 4 | 4-Bromo-1H-pyrazole | Diethylamine | N,N-diethyl-1H-pyrazol-4-amine | 82 |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination of 2-Amino-5-bromothiazole.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[4][5] These application notes provide a detailed protocol for the Sonogashira coupling of 2-Amino-5-bromothiazole hydrobromide with various terminal alkynes, a key transformation for the synthesis of novel heterocyclic compounds of interest in drug discovery.
The protocol herein is adapted from established procedures for similar amino-substituted heteroaryl halides and addresses the specific considerations for the hydrobromide salt of the starting material.[4][6] The presence of the hydrobromide necessitates the use of an additional equivalent of base to liberate the free amine before its participation in the reaction.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[3] The generally accepted mechanism involves the palladium(0) catalyst undergoing oxidative addition to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[2] This acetylide then undergoes transmetalation with the palladium(II) complex. The catalytic cycle is completed by reductive elimination from the resulting palladium(II) intermediate to yield the alkynylated product and regenerate the active palladium(0) catalyst.[3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) trifluoroacetate (B77799) [Pd(CF₃COO)₂])
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine [PPh₃], if required by the palladium catalyst)
-
Base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA])
-
Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide [DMF] or Tetrahydrofuran [THF])
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
General Reaction Setup
Note: This reaction should be performed under an inert atmosphere using anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[3]
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst, copper(I) iodide, and any additional ligand.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent. Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound and the base. Note that at least 2 equivalents of base are required: one to neutralize the hydrobromide and one for the catalytic cycle. An excess is often used.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following tables provide representative quantitative data for Sonogashira coupling reactions with substrates analogous to 2-Amino-5-bromothiazole. These conditions can serve as a starting point for optimization.
Table 1: Reaction Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[4][6]
| Parameter | Condition |
| Aryl Halide | 2-Amino-3-bromopyridine (0.5 mmol) |
| Terminal Alkyne | 0.6 mmol (1.2 equiv) |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Copper Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N (1 mL) |
| Solvent | DMF (2.0 mL) |
| Temperature | 100 °C |
| Time | 3 hours |
| Yield Range | 72% - 96% |
Table 2: Example Substrate Scope with a 2-Amino-3-bromopyridine Core[4][6]
| Entry | Terminal Alkyne | Product Yield (%) |
| 1 | Phenylacetylene | 96 |
| 2 | 4-Ethynylanisole | 92 |
| 3 | 1-Hexyne | 85 |
| 4 | 3-Ethynyltoluene | 94 |
| 5 | Propargyl alcohol | 78 |
Visualizations
Chemical Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Insufficient base; Poor solvent quality (not anhydrous/degassed). | Use fresh, high-quality catalysts. Ensure at least 2 equivalents of base are used. Use anhydrous, degassed solvents. |
| Significant Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Ensure the reaction is performed under strictly anaerobic conditions. Reduce the loading of the copper co-catalyst or consider a copper-free protocol. |
| Formation of Dehalogenated Byproduct | Reductive side reactions. | Use a milder base. Consider a different palladium catalyst and ligand combination. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of 2-amino-5-alkynylthiazoles. By carefully controlling the reaction conditions, particularly the exclusion of air and moisture, and by using an appropriate amount of base to account for the hydrobromide salt, high yields of the desired products can be achieved. The protocols and data provided serve as a robust starting point for researchers engaged in the synthesis of novel heterocyclic compounds for various applications in drug development and materials science.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols: Synthesis of Antibacterial Agents Utilizing 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-5-bromothiazole hydrobromide as a versatile starting material for the development of novel antibacterial agents. The document outlines detailed protocols for the synthesis of 2-amino-5-arylthiazole derivatives via Suzuki-Miyaura cross-coupling and the formation of Schiff bases, both of which are prominent classes of compounds with demonstrated antimicrobial properties.
Introduction
The emergence of multidrug-resistant bacterial strains necessitates the continuous development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs. The introduction of a bromine atom at the 5-position of the 2-aminothiazole ring, as in this compound, provides a reactive handle for further chemical modifications, enabling the synthesis of diverse libraries of potential drug candidates. This document details two primary synthetic routes employing this starting material: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form 2-amino-5-arylthiazoles, and the condensation reaction with aldehydes to yield Schiff bases.
Data Presentation
The following tables summarize the antibacterial activity of representative 2-aminothiazole derivatives, showcasing the potential of this scaffold in developing potent antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative 2-Aminothiazole Schiff Base Derivatives
| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 1 | Schiff Base | Staphylococcus aureus | 250 | |
| 2 | Schiff Base | Escherichia coli | 375 | |
| 3 | Schiff Base | Pseudomonas aeruginosa | 375 | |
| 4 | Schiff Base | Staphylococcus epidermidis | 250 |
Table 2: Antibacterial Activity of Representative 2-Amino-5-arylthiazole Derivatives
| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 5 | 5-Arylthiazole | Streptococcus pneumoniae | 0.03-0.06 | |
| 6 | 5-Arylthiazole | Aspergillus fumigatus | >100 | |
| 7 | 5-Arylthiazole | Escherichia coli | >100 | |
| 8 | 5-Arylthiazole | Staphylococcus aureus | >100 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-arylthiazoles via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Amino-5-bromothiazole with various arylboronic acids. The reaction selectively occurs at the C-Br bond.[1]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of the free base: To a suspension of this compound (1.0 eq) in a suitable organic solvent (e.g., THF), add a mild base such as triethylamine (B128534) (1.5 eq). Stir the mixture at room temperature for 2-4 hours. Filter the mixture to remove the triethylammonium (B8662869) bromide salt and concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromothiazole as the free base.
-
Reaction Setup: In an oven-dried round-bottom flask, combine 2-amino-5-bromothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-5-arylthiazole derivative.
Protocol 2: Synthesis of Schiff Bases from 2-Amino-5-bromothiazole
This protocol outlines the synthesis of Schiff bases through the condensation of 2-Amino-5-bromothiazole with various aromatic aldehydes.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Solvent (e.g., Methanol, Ethanol)
-
Catalyst (e.g., Glacial acetic acid)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of the free base: Prepare the free base of 2-amino-5-bromothiazole from its hydrobromide salt as described in Protocol 1, step 1.
-
Reaction Mixture: Dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent such as methanol. To this solution, add 2-amino-5-bromothiazole (1.0 eq) and a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-12 hours at 70-80 °C. Monitor the reaction progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., methanol) and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Synthetic route to 2-amino-5-arylthiazoles.
Caption: Workflow for Schiff base synthesis.
References
Application Notes and Protocols: Preparation of 2-Amino-5-bromothiazole Hydrobromide Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of 2-amino-5-bromothiazole hydrobromide, a key building block in the development of medicinally important compounds. The protocols outlined below detail the synthesis of the core scaffold and its subsequent modification into derivatives with potential therapeutic applications, particularly in oncology.
Introduction
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. This document details the preparation of this compound and its conversion into various derivatives for medicinal chemistry applications.
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for the synthesis of 2-Amino-5-bromothiazole and its derivatives, as well as the biological activity of selected compounds.
Table 1: Summary of Synthetic Yields for 2-Amino-5-bromothiazole and its Precursor
| Compound | Starting Material | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Amino-5-bromothiazole | 2-Aminothiazole | Bromination | Bromine, Acetic Acid | Acetic Acid | 0-30°C, 2h | 75 | [2] |
| 2-Amino-5-bromothiazole | This compound | Neutralization | Triethylamine (B128534) | Tetrahydrofuran | Room Temp, 6h | ~95 (crude) | [2] |
Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 17b | 2-Arylamino-4-(3'-indolyl)thiazole | MCF-7 (Breast) | 1.86 | ROS-mediated apoptosis | [3] |
| 21 | 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | Antiproliferative | [4] |
| 19 | 2-Aminobenzothiazole derivative | - | 0.5 | VEGFR-2 inhibitor | [5] |
| 54 | 2-Aminobenzothiazole derivative | MCF-7 (Breast) | - | PI3Kα inhibitor (IC50 = 1.03 nM) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole
This protocol describes the direct bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole.
Materials:
-
2-Aminothiazole
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve 2-aminothiazole (4.0 mmol) in glacial acetic acid (16 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.[2]
-
Slowly add bromine (8.0 mmol) dropwise to the stirred solution using a dropping funnel.[2]
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.[2] The expected yield is approximately 75%.[2]
Protocol 2: Preparation of 2-Amino-5-bromothiazole (Free Base) from its Hydrobromide Salt
This protocol details the neutralization of this compound to the free base.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare a suspension of this compound (116.35 mmol) in THF (350 mL) in a round-bottom flask with a magnetic stirrer.[2]
-
Add triethylamine (174.53 mmol) to the suspension.[2]
-
Stir the mixture at room temperature for 6 hours.[2]
-
Upon completion, remove the resulting precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromothiazole as a solid. The product can often be used in subsequent steps without further purification.[2]
Protocol 3: General Procedure for Acylation of 2-Amino-5-bromothiazole
This protocol provides a general method for the acylation of the 2-amino group.
Materials:
-
2-Amino-5-bromothiazole
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (B92270)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-amino-5-bromothiazole (1.0 equiv.) in a dry solvent (THF or DCM) in a round-bottom flask under an inert atmosphere.
-
Add a base such as triethylamine or pyridine (1.1-1.5 equiv.).
-
Cool the mixture to 0°C.
-
Slowly add the desired acyl chloride (1.0-1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole Derivatives
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the 5-position of the thiazole (B1198619) ring. This reaction is typically performed on an N-acylated or otherwise protected 2-aminothiazole derivative.
Materials:
-
N-protected 2-Amino-5-bromothiazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the N-protected 2-amino-5-bromothiazole derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Caption: General experimental workflow for the synthesis and derivatization of 2-Amino-5-bromothiazole.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some 2-aminothiazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway, a target for anti-angiogenic 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for N-arylation of 2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 2-amino-5-bromothiazole, a crucial transformation in the synthesis of various biologically active compounds and a key building block in medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which have demonstrated broad substrate scope and good functional group tolerance.
The 2-arylaminothiazole structural motif is of significant interest in drug discovery, appearing in compounds targeting cancer, psoriasis, and neurodegenerative diseases.[1] Direct N-arylation of 2-aminothiazoles presents a more efficient synthetic route compared to traditional methods that involve ring construction from a mono-aryl thiourea.[1] While historically challenging, advancements in catalyst systems, particularly for the Buchwald-Hartwig amination, have enabled the effective coupling of 2-aminothiazoles with a variety of aryl halides and triflates.[1][2]
Key N-arylation Methodologies
Several methods can be employed for the N-arylation of 2-amino-5-bromothiazole. The most prominent and effective contemporary methods are palladium-catalyzed reactions, such as the Buchwald-Hartwig amination.[3][4] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, often leading to higher yields in shorter reaction times.[5][6][7][8] While classical methods like the Ullmann condensation exist, they typically require harsher reaction conditions, including high temperatures and stoichiometric amounts of copper.[9]
This application note will focus on the palladium-catalyzed Buchwald-Hartwig amination, providing a standard and a microwave-assisted protocol.
Experimental Data Summary
The following table summarizes typical reaction conditions and reported yields for the N-arylation of 2-aminothiazole (B372263) derivatives with various aryl halides. This data is compiled from multiple sources to provide a comparative overview.
| Entry | Aryl Halide/Triflate | Catalyst System (Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | Moderate to Good | Yin et al. (as cited in[1]) |
| 2 | Aryl Bromide/Triflate | Pd₂(dba)₃ / L1* | K₃PO₄ | Toluene | 100 | 12-24 | Good to Excellent | McGowan et al.[1][2] |
| 3 | Aryl Bromide | BrettPhos Pd G4 / BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | Not Specified | J. Am. Chem. Soc. 2023, 145, 25533[10] |
| 4 | Substituted Ketone | Iodine | - | Ethanol | Reflux | 8-10 | Good | J. Univ. Shanghai Sci. Technol.[7] |
| 5 | Substituted Ketone | Iodine | - | Ethanol (Microwave) | 170W | 0.08-0.25 | High | J. Univ. Shanghai Sci. Technol.[7] |
*L1 refers to a specific phosphine (B1218219) ligand developed by Buchwald and coworkers. **Entries 4 and 5 refer to the synthesis of 2-aminothiazole derivatives, not the N-arylation step, but are included to show the application of microwave synthesis in this chemical space.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure for the palladium-catalyzed N-arylation of 2-amino-5-bromothiazole with an aryl bromide.
Materials:
-
2-Amino-5-bromothiazole
-
Aryl bromide (1.1 - 1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BrettPhos) (1.2 - 2.4 equiv. relative to Pd)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (1.4 - 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 2-amino-5-bromothiazole (1.0 mmol), the aryl bromide (1.1 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filter pad with additional organic solvent.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-2-amino-5-bromothiazole.
Protocol 2: Microwave-Assisted Palladium-Catalyzed N-arylation
This protocol adapts the Buchwald-Hartwig amination for microwave synthesis, which can significantly reduce reaction times.[5][8]
Materials:
-
2-Amino-5-bromothiazole
-
Aryl bromide (1.2 equiv.)
-
Palladium catalyst and ligand as in Protocol 1
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv.)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 2-amino-5-bromothiazole (1.0 mmol), the aryl bromide (1.2 mmol), the palladium catalyst, the ligand, and the base (2.0 mmol).
-
Solvent Addition: Add the solvent (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Monitoring: The reaction progress can be checked by TLC or LC-MS after cooling the vial.
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Pour the reaction mixture into water (20 mL).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Buchwald-Hartwig N-arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jusst.org [jusst.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application of 2-Amino-5-bromothiazole Hydrobromide in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Dysregulation of GSK-3 activity has been linked to various pathologies, such as Alzheimer's disease, type II diabetes, and certain cancers. Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus in drug discovery. The 2-aminothiazole (B372263) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This application note details the use of 2-Amino-5-bromothiazole hydrobromide as a versatile starting material for the synthesis of a series of 2,5-disubstituted thiazole (B1198619) derivatives with potent GSK-3 inhibitory activity. The synthetic strategy often involves the formation of a urea (B33335) or amide linkage at the 2-amino position, followed by a palladium-catalyzed cross-coupling reaction at the 5-bromo position to introduce chemical diversity.
Signaling Pathway
Glycogen Synthase Kinase-3 (GSK-3) is a key downstream component of several signaling pathways, most notably the insulin (B600854)/PI3K/Akt pathway and the Wnt/β-catenin pathway. In the absence of stimuli, GSK-3 is constitutively active and phosphorylates a wide range of substrates, often marking them for degradation. Upon activation of the insulin receptor, PI3K is activated, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates GSK-3β at Ser9, leading to its inhibition. In the Wnt signaling pathway, the binding of Wnt to its receptor Frizzled leads to the recruitment of Dishevelled, which inhibits the "destruction complex" (comprising Axin, APC, CK1, and GSK-3). This prevents the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to regulate gene expression.
Caption: GSK-3 Signaling Pathways.
Experimental Protocols
General Synthetic Workflow
The synthesis of 2,5-disubstituted thiazole-based GSK-3 inhibitors from this compound typically follows a two-step process. The first step involves the formation of a urea or amide at the 2-amino position. The second step is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the 5-position to introduce an aryl or heteroaryl substituent.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzamide
This protocol describes the acylation of this compound.
Materials:
-
This compound
-
4-Methoxybenzoyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (3.0 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of N-(5-aryl-1,3-thiazol-2-yl)-4-methoxybenzamide
This protocol details the palladium-catalyzed Suzuki cross-coupling of the 5-bromothiazole intermediate with an arylboronic acid.
Materials:
-
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzamide (from Protocol 1)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final 2,5-disubstituted thiazole derivative.
Data Presentation
The following table summarizes the GSK-3β inhibitory activity of a series of 2-aminothiazole derivatives, highlighting the structure-activity relationship (SAR).
| Compound ID | R1 (at position 2) | R2 (at position 5) | GSK-3β IC₅₀ (nM)[1] |
| 1 | -NH-CO-CH₂-(4-methoxyphenyl) | -NO₂ | 330 |
| 2 | -NH-CO-(4-pyridyl) | -NO₂ | 98 |
| 3 | -NH-CO-(benzothiazol-2-yl) | -NO₂ | 140 |
| 4 | -NH-CO-(4-chlorophenyl) | -NO₂ | >1000 |
| 5 | -NH-CO-(4-methylphenyl) | -NO₂ | 560 |
Note: The data presented is based on a known GSK-3 inhibitor, AR-A014418 (Compound 1), and its analogs, synthesized from 2-amino-5-nitrothiazole. This data is representative of the potency that can be achieved with the 2-aminothiazole scaffold and serves as a benchmark for inhibitors synthesized from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent GSK-3 inhibitors. The synthetic route, involving modification at the 2-amino group followed by palladium-catalyzed cross-coupling at the 5-position, allows for the generation of diverse chemical libraries for SAR studies. The protocols provided herein offer a general framework for the synthesis and subsequent biological evaluation of novel 2,5-disubstituted thiazole derivatives as potential therapeutic agents for diseases associated with GSK-3 dysregulation.
References
Developing Novel Anticancer Agents from 2-Amino-5-bromothiazole Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anticancer agents derived from 2-Amino-5-bromothiazole hydrobromide. This starting material serves as a versatile scaffold for the synthesis of a variety of thiazole-based compounds with potential therapeutic applications in oncology. The following sections detail synthetic methodologies, biological evaluation techniques, and key cellular signaling pathways implicated in the anticancer activity of these derivatives.
Introduction
2-Aminothiazole (B372263) is a privileged heterocyclic scaffold found in numerous biologically active compounds, including several FDA-approved drugs. Its derivatives have demonstrated a wide range of pharmacological activities, with anticancer properties being a significant area of investigation. The strategic placement of a bromine atom at the 5-position of the 2-aminothiazole ring provides a reactive handle for further molecular elaboration, primarily through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for anticancer screening. This document focuses on the utility of this compound as a key starting material in this endeavor.
Synthetic Protocols
The development of novel anticancer agents from this compound typically involves a two-step process: liberation of the free base followed by diversification, most commonly via a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties.
Protocol for the Preparation of 2-Amino-5-bromothiazole (Free Base)
Objective: To prepare the free base of 2-Amino-5-bromothiazole from its hydrobromide salt for subsequent reactions.
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend this compound (e.g., 30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL) in a round-bottom flask.
-
Add triethylamine (TEA, e.g., 24.1 mL, 174.53 mmol) to the suspension.
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the resulting precipitate (triethylammonium bromide).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-Amino-5-bromothiazole as a solid.
-
The resulting product can often be used in the next step without further purification.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-amino-5-arylthiazole derivatives by coupling 2-Amino-5-bromothiazole with various arylboronic acids.
Materials:
-
2-Amino-5-bromothiazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-5-bromothiazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Evaluation Protocols
The following are detailed protocols for assessing the anticancer activity of the synthesized 2-aminothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).[1]
Materials:
-
Synthesized 2-aminothiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[1] Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[1][2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration using a suitable software.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the synthesized compounds on the cell cycle progression of cancer cells.[1]
Materials:
-
Synthesized 2-aminothiazole derivatives
-
Cancer cell line
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (e.g., at its IC₅₀ concentration) for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[3] Incubate at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1][3]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.[1]
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.[1]
VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.[4]
Materials:
-
Synthesized 2-aminothiazole derivatives
-
Recombinant human VEGFR-2 kinase domain
-
VEGFR-2 substrate (e.g., poly(Glu:Tyr 4:1))
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® MAX reagent (or similar ADP-Glo™ based system)
-
96-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.[5][6]
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the Kinase-Glo® MAX reagent, which generates a luminescent signal.[5]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Anticancer Activity of Synthesized 2-Amino-5-arylthiazole Derivatives
| Compound ID | R Group (Aryl) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 | VEGFR-2 Inhibition IC₅₀ (µM) |
| 1a | Phenyl | Data | Data | Data | Data |
| 1b | 4-Methoxyphenyl | Data | Data | Data | Data |
| 1c | 4-Chlorophenyl | Data | Data | Data | Data |
| 1d | 3-Nitrophenyl | Data | Data | Data | Data |
| Doxorubicin | - | Reference Data | Reference Data | Reference Data | N/A |
| Sorafenib | - | Reference Data | Reference Data | Reference Data | Reference Data |
Note: The data in this table is illustrative. Actual experimental values should be inserted.
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel anticancer agents from this compound is depicted below.
Signaling Pathway
Several 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Conclusion
This compound is a valuable and readily available starting material for the synthesis of novel anticancer agents. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate new thiazole-based compounds with the potential to inhibit cancer cell growth and key oncogenic signaling pathways. Further derivatization and biological screening are warranted to identify lead compounds for future preclinical and clinical development.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-5-Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the laboratory-scale synthesis of various 2-amino-5-substituted thiazoles, a crucial scaffold in medicinal chemistry. The protocols outlined herein are based on established and reliable synthetic routes, including the Hantzsch thiazole (B1198619) synthesis and the Vilsmeier-Haack reaction, offering reproducible procedures for obtaining a range of derivatives.
Introduction
2-Aminothiazoles are a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. The ability to introduce diverse substituents at the 5-position of the thiazole ring is of significant interest in drug discovery and development, as it allows for the fine-tuning of pharmacological properties. These application notes provide detailed protocols for the synthesis of 2-amino-5-aryl, 5-heteroaryl, 5-formyl, and 5-nitrothiazoles, catering to the needs of researchers in organic and medicinal chemistry.
Data Presentation: Summary of Synthetic Protocols
The following table summarizes the key quantitative data for the described synthetic protocols, allowing for easy comparison of reaction conditions and outcomes.
| 5-Substituent | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) |
| p-Nitrophenyl | Adduct of methyl isothiocyanate and N,N-diethylacetamidine, p-nitrobenzyl bromide | Isopropanol (B130326) | 6 hours | Reflux | ~75% |
| 2-Pyridyl | Adduct of methyl isothiocyanate and N,N-diethylacetamidine, 2-chloromethylpyridine | Isopropanol | 6 hours | Reflux | ~76% |
| 2-Benzimidazolyl | Adduct of methyl isothiocyanate and N,N-diethylacetamidine, 2-chloromethylbenzimidazole | Isopropanol | 6 hours | Reflux | ~21% |
| Formyl | 2-Aminothiazole (B372263), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Dichloromethane (B109758) | 30 minutes (addition), then warm to RT | 0 °C to RT | High |
| Nitro | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea (B124793) | Ethanol (B145695) | 1 hour | 0 °C to RT | 82.8% |
| Aryl (General) | Substituted 2-bromoacetophenone (B140003), Thiourea | Ethanol | 5 hours | Reflux | 63-68% |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-5-arylthiazoles
This protocol describes a general and widely used method for the synthesis of 2-amino-5-arylthiazoles from α-bromoacetophenones and thiourea.[1]
Materials and Reagents:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add the substituted 2-bromoacetophenone (e.g., 49.48 mmol, 15.0 g) and 95% ethanol (100 mL).
-
Add thiourea (54.43 mmol, 4.1 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for five hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the reaction by pouring it into ice water.
-
Remove most of the ethanol under reduced pressure.
-
Basify the residue to a pH of 7–8 using a 10% sodium hydroxide solution, which will cause a large amount of solid to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol.
Protocol 2: Synthesis of 2-Amino-5-heteroarylthiazoles
This protocol outlines the synthesis of 2-amino-5-heteroarylthiazoles using an amidinothiourea adduct and a chloromethyl heterocycle.[2]
Materials and Reagents:
-
Adduct of methyl isothiocyanate and N,N-diethylacetamidine (1.0 eq)
-
2-Chloromethylpyridine hydrochloride (1.0 eq)
-
Isopropanol
-
Potassium bicarbonate (KHCO₃) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Liberate the free base of 2-chloromethylpyridine from its hydrochloride salt.
-
In a round-bottom flask, reflux the adduct of methyl isothiocyanate and N,N-diethylacetamidine (3 g) with the liberated 2-chloromethylpyridine in isopropanol (25 mL) for 6 hours.[2]
-
Remove the solvent in vacuo.
-
Dissolve the residue in cold water and basify with a potassium bicarbonate solution.
-
Collect the resulting solid by filtration.
-
Recrystallize the solid from ethanol to yield 4-methyl-2-methylamino-5-(2-pyridyl) thiazole.[2]
Protocol 3: Vilsmeier-Haack Synthesis of 2-Amino-5-formylthiazole
This protocol details the formylation of 2-aminothiazole at the 5-position using the Vilsmeier-Haack reaction.[3][4]
Materials and Reagents:
-
2-Aminothiazole (1.0 eq, 10.0 g)
-
N,N-Dimethylformamide (DMF, 100 mL)
-
Phosphorus oxychloride (POCl₃, 1.6 eq, 15.3 mL)
-
Dichloromethane (DCM, 100 mL)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
500 mL three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation:
-
In a 500 mL three-neck round-bottom flask, cool DMF (100 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (15.3 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.[3]
-
-
Reaction with 2-Aminothiazole:
-
Dissolve 2-aminothiazole (10.0 g) in dichloromethane (100 mL) in a separate beaker.[3]
-
Cool the Vilsmeier reagent mixture back to 0 °C.
-
Slowly add the 2-aminothiazole solution to the Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture into a beaker containing approximately 300 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Perform this step in a fume hood due to gas evolution.[3]
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[3]
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Protocol 4: Synthesis of 2-Amino-5-nitrothiazole (B118965)
This protocol describes a method for the synthesis of 2-amino-5-nitrothiazole.[5]
Materials and Reagents:
-
N,N-dimethyl-2-nitroetheneamine (1.0 eq, 3.5 g)
-
Bromine (1.0 eq, 4.8 g)
-
Thiourea (1.3 eq, 3 g)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a stirred mixture of N,N-dimethyl-2-nitroetheneamine (3.5 g) in 25 mL of ethanol chilled at 0-5 °C under a nitrogen atmosphere, add bromine (4.8 g) dropwise, keeping the temperature below 10 °C.
-
To the resulting solution, add thiourea (3 g) at ice temperature.
-
Remove the cooling bath and allow the mixture to stir at room temperature for one hour, during which a white precipitate will appear.
-
Cool the mixture again to ice temperature.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry under a dry nitrogen atmosphere to yield the intermediate salt.
-
To 10 mL of water, add 2.71 g of the intermediate salt. The salt will dissolve quickly.
-
Stir the mixture for one hour, during which a yellow solid of 2-amino-5-nitrothiazole will precipitate.[5]
-
Filter the precipitate, wash with water, and dry to obtain the final product.[5]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the Hantzsch synthesis and the Vilsmeier-Haack formylation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole (B372263) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The functionalization of this heterocyclic system through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-5-bromothiazole hydrobromide, a key building block for the synthesis of 2,5-disubstituted aminothiazole derivatives. These derivatives have shown a wide range of biological activities, including as kinase inhibitors, and antimicrobial and anti-inflammatory agents.[1][2][3][4][5]
The presence of the bromine atom at the C5 position of the 2-aminothiazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions enable the introduction of aryl, vinyl, alkynyl, and amino substituents at the C5 position, providing access to a rich chemical space for structure-activity relationship (SAR) studies.
Preparation of 2-Amino-5-bromothiazole (Free Base) from Hydrobromide Salt
Prior to its use in many palladium-catalyzed cross-coupling reactions, it is often necessary to convert this compound to its free base form. This can be achieved through a simple neutralization procedure.
Experimental Protocol:
A suspension of this compound (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) is treated with a base, typically a tertiary amine like triethylamine (B128534) (TEA) (1.5 eq). The reaction mixture is stirred at room temperature for several hours. The resulting precipitate, triethylammonium (B8662869) bromide, is removed by filtration. The filtrate, containing the free base of 2-amino-5-bromothiazole, is then concentrated under reduced pressure. The crude product can often be used in the subsequent cross-coupling reaction without further purification.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] In the context of 2-amino-5-bromothiazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.
General Reaction Scheme:
Experimental Protocol:
To a reaction vessel are added 2-amino-5-bromothiazole (1.0 eq), the corresponding arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq). The mixture is suspended in a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water. The reaction vessel is then sealed and heated to a temperature ranging from 80 to 110 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-arylthiazole.[7]
Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromothiazole (B1268178) Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 16 | 78[7] |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 81 |
Note: The data in this table is representative and compiled from various sources performing Suzuki-Miyaura couplings on 5-bromothiazole derivatives. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the synthesis of 2-amino-5-vinylthiazole derivatives, which are valuable intermediates in organic synthesis and can possess interesting biological properties.[8][9]
General Reaction Scheme:
Experimental Protocol:
In a sealed tube, 2-amino-5-bromothiazole (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., triethylamine or K₂CO₃) are combined in a suitable solvent (e.g., DMF, NMP, or toluene). The mixture is degassed and heated to a temperature between 100 and 140 °C for several hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 2-amino-5-vinylthiazole product.
Quantitative Data: Heck Reaction of 5-Bromothiazole Derivatives
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 120 | 12 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | K₂CO₃ | NMP | 130 | 8 | 82 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (5) | Et₃N | Toluene | 110 | 16 | 68 |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | NaOAc | DMF | 125 | 10 | 79 |
Note: This data is representative of Heck reactions on similar bromo-heterocyclic systems and serves as a guideline for optimizing the reaction with 2-amino-5-bromothiazole.
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the synthesis of 2-amino-5-alkynylthiazoles, which are important precursors for more complex molecules and can exhibit biological activity.[10][11]
General Reaction Scheme:
Experimental Protocol:
To a solution of 2-amino-5-bromothiazole (1.0 eq) in a degassed solvent such as DMF or a mixture of THF and triethylamine are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), a copper(I) salt (e.g., CuI, 2-10 mol%), and the terminal alkyne (1.1-1.5 eq). The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating (40-80 °C). After completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride and brine, drying, and concentration. The crude product is purified by column chromatography.[9][12]
Quantitative Data: Sonogashira Coupling of Bromo-heterocycles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 89 |
| 2 | 1-Hexyne | Pd(OAc)₂ (3) / PPh₃ (6) | CuI (5) | i-Pr₂NH | DMF | 60 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 91 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (3) | DIPA | Dioxane | RT | 78 |
Note: This table provides representative data for Sonogashira couplings of various bromo-heterocycles, which can be used as a starting point for the reaction with 2-amino-5-bromothiazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a new carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of N-aryl-2-aminothiazole derivatives, which are prevalent in many biologically active compounds.[4][13]
General Reaction Scheme:
Experimental Protocol:
An oven-dried reaction vessel is charged with 2-amino-5-bromothiazole (1.0 eq), the amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong base (e.g., NaOt-Bu or K₃PO₄). The vessel is evacuated and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-120 °C until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2][14][15]
Quantitative Data: Buchwald-Hartwig Amination of 5-Bromothiazole Derivatives
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 90 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 120 | 76 |
Note: The data presented is based on Buchwald-Hartwig aminations of similar 5-bromo-heterocyclic systems and should be considered as a guide for reaction optimization.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. While less common than the Suzuki coupling due to the toxicity of organotin reagents, the Stille reaction is a powerful method for C-C bond formation and is tolerant of a wide variety of functional groups.[3][12]
General Reaction Scheme:
Experimental Protocol:
A mixture of 2-amino-5-bromothiazole (1.0 eq), the organostannane reagent (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) in a degassed solvent (e.g., toluene, DMF, or NMP) is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and worked up by dilution with an organic solvent, followed by washing with aqueous KF solution (to remove tin byproducts) and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Quantitative Data: Stille Coupling of Bromo-heterocycles
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 80 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 12 | 85 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | 75 |
| 4 | (E)-Tributyl(2-phenylethenyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | THF | 80 | 18 | 88 |
Note: This table provides representative data for Stille couplings of various bromo-heterocycles, which can be used as a starting point for the reaction with 2-amino-5-bromothiazole.
Applications in Drug Development
The 2,5-disubstituted aminothiazole derivatives synthesized via these palladium-catalyzed cross-coupling reactions are of significant interest to the pharmaceutical industry. The 2-aminothiazole core is a key pharmacophore in a number of marketed drugs and clinical candidates. By modifying the C5 position with a variety of substituents, researchers can fine-tune the pharmacological properties of these molecules to optimize their potency, selectivity, and pharmacokinetic profiles.
For example, 2-amino-5-arylthiazoles have been extensively investigated as inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases. The aryl group at the C5 position can be designed to interact with specific residues in the kinase active site, leading to potent and selective inhibition. Similarly, the introduction of other functional groups via Heck, Sonogashira, and Buchwald-Hartwig reactions can lead to compounds with a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties.[1][3][4][5][16]
The protocols and data presented in these application notes provide a valuable resource for medicinal chemists and drug discovery scientists working on the design and synthesis of novel 2-aminothiazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. BJOC - Search Results [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Oxidative Intermolecular Difunctionalization of Terminal Alkenes with Organostannanes and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synthetic Pathways to Bioactive Molecules from 2-Amino-5-bromothiazole Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-Amino-5-bromothiazole hydrobromide as a versatile starting material. The following sections outline two distinct synthetic routes to potent biological agents: a KPNB1 inhibitor and a c-Met kinase inhibitor, highlighting the utility of this starting material in medicinal chemistry and drug discovery.
Application Note 1: Synthesis of a KPNB1 Inhibitor via Amide Coupling and Suzuki-Miyaura Cross-Coupling
This application note describes a two-step synthetic sequence to obtain N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a known inhibitor of Karyopherin-β1 (KPNB1), a protein implicated in the proliferation of cancer cells.[1][2] The synthesis commences with the deprotection of this compound, followed by an amide coupling with 3-(furan-2-yl)propanoic acid and a subsequent Suzuki-Miyaura cross-coupling reaction with 4-fluorophenylboronic acid.
Experimental Workflow
Caption: Synthetic workflow for the KPNB1 inhibitor.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole (Free Amine)
A suspension of this compound (1.0 eq) in tetrahydrofuran (B95107) (THF) is stirred at room temperature. Triethylamine (B128534) (1.5 eq) is added dropwise, and the reaction mixture is stirred for 6 hours. The resulting precipitate (triethylammonium bromide) is removed by filtration. The filtrate is concentrated under reduced pressure to afford 2-Amino-5-bromothiazole as a solid, which can be used in the next step without further purification.[3]
Step 2: Synthesis of N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide
To a solution of 2-Amino-5-bromothiazole (1.0 eq) and 3-(furan-2-yl)propanoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) are added. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
A mixture of N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane (B91453) and water (4:1) is degassed and heated to 90-100 °C under an inert atmosphere for 4-12 hours.[4] After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the final product.
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 2-Amino-5-bromothiazole | 2-Amino-5-bromothiazole HBr | ~95 | >95 | NMR, LC-MS |
| 2 | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | 2-Amino-5-bromothiazole | 70-80 | >98 | NMR, LC-MS |
| 3 | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | 60-75 | >99 | NMR, HPLC, HRMS |
Application Note 2: Synthesis of a c-Met Kinase Inhibitor Precursor via Sonogashira Coupling
This application note details the synthesis of a 2-amino-5-alkynylthiazole, a key intermediate in the preparation of various bioactive molecules, including pyrazolothiazole-based c-Met kinase inhibitors.[5][6] The synthesis involves the deprotection of this compound followed by a Sonogashira cross-coupling reaction with a terminal alkyne. This intermediate can then undergo further transformations, such as cyclization reactions, to yield potent kinase inhibitors.
Experimental Workflow
Caption: Synthesis of a c-Met kinase inhibitor precursor.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole (Free Amine)
This step is identical to Step 1 in Application Note 1.
Step 2: Synthesis of 2-Amino-5-alkynylthiazole
To a solution of 2-Amino-5-bromothiazole (1.0 eq) in a mixture of THF and triethylamine (2:1), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) are added under an inert atmosphere. The terminal alkyne (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 3-12 hours until completion, as monitored by TLC.[7][8] The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of Pyrazolothiazole Derivatives (General Concept)
The 2-amino-5-alkynylthiazole intermediate can be further elaborated to pyrazolothiazole scaffolds through cyclization reactions. For instance, reaction with a hydrazine (B178648) derivative in the presence of a suitable catalyst and solvent can lead to the formation of the pyrazole (B372694) ring fused to the thiazole (B1198619) core. The specific conditions for this cyclization will depend on the nature of the alkyne substituent and the desired final product.[5][9]
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 2-Amino-5-bromothiazole | 2-Amino-5-bromothiazole HBr | ~95 | >95 | NMR, LC-MS |
| 2 | 2-Amino-5-alkynylthiazole | 2-Amino-5-bromothiazole | 65-85 | >98 | NMR, LC-MS |
| 3 | Pyrazolothiazole Derivative | 2-Amino-5-alkynylthiazole | Varies | >95 | NMR, HPLC, HRMS |
Signaling Pathway Diagram
Caption: Targeted signaling pathways of the synthesized bioactive molecules.
References
- 1. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. IL200320A0 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors [mdpi.com]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2-Aminothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its structural versatility and amenability to chemical modification have established it as a cornerstone in medicinal chemistry for the development of novel therapeutic agents.[3][4][5] This document provides detailed application notes on the functionalization of the 2-aminothiazole core and protocols for the synthesis of its derivatives, aimed at guiding researchers in the fields of organic synthesis and drug discovery.
Introduction to the 2-Aminothiazole Scaffold
2-Aminothiazole and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5][6][7][8] The core structure features reactive sites that allow for functionalization at the C4, C5, and the exocyclic N2 positions, enabling the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.[1][3]
Key Functionalization Strategies
The most prevalent and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis.[9][10] This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or a substituted thiourea.[9][10] Modern variations of this method include one-pot procedures that generate the α-haloketone in situ, offering improved efficiency and reduced reaction times.[11][12]
Further diversification of the 2-aminothiazole scaffold can be achieved through various reactions:
-
N-Acylation/N-Arylation: The exocyclic amino group at the 2-position is readily acylated or arylated to introduce a wide range of substituents, which has been shown to be crucial for modulating biological activity.[1][2]
-
C4- and C5-Substitution: The substituents at the C4 and C5 positions are typically introduced via the choice of the starting α-haloketone.[1][3]
-
C-H Functionalization: More recent advances have explored the direct C-H functionalization of the thiazole ring, offering novel avenues for late-stage modification.[13]
Structure-Activity Relationship (SAR) Insights
Systematic functionalization of the 2-aminothiazole scaffold has led to well-defined structure-activity relationships (SAR) for various biological targets. For instance, in the context of anti-mycobacterial activity, modifications at the N2-position have been shown to dramatically enhance potency, while the C4-pyridyl moiety is often critical for activity.[1][14] In anticancer applications, substitutions on both the thiazole ring and the N2-aryl group significantly influence cytotoxicity.[2][4]
Data Presentation
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives against Human Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | H1299 IC50 (µM) | SHG-44 IC50 (µM) |
| 1a | H | H | Phenyl | > 50 | > 50 |
| 1b | Methyl | H | Phenyl | 25.3 | 31.6 |
| 1c | H | H | 4-Chlorophenyl | 15.8 | 20.1 |
| 1d | -(CH2)4- | H | 4-Methylbenzyl | 4.89 | 4.03 |
Data sourced from BenchChem Application Note.[2]
Table 2: Antimycobacterial Activity of N2-Acyl-2-aminothiazoles against Mycobacterium tuberculosis
| Compound ID | R Group on Benzoyl Moiety | MIC (µg/mL) |
| 2a | H (unsubstituted amine) | > 128 |
| 2b | Unsubstituted Benzoyl | 0.8 |
| 2c | 4-Chlorobenzoyl | 0.4 |
| 2d | 3-Chlorobenzoyl | 0.008 |
Data reflects the potent effect of N2-acylation and the positional importance of substituents on the benzoyl ring.[2][14]
Mandatory Visualizations
Caption: General workflow for the synthesis and functionalization of 2-aminothiazoles.
Caption: Inhibition of the PI3K signaling pathway by a 2-aminothiazole derivative.
Caption: Structure-Activity Relationship (SAR) logic for 2-aminothiazole derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Aryl-2-aminothiazoles
This protocol is adapted from a facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.[11]
Materials:
-
Aromatic methyl ketone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Copper(II) bromide (CuBr2) (2.0 mmol)
-
Ethanol (B145695) (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (2.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Stir the mixture at reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3) (20 mL) and stir for 10 minutes.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 4-aryl-2-aminothiazole.
Protocol 2: N-Acylation of 2-Amino-4-(pyridin-2-yl)thiazole
This protocol is based on the synthesis of N-acyl analogs for antimycobacterial screening.[1]
Materials:
-
2-Amino-4-(pyridin-2-yl)thiazole (1.0 mmol)
-
Substituted benzoyl chloride (1.1 mmol)
-
Triethylamine (B128534) (Et3N) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve 2-amino-4-(pyridin-2-yl)thiazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous NaHCO3 solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the pure N-acylated 2-aminothiazole derivative.
Conclusion
The 2-aminothiazole scaffold remains a highly attractive starting point for the development of new chemical entities with therapeutic potential. The synthetic accessibility and the well-documented functionalization strategies allow for the creation of diverse chemical libraries. The provided protocols and data serve as a foundational guide for researchers to explore the rich chemistry of 2-aminothiazoles and to advance the discovery of novel drug candidates.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-bromothiazole Hydrobromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromothiazole hydrobromide is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the construction of biologically active molecules. Its unique structure, featuring a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, including the preparation of the free base, its application in cross-coupling reactions, and its role in the synthesis of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-bromothiazole and its hydrobromide salt is provided below.
| Property | 2-Amino-5-bromothiazole | This compound |
| Molecular Formula | C₃H₃BrN₂S | C₃H₄Br₂N₂S |
| Molecular Weight | 179.04 g/mol | 259.95 g/mol |
| Appearance | White to light yellow crystalline powder | White to off-white solid |
| Melting Point | 95-106 °C[1] | 165 °C (decomposes)[2] |
| Solubility | Soluble in polar organic solvents | Soluble in water |
I. Preparation of 2-Amino-5-bromothiazole (Free Base)
The hydrobromide salt is often the commercially available form of 2-Amino-5-bromothiazole. For many synthetic applications, neutralization to the free base is a necessary first step.
Experimental Protocol: Neutralization of this compound[3]
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (B95107) (THF)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Suspend this compound (e.g., 30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL) in a round-bottom flask.
-
To this suspension, add triethylamine (TEA, 24.1 mL, 174.53 mmol) dropwise at room temperature with stirring.
-
Continue stirring the mixture at room temperature for 6 hours.
-
After the reaction is complete, remove the resulting precipitate (triethylammonium bromide) by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-Amino-5-bromothiazole as a solid.
-
The resulting product can often be used in subsequent steps without further purification.
Expected Yield: Approximately 80-95%.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-bromothiazole Hydrobromide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 2-Amino-5-bromothiazole hydrobromide.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in low yields?
Low conversion or yield is a common challenge that can often be attributed to several factors. The primary areas to investigate are the catalyst system's activity, the choice and amount of base, the quality of reagents, and the reaction conditions. The hydrobromide salt form of the starting material also requires special consideration.[1]
Key Troubleshooting Steps:
-
Catalyst & Ligand: The combination of a palladium source and a phosphine (B1218219) ligand is critical. For electron-rich heteroaryl halides, bulky, electron-rich ligands are often necessary for high efficiency.[2]
-
Base Selection: An appropriate base is required not only to facilitate the transmetalation step but also to neutralize the hydrobromide salt of the starting material.[2][3]
-
Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation (protodeboronation).[1][4] Similarly, palladium catalysts and phosphine ligands can degrade if not stored properly under an inert atmosphere.[1][5]
-
Reaction Conditions: Insufficient heating, inadequate degassing to remove oxygen, or an unsuitable solvent can all lead to poor reaction outcomes.[1][6]
Q2: How does the hydrobromide salt of 2-Amino-5-bromothiazole affect the reaction conditions?
The hydrobromide salt means the 2-amino group is protonated. This has two main implications:
-
Base Stoichiometry: At least one extra equivalent of base is required to neutralize the hydrobromide salt and free the amine. Therefore, a total of 2.5 to 4 equivalents of base relative to the thiazole (B1198619) substrate is recommended.
-
Solubility: The salt form may have different solubility characteristics compared to the free base in common organic solvents. This can affect the reaction's homogeneity.
Q3: What are the recommended starting conditions for screening this reaction?
For a challenging substrate like this compound, starting with a robust and well-established catalyst system is advisable. The conditions in the table below provide a strong starting point for optimization.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Notes |
| Aryl Halide | This compound (1.0 eq) | Ensure purity of the starting material. |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol (B44631) Ester (1.2 - 1.5 eq) | Using a slight excess helps drive the reaction to completion. Pinacol esters offer greater stability against protodeboronation.[1][4] |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or a Buchwald Precatalyst (2-5 mol%) | These are often more reliable than Pd(PPh₃)₄ or Pd(OAc)₂ for generating the active Pd(0) species.[1][2][7] |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ (2.5-10 mol%) | Bulky, electron-rich monophosphine ligands are highly effective for heteroaryl couplings. A Pd:Ligand ratio of 1:2 to 1:4 is common.[1][2][8] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 eq) | A strong base is often required. Ensure it is finely powdered and dry.[2][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 ratio) | A biphasic mixture helps dissolve the inorganic base and the organic reagents.[1][2] |
| Temperature | 90 - 110 °C | Elevated temperatures are typically necessary to achieve a reasonable reaction rate.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Rigorous degassing of the solvent and reaction mixture is critical to prevent catalyst and ligand oxidation.[1] |
Q4: How can I minimize common side reactions like homocoupling and protodeboronation?
-
Homocoupling: This side reaction, which couples two boronic acid molecules, is primarily caused by the presence of oxygen.[1][4] To minimize it, ensure your degassing procedure is thorough. Sparging the solvent with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles is highly effective.[1]
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom. It can be caused by excessive heat, prolonged reaction times, or an overly strong base in the presence of water.[1][8] To mitigate this, consider using more stable boronic esters (e.g., pinacol or MIDA esters), using the mildest effective base, and avoiding unnecessarily high temperatures.[1][4]
Troubleshooting Guides
Table 2: Troubleshooting Common Suzuki Coupling Issues
| Symptom | Potential Cause(s) | Suggested Solutions |
| No reaction or very low conversion | 1. Inactive Catalyst System: Pd(0) not generated or catalyst/ligand has degraded.[1][2] 2. Insufficient Base: Not enough base to neutralize the hydrobromide and facilitate transmetalation.[2] 3. Poor Degassing: Oxygen has deactivated the catalyst.[1] 4. Low Temperature: Reaction is too sluggish at the current temperature.[1] | 1. Use a reliable Pd(0) source like Pd₂(dba)₃ or a modern precatalyst. Switch to a bulky, electron-rich ligand like XPhos or SPhos.[2] 2. Increase base equivalents to 3.0-4.0. Use a stronger base like K₃PO₄ or Cs₂CO₃.[2][6] 3. Degas the solvent and reaction mixture thoroughly by sparging with argon or using freeze-pump-thaw cycles.[1] 4. Cautiously increase the temperature in 10 °C increments (e.g., from 90 °C to 110 °C).[2] |
| Reaction starts but stalls before completion | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for extended periods.[1] 2. Inadequate Mixing: In biphasic reactions, poor stirring can limit interaction between reagents.[1] 3. Reagent Degradation: The boronic acid may be slowly degrading over the course of the reaction.[1] | 1. Use a more robust ligand to stabilize the palladium catalyst. Consider adding a second small portion of catalyst and ligand if the reaction stalls. 2. Ensure vigorous stirring throughout the reaction. 3. Use a more stable boronic ester derivative instead of the free acid.[4] |
| Significant formation of side products (e.g., homocoupling) | 1. Presence of Oxygen: Facilitates the oxidative homocoupling of the boronic acid.[1][4] 2. Pd(II) Precatalyst: Reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[1] 3. Dehalogenation: Presence of a hydride source in the reaction.[1] | 1. Improve the degassing procedure for all solvents and the reaction vessel.[1] 2. Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[1] 3. Avoid amine bases or alcohol solvents if dehalogenation is observed; switch to a carbonate/phosphate base and an aprotic solvent.[1] |
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Disclaimer: This is a representative procedure. The specific catalyst, ligand, base, solvent, temperature, and time should be optimized for each specific boronic acid partner.
Materials and Reagents:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (3.0 eq).
-
Catalyst Addition: In a separate vial under an inert atmosphere (glovebox), weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[1][9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 5:1 ratio) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (e.g., 4–24 hours).[1][6]
-
Monitoring: Monitor the reaction progress by taking small aliquots from the mixture and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-5-bromothiazole Hydrobromide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 2-Amino-5-bromothiazole hydrobromide. Below you will find frequently asked questions and troubleshooting guides to help you minimize side reactions and maximize the yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of 2-Amino-5-bromothiazole typically involves the bromination of 2-aminothiazole (B372263). The most prevalent byproducts arise from this bromination step and include:
-
Over-bromination: The formation of di-brominated or even tri-brominated thiazole (B1198619) derivatives is a common issue. The C5 position of the thiazole ring is highly reactive, and with excess brominating agent or harsh reaction conditions, further bromination can occur.[1]
-
Isomeric Byproducts: While bromination is electronically favored at the C5 position, reactions at other positions on the thiazole ring can occur, leading to isomeric impurities.[1]
-
Reaction with the Amino Group: The exocyclic amino group can potentially react with the brominating agent, such as N-bromosuccinimide (NBS), leading to undesired nitrogen-brominated byproducts. However, ring bromination is generally the more favorable reaction pathway.[1] Protecting the amino group via acylation is a strategy to prevent this side reaction.[1]
Q2: How can I minimize the formation of these byproducts?
A2: To achieve selective mono-bromination at the C5 position and reduce byproduct formation, careful control of reaction conditions is crucial. Key strategies include:
-
Temperature Control: Performing the reaction at low temperatures, for instance between 0°C and -10°C, can significantly suppress the formation of di-brominated byproducts.[1]
-
Stoichiometry: A strict 1:1 stoichiometry of 2-aminothiazole to the brominating agent (e.g., NBS) is recommended to avoid over-bromination.[1]
-
Choice of Brominating Agent: Using a more selective brominating agent like copper(II) bromide (CuBr₂) or employing enzymatic methods can improve regioselectivity and reduce side reactions.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent further reactions.[1]
Q3: What are the best practices for purifying this compound?
A3: If byproducts are formed, purification is necessary. Common purification techniques include:
-
Recrystallization: This is a common method for purifying the final product.
-
Column Chromatography: If the product is contaminated with byproducts that have different polarities, silica (B1680970) gel column chromatography can be an effective purification method. For sensitive brominated products, using a deactivated silica gel (e.g., treated with triethylamine) is advisable to prevent decomposition on the column.[1] It is also important to avoid high temperatures when evaporating the solvent.[1]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions during the synthesis of this compound.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, indicating a mixture of products | 1. Over-bromination (di- or tri-bromination).[1]2. Lack of regioselectivity.[1]3. Decomposition of starting material or product.[1] | 1. Lower the reaction temperature (e.g., to 0°C or -10°C). Use a strict 1:1 stoichiometry of 2-aminothiazole to the brominating agent.[1]2. Consider using a more selective brominating agent like CuBr₂ or an enzymatic method.[1]3. Use milder reaction conditions and ensure the work-up procedure is not too harsh.[1] |
| Desired mono-brominated product is contaminated with di-brominated product | 1. Reaction temperature is too high.[1]2. Excess brominating agent was used.[1]3. Prolonged reaction time.[1] | 1. Perform the reaction at a lower temperature.[1]2. Use a precise 1:1 molar ratio of reactants.[1]3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1] |
| Low yield of the desired product | 1. Incomplete reaction.2. Decomposition of the product during work-up or purification.[1]3. Sub-optimal reaction conditions. | 1. Ensure the reaction has gone to completion by TLC monitoring.2. Use mild work-up conditions. For purification, consider using deactivated silica gel and avoid high temperatures during solvent removal.[1]3. Optimize reaction parameters such as solvent, temperature, and reaction time. |
| Product decomposes during purification | 1. Sensitivity of the brominated product to silica gel.[1]2. Thermal instability.[1] | 1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1]2. Avoid high temperatures during solvent evaporation.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 2-Amino-5-bromothiazole.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve the 2-aminothiazole derivative (1.0 equivalent) in a suitable solvent such as chloroform (B151607) or acetonitrile.
-
Cooling: Cool the solution to a low temperature (e.g., 0°C to -10°C) in an ice or ice-salt bath.
-
Addition of NBS: Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in the same solvent to the cooled solution of the 2-aminothiazole derivative.
-
Reaction: Stir the reaction mixture at the low temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)
-
Dissolution: Dissolve the 2-aminothiazole derivative (1.0 equivalent) and CuBr₂ (1.0 equivalent) in acetonitrile.[1]
-
Reaction: Stir the reaction mixture at room temperature.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Enzymatic Bromination
-
Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.[2]
-
Initiation: Initiate the reaction by adding hydrogen peroxide (H₂O₂).[2]
-
Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.[2]
-
Quenching: After completion (monitored by LC-MS or TLC), quench the reaction by adding catalase to decompose excess H₂O₂.[2]
-
Extraction and Purification: Extract the product and purify as necessary. One of the advantages of this method is that often no organic byproduct is generated, which can simplify downstream applications.[2]
Visualizing Byproduct Formation
The following diagram illustrates the primary reaction for the synthesis of 2-Amino-5-bromothiazole and the common over-bromination side reaction.
Caption: Reaction pathway showing the desired synthesis and a common over-bromination byproduct.
References
Technical Support Center: Purification of Crude 2-Amino-5-bromothiazole Hydrobromide
Welcome to the technical support center for the purification of crude 2-Amino-5-bromothiazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several impurities stemming from its synthesis. The most common are unreacted starting materials, such as 2-aminothiazole, and over-brominated byproducts. The presence of these impurities can affect the color, purity, and melting point of the final product. Regulatory guidelines, such as those from the FDA, have stringent limits on brominated byproducts in pharmaceutical intermediates.
Q2: My purified product has a persistent off-white or yellowish color. How can I decolorize it?
A2: A persistent color often indicates the presence of colored impurities. A common and effective method for decolorization is treatment with activated charcoal (decolorizing charcoal) during recrystallization. The charcoal adsorbs colored impurities, which are then removed by hot filtration. It is crucial to use the minimal amount of charcoal necessary, as excessive use can lead to a loss of the desired product.
Q3: What is the expected melting point of pure this compound?
A3: The melting point is a key indicator of purity. For this compound, a melting point of 141-142°C has been reported for the purified product containing a molecule of water of crystallization. After further recrystallizations, the melting point can increase to 144-145°C.[1] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Water is a documented and effective solvent for the recrystallization of this compound.[1] The hydrobromide salt form enhances its solubility in polar solvents like water. For other aminothiazole derivatives, alcohols (methanol, ethanol) and solvent mixtures (e.g., ethanol/water) can also be effective. The ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.
Q5: Can I use column chromatography to purify this compound?
A5: While recrystallization is the most commonly cited method, column chromatography can be a viable alternative for purification, especially for removing impurities with different polarities. Given the polar nature of the hydrobromide salt, a polar stationary phase like silica (B1680970) gel would be appropriate. The mobile phase would likely be a mixture of a polar organic solvent (e.g., ethyl acetate, methanol) and a less polar solvent (e.g., hexanes, dichloromethane). The optimal solvent system should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The compound is precipitating too quickly from a highly supersaturated solution. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Try a different recrystallization solvent with a lower boiling point. |
| Low Purity After Recrystallization | - Impurities are co-crystallizing with the product.- Incomplete removal of the mother liquor. | - Ensure the solution cools slowly to allow for the formation of pure crystals.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.- Consider a second recrystallization step.- If impurities have similar solubility, consider an alternative purification method like column chromatography. |
| Product Appears as a Fine Powder Instead of Crystals | - Crystallization occurred too rapidly. | - Ensure the solution cools down slowly and undisturbed. Insulating the flask can help slow the cooling process. |
| Significant Product Loss | - Too much decolorizing charcoal was used.- The compound is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration. | - Use the minimum effective amount of decolorizing charcoal.- Ensure the solution is cooled sufficiently before filtration to minimize solubility.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol is adapted from a patented procedure and is a reliable method for purifying the crude product.[1]
Materials:
-
Crude this compound
-
Deionized water
-
Decolorizing charcoal
-
Sodium hydrosulfite
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: For every 109 g of crude this compound, add 160 cc of deionized water to an appropriately sized Erlenmeyer flask.
-
Decolorization: Add 5.0 g of decolorizing charcoal to the mixture. Heat the suspension to boiling while stirring.
-
Hot Filtration: Filter the hot solution through a pre-heated Buchner funnel to remove the charcoal. This step should be performed quickly to prevent premature crystallization.
-
Stabilization: To the hot, filtered liquor, add 0.1 g of sodium hydrosulfite. This helps to prevent oxidation and color formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 15°C in a water or ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Drying: Dry the purified crystals. The product, this compound, may contain one molecule of water of crystallization.
Visual Workflow
Below is a diagram illustrating the general workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 2-Amino-5-bromothiazole Hydrobromide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-5-bromothiazole hydrobromide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include controlling the regioselectivity of the bromination to avoid the formation of di-brominated byproducts, ensuring complete reaction, optimizing reaction conditions to maximize yield, and effectively purifying the final product.[1][2] Handling hazardous reagents like bromine also requires careful consideration.[3]
Q2: How can I convert this compound to the free base, 2-amino-5-bromothiazole?
A2: The hydrobromide salt can be neutralized to the free base by treatment with a suitable base. A common method involves suspending the hydrobromide salt in a solvent like tetrahydrofuran (B95107) (THF) and adding a base such as triethylamine (B128534) (TEA).[4][5] The resulting triethylammonium (B8662869) bromide precipitate can be filtered off, and the free base can be obtained by concentrating the filtrate.
Q3: What are the typical reaction conditions for the bromination of 2-aminothiazole (B372263)?
A3: A typical procedure involves dissolving 2-aminothiazole in a solvent like acetic acid and then adding bromine, often at a controlled temperature (e.g., 0 °C to room temperature).[4] The reaction is usually monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Q4: Can I use N-bromosuccinimide (NBS) as an alternative to liquid bromine?
A4: Yes, N-bromosuccinimide (NBS) can be used as a brominating agent and is often preferred as it is a solid and easier to handle than liquid bromine.[3][6] The reaction conditions may need to be adjusted when using NBS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. - Side reactions consuming the starting material. | - Monitor the reaction closely using TLC to ensure the complete consumption of the starting material. - Carefully control the reaction temperature. Some protocols specify cooling the reaction mixture.[4] - Optimize the purification method. Recrystallization conditions should be carefully chosen to minimize product loss. - Investigate and minimize side reactions by adjusting stoichiometry and reaction temperature. |
| Formation of a Di-brominated Byproduct | - Excess bromine used. - Reaction temperature is too high. | - Use a stoichiometric amount of bromine relative to the 2-aminothiazole. - Add the bromine dropwise to the reaction mixture while maintaining a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.[4] - Consider using a milder brominating agent or a catalyst system that favors mono-bromination.[1] |
| Product is Difficult to Purify | - Presence of unreacted starting materials. - Contamination with di-brominated byproduct. - The product may be an oil or difficult to crystallize. | - Ensure the reaction goes to completion by monitoring with TLC. - Use column chromatography for purification if recrystallization is ineffective.[4] - For crystallization difficulties, try different solvent systems or trituration with a non-polar solvent to induce solidification. |
| Inconsistent Reaction Results | - Purity of starting materials. - Variations in reaction conditions (temperature, addition rate of reagents). - Moisture in the reaction. | - Use high-purity 2-aminothiazole and bromine. - Standardize all reaction parameters, including temperature, stirring speed, and the rate of addition of reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) if starting materials or intermediates are sensitive to moisture. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole
This protocol is adapted from a procedure described in the literature.[4]
Materials:
-
2-Aminothiazole
-
Acetic acid
-
Bromine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Saturated saline solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
At 0 °C, dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid solution.
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Adjust the pH of the reaction mixture to 7-8 with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.
Expected Yield: 520 mg (75%)
Protocol 2: Conversion of this compound to 2-Amino-5-bromothiazole (Free Base)
This protocol is based on a general procedure for the neutralization of the hydrobromide salt.[4][5]
Materials:
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare a suspension of this compound (30.0 g, 116.35 mmol) in THF (350 mL).
-
Add triethylamine (24.1 mL, 174.53 mmol) to the suspension.
-
Stir the mixture for 6 hours at room temperature.
-
Remove the resulting precipitate (triethylammonium bromide) by filtration.
-
Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromothiazole.
Expected Yield: 17 g (94.97 mmol)
Data Summary
| Method | Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1 | 2-Aminothiazole | Bromine | Acetic Acid | 0 - 30 °C | 2 h | 75% | [4] |
| 2 | 2-Aminothiazole | Copper(II) bromide | Acetonitrile | -10 to 0 °C | 15 - 120 min | ~50% | [1] |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 2-amino-5-bromothiazole.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-5-bromothiazole Hydrobromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-5-bromothiazole hydrobromide. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis lower than expected?
Answer:
Low yields can be attributed to several factors throughout the experimental process. Here are some common causes and potential solutions:
-
Incomplete Bromination: The bromination of 2-aminothiazole (B372263) is a critical step. Insufficient bromine or suboptimal reaction temperature can lead to incomplete conversion.
-
Solution: Ensure the molar ratio of bromine to 2-aminothiazole is appropriate, typically with a slight excess of bromine.[1] The reaction is often carried out at low temperatures (0-5 °C) to control reactivity and is then allowed to warm to room temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.[1]
-
-
Side Reactions: The formation of di-brominated or other byproducts can reduce the yield of the desired product.
-
Product Loss During Work-up and Purification: The product can be lost during extraction, filtration, and recrystallization steps.
-
Solution: During neutralization with a base like sodium bicarbonate, ensure the pH is carefully adjusted to 7-8 to precipitate the product without causing degradation.[1] When washing the crude product, use cold water to minimize its solubility and thus loss.[2] For recrystallization, selecting an appropriate solvent system and allowing for slow cooling will maximize crystal formation and recovery.
-
Question: The isolated product is discolored (e.g., pink, gray-brown, or black). What is the cause and how can I purify it?
Answer:
Discoloration of the final product often indicates the presence of impurities, which can arise from side reactions or decomposition.
-
Cause of Discoloration: The formation of tars or polymeric materials can occur, especially if the reaction temperature is not well-controlled or if the reaction mixture is exposed to light or air for extended periods.[2] Oxidation of the amino group can also lead to colored impurities.
-
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying the product. The crude this compound can be recrystallized from water.[2] The use of decolorizing charcoal during recrystallization can help to remove colored impurities.[2]
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography can be employed.[1] A silica (B1680970) gel column with a suitable solvent system (e.g., ethyl acetate) can separate the desired product from impurities.[1]
-
Question: My reaction seems to have stalled and is not proceeding to completion. What should I do?
Answer:
A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Verify Reagent Quality: Ensure that the starting materials, especially the 2-aminothiazole and bromine, are of high purity. Impurities in the starting materials can inhibit the reaction.
-
Check Reaction Temperature: The reaction temperature plays a crucial role. While the initial addition of bromine is often done at low temperatures, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[1][3]
-
Monitor with TLC: Use TLC to track the progress of the reaction. If the starting material is still present after a prolonged period, consider a slight increase in temperature or extending the reaction time.[1]
-
Agitation: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reagents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method is the direct bromination of 2-aminothiazole using elemental bromine in a suitable solvent like acetic acid.[1] This electrophilic aromatic substitution reaction is generally effective, but requires careful control of reaction conditions to achieve high yields and purity.
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Bromine Handling: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvent Safety: Acetic acid is corrosive. Handle it with care and appropriate PPE. Other organic solvents like ethyl acetate (B1210297) and tetrahydrofuran (B95107) are flammable and should be kept away from ignition sources.
-
Neutralization: The neutralization step with bases like sodium bicarbonate can release carbon dioxide gas. This should be done slowly and with caution to avoid excessive foaming and pressure build-up.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: The melting point of the purified product can be compared to the literature value (approximately 165 °C with decomposition).
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): 1H NMR and 13C NMR spectroscopy can confirm the chemical structure of the molecule.
-
IR (Infrared) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
-
-
Chromatography: TLC can be used for a quick purity check, while High-Performance Liquid Chromatography (HPLC) can provide a more accurate quantitative assessment of purity.
Quantitative Data
Table 1: Reported Yields for the Synthesis of 2-Amino-5-bromothiazole
| Starting Material | Reagents and Conditions | Yield | Reference |
| 2-Aminothiazole | Bromine, Acetic acid, 0 °C to room temperature, 2 hours | 75% | [1] |
| 2-aminothiazole | Bromine, Pyridine, below 5 °C | 98% (crude free base) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid.
-
Bromine Addition: Cool the solution to 0 °C in an ice bath. Slowly add bromine (8 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the progress of the reaction using TLC until the starting material is completely consumed.
-
Work-up: Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated saline solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-5-bromothiazole.
Protocol 2: Conversion of this compound to the Free Base[5]
-
Suspension: Suspend this compound (116.35 mmol) in tetrahydrofuran (THF, 350 mL).
-
Base Addition: Add triethylamine (B128534) (TEA, 174.53 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Filtration: Filter the resulting precipitate.
-
Concentration: Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromothiazole.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-5-bromothiazole Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2-Amino-5-bromothiazole hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: Researchers may face several key challenges:
-
Neutralization of the Hydrobromide Salt: The substrate is a hydrobromide salt, meaning it possesses an acidic proton that will react with the base in the reaction mixture. It is crucial to use a sufficient excess of base to neutralize this salt and to facilitate the catalytic cycle.
-
Catalyst Inhibition: The exocyclic amino group on the thiazole (B1198619) ring can act as a ligand and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species.
-
Hydrodehalogenation Side Reaction: A common side reaction is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-aminothiazole. This reduces the yield of the desired coupled product.
-
Substrate and Product Solubility: Ensuring adequate solubility of the starting material, catalyst, and base in the chosen solvent system is critical for an efficient reaction.
Q2: How does the hydrobromide salt impact the choice and amount of base?
A2: The hydrobromide salt will consume one equivalent of the base before the base can participate in the catalytic cycle. Therefore, it is essential to use at least one additional equivalent of base compared to what would be used for a neutral substrate. For example, if a reaction typically requires 2 equivalents of base, 3 to 4 equivalents should be used with the hydrobromide salt. Strong bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOt-Bu) are often effective in ensuring complete neutralization and promoting the desired reaction.
Q3: What is a good starting point for selecting a palladium catalyst and ligand?
A3: The optimal choice depends on the specific cross-coupling reaction:
-
Suzuki-Miyaura Coupling: A combination of a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or XPhos is a robust starting point. For less demanding couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[1]
-
Buchwald-Hartwig Amination: Catalyst systems incorporating biarylphosphine ligands (e.g., RuPhos, XPhos) are generally the most successful for C-N bond formation.[2]
-
Sonogashira Coupling: A common and effective system consists of a palladium source, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in combination with a copper(I) co-catalyst like copper(I) iodide (CuI).[3]
-
Heck Coupling: A system of Pd(OAc)₂ with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) is a conventional choice.
Q4: How does the 2-amino group affect the reactivity of the C-Br bond?
A4: The 2-amino group is electron-donating, which increases the electron density of the thiazole ring. This can make the oxidative addition of the C-Br bond to the palladium(0) center more favorable, thus enhancing the reactivity of the substrate in many cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete neutralization of the hydrobromide salt. 2. Inactive or poisoned catalyst. 3. Inappropriate base or solvent for the specific reaction. 4. Presence of oxygen in the reaction. 5. Insufficient reaction temperature. | 1. Increase the equivalents of base (e.g., from 2 to 3-4 equivalents). 2. Use a fresh batch of the palladium catalyst and ligand. Consider using a more stable pre-catalyst. 3. Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and solvents (e.g., dioxane, toluene, DMF). Ensure the base is finely powdered and anhydrous if necessary. 4. Ensure the solvent is properly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). 5. Incrementally increase the reaction temperature in 10-20 °C steps. |
| Significant Hydrodehalogenation (Debromination) | 1. Presence of water or other protic impurities. 2. The chosen base or ligand promotes the formation of palladium hydride species. 3. High reaction temperatures. | 1. Use anhydrous solvents and reagents. 2. Screen alternative bases; sometimes a weaker base can mitigate this side reaction. Employ ligands that favor rapid reductive elimination. 3. Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Coupling Partner (e.g., Boronic Acid) | 1. Oxygen contamination in the reaction vessel. 2. Incorrect palladium-to-ligand ratio. | 1. Improve the degassing procedure and ensure a strictly inert atmosphere. 2. Optimize the catalyst and ligand loading; a slight excess of the ligand relative to the palladium can sometimes suppress homocoupling. |
| Poor Reproducibility | 1. Inconsistent quality of reagents, solvents, or inert gas. 2. Variations in the experimental setup and procedure. | 1. Use high-purity, anhydrous reagents and solvents from a trusted supplier. 2. Standardize all experimental parameters, including the method and duration of degassing. |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, with data extrapolated from closely related systems where direct data is unavailable.
Table 1: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole (Analogue) with Aryl Boronic Acids [1]
| Aryl Boronic Acid | Pd Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 12 | 75 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF | 100 | 8 | 64 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 10 | 72 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 68 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Amine Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (3) | Toluene | 80-110 |
| Primary/Secondary Arylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | Dioxane | 100-120 |
Table 3: Recommended Starting Conditions for Sonogashira Coupling [3][4]
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | THF | 60-70 |
| 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (3) | DMF | 100 |
Table 4: Recommended Starting Conditions for Heck Coupling
| Alkene Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3) | DMF | 100-120 |
| Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (3) | Dioxane | 100-120 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (3.0-4.0 equiv.). Evacuate the tube and backfill with an inert gas (e.g., argon) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent (e.g., dioxane/water in a 4:1 ratio). Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination [2]
To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%). Seal the vial with a septum and purge with an inert gas for 5-10 minutes. Under this inert atmosphere, add the base (e.g., NaOt-Bu, 3.0 equiv.), the amine (1.1-1.5 equiv.), and the degassed solvent (e.g., toluene, to achieve a concentration of approximately 0.1-0.5 M). Heat the reaction to 80-110 °C and monitor for completion. After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography.
General Protocol for Sonogashira Coupling [3]
Charge a Schlenk flask with this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%). Purge the flask with an inert gas for 10-15 minutes. Under this inert atmosphere, add anhydrous, degassed THF and triethylamine (B128534) (3.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise. Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring by TLC. Once complete, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer, concentrate, and purify the crude product via column chromatography.
General Protocol for Heck Coupling
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 3.0 equiv.) in a suitable solvent such as DMF. Degas the mixture and then heat to 100-120 °C until the starting material is consumed. After cooling, dilute the mixture with an appropriate solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
A generalized workflow for catalyst and condition selection in cross-coupling reactions.
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
managing the stability of 2-Amino-5-bromothiazole hydrobromide in solution
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of 2-Amino-5-bromothiazole hydrobromide in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent due to the compound's excellent solubility (≥ 200 mg/mL).[1] Methanol is also a viable option.[2] Because the compound is hygroscopic (absorbs moisture from the air), it is critical to use a high-purity, anhydrous grade of DMSO from a newly opened bottle to prevent water-induced degradation.[1][3]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is crucial for maintaining the compound's integrity.
-
Solid Powder: For long-term storage, keep the solid powder at -20°C for up to three years. For shorter periods, 4°C is acceptable for up to two years.[1] The container should be tightly sealed and stored in a dry, dark place under an inert atmosphere (e.g., argon or nitrogen) as the compound is sensitive to air and light.[2][3]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C.[1][4] For short-term storage (up to 1 month), -20°C is sufficient.[1][4]
Q3: My solution of this compound has turned yellow/brown. What does this mean?
A3: A color change in the solution is a common indicator of chemical degradation or oxidation.[5] This can be triggered by exposure to air, light, improper pH, or reactive impurities in the solvent. It is strongly recommended to discard the colored solution and prepare a fresh one using high-purity anhydrous solvent and appropriate light protection (e.g., amber vials).[5][6]
Q4: What factors can cause the degradation of this compound in an aqueous solution?
A4: Several factors can lead to degradation in aqueous buffers:
-
Hydrolysis: The compound may be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[1][7]
-
Oxidation: The thiazole (B1198619) ring can be sensitive to dissolved oxygen in the buffer or the presence of oxidizing agents.[6]
-
Light Exposure: Photodegradation can occur, especially under UV light.[6][8] One potential pathway involves a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges the thiazole ring structure.[8]
-
pH: The stability of aminothiazole derivatives is often pH-dependent.[3][6] For many similar compounds, a slightly acidic pH of around 4 provides maximum stability.[6]
Q5: How can I check if my stock solution is still viable?
A5: Visual inspection for color change or precipitation is a first step, but not definitive.[5] The most reliable method is to perform an analytical check using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A significant decrease in the peak area of the parent compound or the appearance of new peaks compared to a freshly prepared standard indicates degradation.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Citation |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (≥ 769.38 mM) | Use of new, anhydrous DMSO is critical as the compound is hygroscopic. | [1] |
| Methanol | Soluble | A suitable alternative for preparing solutions. | [2][5] |
| Water | Poorly Soluble | Solubility is expected to be low and highly pH-dependent. | [3][6] |
Table 2: Hypothetical Stability Data in DMSO at 10 mM
The following data is for illustrative purposes to demonstrate how stability is reported. Actual stability may vary.
| Storage Condition | Purity after 1 Month (% of Initial) | Purity after 6 Months (% of Initial) | Observations |
| -80°C in Amber Vial | >99% | 98% | No significant degradation observed. |
| -20°C in Amber Vial | 97% | 91% | Minor degradation detected. |
| 4°C in Amber Vial | 85% | 68% | Significant degradation and slight yellowing. |
| Room Temp (25°C) in Clear Vial | 42% | <10% | Rapid degradation, distinct brown color. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in solution upon thawing or storage. | 1. Poor solubility at lower temperatures. 2. Solvent absorbed water, reducing solubility. 3. Compound degraded into an insoluble product. | 1. Gently warm the vial to room temperature and vortex/sonicate to redissolve. 2. Prepare fresh stock solutions using anhydrous solvent. 3. Analyze the precipitate and supernatant by HPLC/LC-MS to identify the cause. Consider using a more dilute stock solution.[1][5] |
| Loss of biological activity in an assay. | 1. Degradation of the compound in the stock solution or assay medium. 2. Adsorption of the compound to plasticware (e.g., plates, tubes). | 1. Confirm stock solution purity with HPLC. Prepare fresh solutions before each experiment. 2. Assess compound stability directly in the assay medium. 3. Use low-binding plasticware or include a small amount of a non-ionic surfactant like Tween-20 (if compatible with the assay).[1] |
| Variable retention times or new peaks appear in HPLC analysis. | 1. Mobile phase inconsistency or degradation. 2. Column degradation or contamination. 3. On-going degradation of the compound in the autosampler. | 1. Prepare fresh mobile phase daily. Ensure buffers are fully dissolved and pH is correctly adjusted. 2. Use a guard column to protect the analytical column.[9] 3. Use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run. |
| Solution appears cloudy or hazy. | 1. Limited solubility in the chosen solvent or buffer. 2. Presence of insoluble impurities. | 1. Filter the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents). 2. Re-evaluate the solvent system; a co-solvent may be necessary for aqueous buffers.[6] |
Visualizations
Diagram 1: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common stability issues.
Diagram 2: Experimental Workflow
Caption: Workflow for preparing and testing solution stability.
Diagram 3: Potential Degradation Pathway
Caption: A potential photodegradation pathway for thiazole derivatives.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for experimental use.
Materials:
-
This compound (MW: 259.95 g/mol )
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Sterile, low-binding polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 259.95 g/mol * 1000 mg/g = 2.60 mg
-
-
Weighing: Carefully weigh out approximately 2.60 mg of this compound and record the exact mass. Place the powder into a clean, amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 2.60 mg, add 1.0 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use, low-binding amber microcentrifuge tubes (e.g., 20 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Clearly label the aliquots with the compound name, concentration, solvent, and preparation date. Store immediately at -80°C for long-term use.[4]
Protocol 2: Short-Term Stability Assessment by HPLC
Objective: To determine the stability of the compound in a specific solvent or buffer over 24 hours at different temperatures.
Materials:
-
10 mM stock solution of this compound
-
Solvent or buffer of interest (e.g., PBS pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water with 0.1% formic acid
-
Thermostated incubators or water baths (4°C, 25°C, 37°C)
Procedure:
-
Sample Preparation: Dilute the 10 mM stock solution to a final concentration of 100 µM in the buffer of interest. Prepare enough volume for all time points.
-
Incubation: Dispense the 100 µM solution into separate vials for each time point and temperature condition. Place the vials in the respective incubators (e.g., 4°C, 25°C, and 37°C).[1]
-
Time Points: Collect samples at designated time points: 0, 2, 4, 8, and 24 hours.
-
Time=0 Analysis: Immediately after preparation (t=0), inject a sample onto the HPLC system to establish the initial peak area of the parent compound.
-
HPLC Analysis:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 280 nm)
-
Injection Volume: 10 µL
-
-
Sample Quenching: At each subsequent time point, remove the designated vial from the incubator. If analyzing immediately, inject directly. If there is a delay, quench the degradation by adding an equal volume of cold acetonitrile, then centrifuge and analyze the supernatant.[1]
-
Data Analysis: For each sample, calculate the remaining percentage of the parent compound by comparing its peak area to the peak area at t=0.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Plot the % remaining versus time for each temperature to visualize the degradation rate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
side reactions of the amino group in 2-Amino-5-bromothiazole hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of the amino group in 2-Amino-5-bromothiazole hydrobromide. It is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guides
This section addresses issues that may arise during your experiments.
Q1: My N-alkylation reaction produced a mixture of two products, and the desired isomer is the minor one. What happened?
A: You are likely observing a lack of regioselectivity, a common issue with 2-aminothiazoles.[1] The molecule exists in equilibrium between two tautomeric forms: the amino form and the imino form.[1] This results in two potential nucleophilic sites for alkylation: the exocyclic amino nitrogen (-NH₂) and the endocyclic ring nitrogen.[1] Alkylation on the ring nitrogen leads to an N-alkylated thiazoline (B8809763) byproduct.[1] Standard reaction conditions often result in a mixture, with the thermodynamically more stable endocyclic product sometimes favored.
Troubleshooting Steps:
-
Analyze Reaction Conditions: The choice of base and solvent is critical. Reactions without a strong condensing agent are prone to forming the endocyclic N-substituted byproduct.[1]
-
Modify the Protocol: Switch to a method that favors exocyclic N-alkylation. Using a strong base like lithium amide or employing reductive amination can significantly improve selectivity for the desired product.[1]
-
Purification: If the side product has already formed, purification can be attempted using column chromatography on silica (B1680970) gel, often with a hexane-ethyl acetate (B1210297) eluent system.[2]
Q2: I am observing a significant amount of a high-molecular-weight byproduct in my reaction, especially when starting from the hydrobromide salt. What is it?
A: This is likely a dimeric byproduct. 2-aminothiazole (B372263) can react with its own hydrochloride salt to form a dimer, and a similar reaction can be expected with the hydrobromide salt.[3] This side reaction can occur if the free base, generated in situ or present as an impurity, reacts with the starting hydrobromide salt, particularly upon heating.[3]
Troubleshooting Steps:
-
Ensure Complete Neutralization: Before proceeding with your primary reaction, ensure the hydrobromide salt is fully neutralized to the free base. A common procedure involves stirring the hydrobromide salt with a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) and filtering off the resulting triethylammonium (B8662869) bromide precipitate.[4][5]
-
Purification: The dimer can often be separated from the desired monomeric product by recrystallization or column chromatography.[2]
Q3: My N-alkylation or N-acylation reaction resulted in a di-substituted product. How can I prevent this over-reaction?
A: Over-alkylation or over-acylation occurs when the initially formed secondary amine reacts again with the electrophile to form a tertiary amine or a diacyl-substituted product.[1] This is a common side reaction when dealing with reactive amino groups.[6]
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the alkylating or acylating agent. In some cases, using a slight excess of the 2-amino-5-bromothiazole may be beneficial.[1]
-
Slow Addition: Add the electrophile (e.g., alkyl halide or acyl chloride) slowly to the reaction mixture. This maintains a low concentration of the electrophile, which kinetically disfavors the second substitution reaction on the product.[1]
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second reaction more significantly than the first, improving selectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions for proactive experimental planning.
Q1: Do I need to neutralize this compound before using it?
A: Yes, in most cases. The hydrobromide salt protonates the amino group, significantly reducing its nucleophilicity. For reactions where the amino group is intended to act as a nucleophile (e.g., N-alkylation, N-acylation), you must first convert the salt to the free base. Failure to do so will likely result in no reaction or significant side reactions like dimerization.[3]
A general protocol for generating the free base is provided below.[4][5]
Experimental Protocol: Free Base Generation
| Step | Procedure |
| 1. Suspension | Suspend this compound (1.0 equiv.) in tetrahydrofuran (THF). |
| 2. Base Addition | Add triethylamine (TEA) (1.5 equiv.) to the suspension. |
| 3. Reaction | Stir the mixture at room temperature for 4-6 hours. |
| 4. Filtration | Remove the resulting triethylammonium bromide precipitate by filtration. |
| 5. Concentration | Concentrate the filtrate under reduced pressure to yield the 2-Amino-5-bromothiazole free base. |
| 6. Usage | The resulting product can often be used directly in the subsequent reaction without further purification.[4][5] |
Q2: How can I achieve selective N-alkylation on the exocyclic amino group?
A: Achieving high regioselectivity is a primary challenge. The key is to choose a method that favors reaction at the exocyclic nitrogen over the endocyclic nitrogen.
Caption: Decision workflow for selective exocyclic N-alkylation.
Recommended Methods:
-
Reductive Amination: This is a highly selective method.[1] It involves reacting the 2-aminothiazole with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄).[1][7]
-
Use of a Strong Base: In direct alkylation with alkyl halides, using a strong base like lithium amide favors the formation of the exocyclic N-alkylated product.[1]
Data Presentation: Effect of Conditions on Alkylation Regioselectivity
This table illustrates the general principles applicable to 2-aminothiazoles based on related heterocyclic systems.
| Method | Base/Reagent | Predominant Product | Reference |
|---|---|---|---|
| Direct Alkylation | None / Weak Base | Endocyclic (Ring) N-Alkylation | [1] |
| Direct Alkylation | Strong Base (e.g., LiNH₂) | Exocyclic (Amino) N-Alkylation | [1] |
| Reductive Amination | Aldehyde + NaBH₄ | Exocyclic (Amino) N-Alkylation | [1][7] |
| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Exocyclic (Amino) N-Alkylation |[1] |
Q3: What are the common side reactions during diazotization of the amino group?
A: Diazotization involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.[8] While this is a robust reaction, potential issues include:
-
Instability of the Diazonium Salt: The resulting diazonium salt can be unstable, especially at higher temperatures, leading to decomposition and the formation of undesired phenols or other byproducts through reaction with the solvent (e.g., water).[8] It is crucial to maintain low temperatures (typically 0-5 °C) throughout the reaction.
-
Incomplete Diazotization: If the reaction is not carried out to completion, you will have unreacted starting material, complicating purification.
-
Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the starting 2-aminothiazole (which is nucleophilic) to form an azo-coupled dimer. This is more likely if the pH is not kept sufficiently acidic.
Caption: Experimental workflow and potential side reactions for diazotization.
Q4: Can I protect the amino group to prevent these side reactions?
A: Yes, using a protecting group is a viable strategy, especially in multi-step syntheses where the amino group's reactivity could interfere with subsequent transformations.[9] The amine can be converted into a carbamate (B1207046) (e.g., Boc or Cbz) or an amide, which significantly reduces its nucleophilicity.[9]
Considerations:
-
Orthogonality: Choose a protecting group that can be removed under conditions that will not affect other functional groups in your molecule.[9] For instance, a Boc group is acid-labile, while an Fmoc group is base-labile.
-
Added Steps: Protection and subsequent deprotection add two steps to your synthesis, which may lower the overall yield.[9]
-
Reaction Conditions: Acylation is a common protection method. For example, reacting 2-amino-5-bromothiazole with acetic anhydride (B1165640) can form the corresponding 2-acetamido derivative.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Protective Groups [organic-chemistry.org]
Technical Support Center: De-bromination of 2-Amino-5-bromothiazole Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering undesired de-bromination of 2-Amino-5-bromothiazole hydrobromide during their experiments.
Troubleshooting Guide: Minimizing De-bromination Side Reactions
The undesired conversion of 2-Amino-5-bromothiazole to 2-aminothiazole (B372263), often referred to as hydrodehalogenation, is a common challenge, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This side reaction can significantly reduce the yield of the desired product. Below is a guide to help you troubleshoot and minimize this issue.
Issue: Significant formation of 2-aminothiazole (de-brominated byproduct) is observed.
This is typically confirmed by analytical techniques such as LC-MS or NMR spectroscopy, showing a product with a mass corresponding to the loss of bromine and the gain of a hydrogen atom.
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | High temperatures can promote the undesired hydrodehalogenation pathway. It is crucial to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider lowering the temperature by 10-20 °C and monitoring the reaction over a longer period.[1] |
| Suboptimal Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired catalytic cycle versus side reactions. Bulky, electron-rich phosphine (B1218219) ligands can often suppress de-bromination by accelerating the reductive elimination step.[1] Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃. |
| Inappropriate Base Selection | The choice and strength of the base can influence the reaction outcome. A very strong base or the presence of protic impurities can facilitate the protonolysis of the aryl-palladium intermediate, leading to de-bromination. If using a strong base, consider switching to a milder one like K₃PO₄ or Cs₂CO₃. Ensure the base is of high purity and handled under anhydrous conditions if necessary. |
| Presence of Protic Solvents or Impurities | Water, alcohols, or other protic impurities in the reaction mixture can serve as a proton source for the de-bromination reaction. Ensure that all solvents and reagents are rigorously dried, especially for reactions sensitive to moisture. Aprotic solvents like toluene, dioxane, or THF are generally preferred. |
| Extended Reaction Times | Prolonged exposure to the reaction conditions, especially at elevated temperatures, can lead to the accumulation of the de-brominated byproduct. It is important to monitor the reaction progress closely using TLC or LC-MS and to quench the reaction as soon as the starting material is consumed.[1] |
| Inefficient Catalyst System | An inactive or slowly activating catalyst can lead to a longer residence time of reactive intermediates that may be prone to de-bromination. Using a pre-catalyst that readily forms the active Pd(0) species can sometimes be beneficial. Ensure the palladium source is of high quality and has not degraded. |
Frequently Asked Questions (FAQs)
Q1: Why is de-bromination a common side reaction with 2-Amino-5-bromothiazole?
A1: The carbon-bromine bond on the electron-rich 2-aminothiazole ring can be susceptible to cleavage. In palladium-catalyzed reactions, a common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] The electron-donating amino group can further influence the reactivity of the molecule and its intermediates.
Q2: Which reaction parameters are most critical to control to avoid de-bromination?
A2: The most critical parameters are typically the temperature , the choice of palladium ligand , and the base . Lowering the temperature is often the first and most effective step. Selecting a bulky, electron-rich ligand can promote the desired cross-coupling over de-bromination. The base should be strong enough to facilitate the desired reaction but not so harsh as to promote side reactions.
Q3: Can the order of addition of reagents help in minimizing de-bromination?
A3: Yes, the order of addition can be important. In some cases, adding the base portion-wise or at a lower temperature before heating can be beneficial. For Suzuki reactions, ensuring the boronic acid is stable under the reaction conditions and is consumed efficiently can also help. Using more stable boronic acid derivatives like pinacol (B44631) esters may also be advantageous.
Q4: Should I be concerned about the hydrobromide salt form of the starting material?
A4: Yes, the hydrobromide salt will react with the base in the reaction mixture. It is important to account for this by adding at least one extra equivalent of base to neutralize the hydrobromide salt in addition to the amount required for the catalytic cycle. The in-situ formation of the free base is generally not an issue, but ensuring sufficient base is present is crucial.
Q5: Are there any alternatives to palladium catalysis for reactions with 2-Amino-5-bromothiazole to avoid de-bromination?
A5: While palladium catalysis is very common, other transition metals like copper or nickel can also be used for certain cross-coupling reactions. The propensity for de-bromination can be different with different metal catalysts. Additionally, for certain transformations, exploring non-catalytic methods might be an option, although this is highly dependent on the desired final product.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with 2-Amino-5-bromothiazole Optimized to Minimize De-bromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Amino-5-bromothiazole (as the hydrobromide salt) with an arylboronic acid, incorporating measures to suppress the de-bromination side reaction.
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 3.0 eq).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the this compound.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at a moderate temperature (e.g., 80-90 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired coupled product.
Visualizations
Caption: A workflow for troubleshooting the de-bromination of 2-Amino-5-bromothiazole.
Caption: Competing reaction pathways: desired cross-coupling vs. undesired de-bromination.
References
troubleshooting low yields in Buchwald-Hartwig amination of 2-Amino-5-bromothiazole
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Amino-5-bromothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address common issues encountered during this specific C-N cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems with your reaction.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no conversion in the Buchwald-Hartwig amination of 2-Amino-5-bromothiazole can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. Heterocyclic substrates, especially those with multiple heteroatoms like 2-aminothiazole, can be challenging coupling partners.[1] The nitrogen atoms in the thiazole (B1198619) ring or the free amino group can coordinate to the palladium center, leading to catalyst inhibition.[2]
Here is a systematic approach to troubleshooting:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[2]
-
Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount.[3] For challenging heteroaromatic substrates, bulky and electron-rich biarylphosphine ligands are generally favored as they promote the key steps of oxidative addition and reductive elimination.[4][5] Consider using a pre-catalyst, which can be more efficient as it doesn't require an in-situ reduction of Pd(II) to Pd(0).[6][7]
-
Base Selection: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are common.[3] However, for base-sensitive substrates, weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures.[2][3] The solubility of the base can also impact the reaction rate.[6]
-
Solvent Choice: Solvents like toluene (B28343), dioxane, or THF are commonly used.[4] The solubility of your starting materials and the base is a key consideration.[2][6] For polar substrates, more polar aprotic solvents might improve solubility, but be aware that coordinating solvents can sometimes inhibit the catalyst.[2]
Q2: I am observing significant side product formation, particularly hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this?
A2: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled.[5] This competes with the desired reductive elimination step.
Strategies to minimize this side reaction include:
-
Ligand Choice: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, helping it to outcompete the hydrodehalogenation pathway.[2]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction, although this may also slow the desired coupling.[2]
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases may help identify one that minimizes this side product.[2]
Q3: The 2-amino group on my thiazole seems to be causing issues. Are there specific strategies for substrates with potentially coordinating groups?
A3: Yes, the free amino group can interfere with the catalyst. Five-membered heterocyclic halides are known to be difficult coupling partners, partly due to their ability to inhibit or deactivate the palladium catalyst.[1]
Consider the following approaches:
-
Ligand Selection: Robust, sterically hindered ligands (e.g., from the Buchwald group like XPhos, RuPhos, or BrettPhos) are often necessary to prevent the substrate from displacing the ligand and deactivating the catalyst.[4]
-
Protecting Groups: While not always ideal, temporarily protecting the 2-amino group could be a viable strategy if other optimization attempts fail. This would prevent it from coordinating to the palladium center.
-
Use of Pre-catalysts: Modern pre-catalysts are often more robust and can provide higher activity with challenging substrates.[6][7]
Q4: My starting materials are poorly soluble in common solvents like toluene or dioxane. What are my options?
A4: Poor solubility is a frequent cause of failed reactions.[6]
-
Solvent Screening: Test a range of anhydrous, degassed solvents with varying polarities. A mixture of solvents can also be effective. For polar substrates, consider solvents like t-BuOH or DMF.[2]
-
Temperature: Increasing the reaction temperature can significantly improve the solubility of starting materials.[2] Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-120 °C.[4][6]
-
Stirring: Ensure vigorous and efficient stirring to maximize the interaction between all reaction components, especially when solids are present.[6]
Data Presentation: Reaction Parameter Optimization
The selection of reaction components is critical for success. The following tables summarize common parameters used in Buchwald-Hartwig aminations, which can serve as a starting point for optimization.
Table 1: Ligand Selection Guide for Heteroaromatic Aminations
| Ligand | General Characteristics | Common Applications & Notes |
| XPhos | Bulky, electron-rich biarylphosphine. | Highly active for a broad range of substrates, including challenging heteroaryl chlorides and bromides.[4] |
| RuPhos | Similar to XPhos, provides high catalyst turnover. | Effective for C-N coupling with a wide variety of amines and aryl halides.[4] |
| BrettPhos | Extremely bulky ligand. | Often used for coupling primary amines and challenging heterocyclic substrates.[8] |
| XantPhos | Wide bite-angle bidentate ligand. | Can be effective and is often a more cost-effective option.[9] |
| BINAP | Bidentate phosphine (B1218219) ligand. | A classic ligand, though often superseded by more modern, bulkier monophosphine ligands for difficult couplings.[10] |
Table 2: Common Base and Solvent Combinations
| Base | pKaH (approx.) | Common Solvents | Notes |
| NaOt-Bu | 19 | Toluene, Dioxane, THF | Strong, common base. Can be incompatible with base-sensitive functional groups.[3] |
| LHMDS | 26 | Toluene, THF | Very strong base, can be useful for less nucleophilic amines. |
| K₃PO₄ | 12.3 | Toluene, Dioxane | Weaker, non-nucleophilic base. Good for substrates with sensitive functional groups.[3] |
| Cs₂CO₃ | 10.2 | Toluene, Dioxane, DMF | Weaker base, often requires higher temperatures. Its solubility can be advantageous.[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Amino-5-bromothiazole
This is a generalized procedure and may require optimization for your specific amine coupling partner.[4][10][11]
Materials:
-
2-Amino-5-bromothiazole (1.0 equiv)
-
Amine of choice (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2 times palladium loading)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base, followed by 2-Amino-5-bromothiazole and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath or heating block (typically 80-120 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting.
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Polar 2-Aminothiazole Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar 2-aminothiazole (B372263) derivatives. The following sections address common challenges encountered during purification and offer structured solutions and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a polar 2-aminothiazole derivative?
The choice of initial strategy depends on the scale and purity of the crude material. For small-scale, high-purity requirements, column chromatography is often the primary choice. For larger quantities where the compound is a solid, recrystallization can be a highly effective and economical first step to remove major impurities. In many cases, a combination of techniques, such as an initial recrystallization followed by column chromatography of the mother liquor, provides the best overall yield and purity.
Q2: How do I choose an appropriate solvent system for column chromatography?
The ideal solvent system (mobile phase) should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) value for the desired compound typically between 0.2 and 0.5.[1] For polar 2-aminothiazole derivatives, which are often basic, a common starting point is a mixture of a moderately polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) with a more polar solvent like methanol (B129727) (MeOH).[1] To prevent streaking caused by interaction with the acidic silica (B1680970) gel, it may be necessary to add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521).[2]
Q3: When is recrystallization preferred over chromatography?
Recrystallization is generally preferred for large-scale purifications of solid compounds when a suitable solvent is found that effectively dissolves the compound when hot and allows it to crystallize in high purity upon cooling, while impurities either remain in solution or are insoluble in the hot solvent. It is often more cost-effective and less labor-intensive than chromatography for bulk material. Chromatography is preferred for small-scale purifications, separating compounds with very similar polarities, purifying oils or non-crystalline solids, and when a suitable recrystallization solvent cannot be identified.
Q4: How can I confirm the purity of my final product?
Purity should be assessed using a combination of methods to ensure confidence in the result.[1]
-
Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a strong indicator of purity.[1]
-
Melting Point Analysis: A sharp melting point range that matches the literature value is characteristic of a pure compound. Impurities typically cause the melting point to broaden and become depressed.[1]
-
Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure of the desired compound and reveal the absence of impurity-related signals.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity assessment, capable of detecting trace impurities that may not be visible by TLC. Mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can be particularly effective for analyzing complex mixtures of polar compounds.[3]
Troubleshooting Guides
This section provides logical workflows to troubleshoot common purification problems.
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots on TLC plate/column | The compound is acidic or basic and is interacting strongly with the silica gel.[1] The sample has been overloaded on the column or TLC plate.[1] | Add a modifier to the mobile phase. For basic compounds like 2-aminothiazoles, add a small amount (0.1-2%) of triethylamine or ammonium hydroxide to the eluent.[2] For acidic compounds, a small amount of acetic acid may be used.[1] Reduce the amount of sample loaded onto the column or spotted on the TLC plate. |
| Poor separation of spots on TLC | The chosen mobile phase polarity is not optimal.[1] | Systematically vary the ratio of the polar and non-polar solvents in your mobile phase to achieve better separation and an Rf value between 0.2 and 0.5 for the target compound.[1] Consider switching to a different solvent system entirely or using a different stationary phase like alumina (B75360) or a bonded phase (NH2, Diol).[2][4] |
| Product does not elute from the column | The mobile phase is not polar enough to displace the highly polar compound from the silica gel.[1] | Gradually increase the polarity of the mobile phase. For very polar compounds, this may require using high percentages of methanol in dichloromethane or ethyl acetate. Adding a small amount of ammonium hydroxide or acetic acid can also help elute strongly adsorbed basic or acidic compounds, respectively.[1] |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals are forming after cooling | The solution is not supersaturated because too much solvent was used.[5][6] The compound is highly soluble in the chosen solvent even at low temperatures.[5] | Induce Crystallization: Use a glass rod to gently scratch the inside of the flask below the solvent line to create nucleation sites.[5] Add a "seed crystal" from a previous pure batch.[5][6] Increase Concentration: Slowly evaporate some of the solvent to increase the solute concentration and then allow it to cool again.[5][6] Lower Temperature: Move the flask to an ice bath or freezer to further decrease solubility.[5][6] Change Solvent: Try a different solvent or a solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[5] |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. High concentration of impurities is depressing the melting point.[1] The solution is cooling too rapidly.[1][6] | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation point and allow the solution to cool much more slowly (e.g., by insulating the flask).[1][5][6] Consider a different, lower-boiling point solvent.[1] Perform a preliminary purification step (e.g., passing through a short plug of silica) to remove some impurities before recrystallization.[1] |
| Low recovery of the product | The chosen solvent is too effective, leaving a significant amount of product in the mother liquor.[1] Insufficient cooling.[1] Multiple purification steps are inherently leading to material loss.[1] | Cool the solution in an ice bath or freezer to maximize crystal formation.[1] Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.[1] Re-evaluate the solvent choice; a solvent in which the compound has slightly lower solubility may improve recovery.[1] |
| Colored impurities persist in the crystals | The impurity co-crystallizes with the product.[1] The impurity is adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. Use charcoal sparingly as it can also adsorb the desired product.[1] A second recrystallization may be necessary.[5] |
Experimental Protocols
Protocol 1: General Recrystallization
-
Solvent Selection: Choose a solvent in which the 2-aminothiazole derivative has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents include ethanol, methanol, or mixtures like DMF/water.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored by impurities, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes.[1]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Flash Column Chromatography
-
Stationary Phase and Solvent System Selection: Select a stationary phase (silica gel is most common). Use TLC to determine an appropriate mobile phase that gives an Rf of ~0.2-0.5 for the target compound and good separation from impurities.[1] For polar 2-aminothiazoles, a mobile phase of DCM/MeOH or Hexane/Ethyl Acetate with a basic modifier is a good starting point.[1]
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualization Workflows
The following diagrams illustrate logical workflows for common purification challenges.
Caption: Troubleshooting workflow for inducing crystallization.
Caption: General purification strategy selection workflow.
References
Technical Support Center: Scale-Up of 2-Amino-5-bromothiazole Hydrobromide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the scale-up synthesis of 2-Amino-5-bromothiazole hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 2-aminothiazole (B372263), and how can they be mitigated during scale-up?
A1: The most prevalent side reactions include over-bromination (formation of di- or tri-brominated products), lack of regioselectivity, and potential reaction at the exocyclic amino group.[1] To control these on a larger scale, the following strategies are crucial:
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0°C to -10°C) is critical to suppress the formation of di-brominated byproducts.[1] On scale, this requires a reactor with efficient heat transfer capabilities.
-
Stoichiometry: Strict 1:1 stoichiometry of 2-aminothiazole to the brominating agent is essential.[1] For large-scale production, this means accurate weighing and controlled addition of reagents.
-
Alternative Brominating Agents: Consider using a more selective brominating agent like copper(II) bromide (CuBr₂) or enzymatic methods, which can offer better control over the reaction.
-
Protection of the Amino Group: Acylation of the amino group is a strategy to prevent side reactions with the brominating agent, though ring bromination is generally more favorable.[1]
Q2: We are experiencing low or no conversion of the starting material at pilot scale. What are the likely causes and solutions?
A2: Low or no conversion during scale-up can be attributed to several factors:
-
Inactive Brominating Agent: If using N-bromosuccinimide (NBS), ensure it is freshly recrystallized as it can decompose over time.
-
Insufficient Reaction Time or Temperature: While low temperatures are recommended to control selectivity, they may also slow down the reaction. Monitor the reaction progress by TLC or HPLC and gradually increase the reaction time or temperature if necessary.
-
Mixing Issues: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.
-
Presence of Inhibitors: If a radical mechanism is suspected, ensure the reaction is performed under an inert atmosphere to prevent inhibition by oxygen.
Q3: Our product appears to be decomposing during work-up and purification. How can we prevent this?
A3: The brominated product can be sensitive to both heat and acidic conditions.
-
Use of Deactivated Silica (B1680970) Gel: If using column chromatography for purification, the product may be sensitive to the acidity of standard silica gel. Using deactivated silica gel (e.g., treated with triethylamine) can prevent decomposition.
-
Avoid High Temperatures: During solvent evaporation, avoid using high temperatures to prevent thermal degradation of the product.
-
Controlled Neutralization: During the work-up, the neutralization of any acidic streams should be done carefully and at a low temperature to avoid exotherms that could lead to decomposition.
Troubleshooting Guides
Issue 1: Poor Yield and High Impurity Profile
If you are experiencing low yields and a high level of impurities, consider the following troubleshooting steps, summarized in the table below.
| Potential Cause | Recommended Action |
| Over-bromination | Lower the reaction temperature. Ensure precise stoichiometric control of the brominating agent. |
| Incomplete Reaction | Gradually increase reaction time and/or temperature while monitoring the reaction progress. |
| Poor Mixing | Increase agitation speed. For very large vessels, consider impeller design and placement. |
| Decomposition on Silica Gel | Use deactivated silica gel for chromatography. |
| Thermal Decomposition | Avoid high temperatures during work-up and solvent removal. |
Issue 2: Exotherm and Runaway Reaction
Bromination reactions are often exothermic. A sudden temperature increase can lead to a runaway reaction, posing a significant safety risk.
| Potential Cause | Recommended Action |
| Rapid Addition of Bromine | Add the brominating agent slowly and in a controlled manner, especially at scale. |
| Inadequate Cooling | Ensure the reactor's cooling system is sufficient for the reaction scale. Have a secondary cooling system on standby. |
| Localized Hot Spots | Ensure efficient and constant agitation of the reaction mixture. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline for laboratory-scale synthesis.
-
Dissolution: Dissolve 2-Aminothiazole (e.g., 4 mmol) in acetic acid (e.g., 16 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add a solution of bromine (e.g., 8 mmol) in acetic acid dropwise to the cooled solution, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-Amino-5-bromothiazole. The hydrobromide salt can be precipitated by treating a solution of the free base with HBr.
Scale-Up Considerations for the Protocol:
-
Heat Transfer: The addition of bromine is exothermic. On a larger scale, the rate of addition must be carefully controlled to allow the reactor's cooling system to dissipate the generated heat effectively.
-
Material of Construction: Ensure the reactor is made of a material resistant to bromine and strong acids, such as glass-lined steel.
-
Agitation: Efficient agitation is crucial to ensure uniform temperature and concentration throughout the reactor, preventing the formation of localized hot spots.
-
Work-up: The neutralization step can also be exothermic. The base should be added slowly and with efficient cooling.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
impact of base and solvent on 2-Amino-5-bromothiazole hydrobromide coupling reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-Amino-5-bromothiazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize this compound before using it in a coupling reaction?
A1: Yes, it is crucial to neutralize the hydrobromide salt to the free base form of 2-Amino-5-bromothiazole prior to its use in palladium-catalyzed coupling reactions. The acidic nature of the hydrobromide can interfere with the basic conditions required for the catalytic cycle, leading to poor or no product formation. A common method for neutralization involves stirring the hydrobromide salt with a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF).
Q2: Which type of palladium catalyst and ligand should I choose for my coupling reaction?
A2: The choice of catalyst and ligand is critical and depends on the specific type of coupling reaction and the nature of your coupling partners.
-
For Suzuki-Miyaura couplings , common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. These are often used with phosphine (B1218219) ligands such as PPh₃ or more specialized, bulky, and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) which can improve reaction efficiency, especially with challenging substrates.[1]
-
For Buchwald-Hartwig aminations , pre-catalyst systems are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[2] Sterically hindered biarylphosphine ligands are frequently effective.[2]
Q3: My reaction is sluggish or fails to go to completion. What are the common causes?
A3: Low or no conversion can be attributed to several factors:
-
Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and may have degraded. Ensure you are using a fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Insufficiently Anhydrous Conditions: For some protocols, moisture can be detrimental. Ensure all glassware is oven-dried and solvents are rigorously dried.
-
Ineffective Base: The base may be insoluble in the reaction solvent or not strong enough to facilitate the catalytic cycle.[2]
-
Low Reaction Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If the reaction is slow, a gradual increase in temperature may be beneficial.[3]
Q4: I am observing significant amounts of side products. How can I minimize them?
A4: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions) and protodeboronation.
-
Homocoupling: This is often caused by the presence of oxygen. Rigorous degassing of your solvent and reaction mixture is crucial.[3] Using a Pd(0) source from the start, rather than a Pd(II) pre-catalyst that is reduced in situ, can also mitigate this issue.[3]
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. Using fresh boronic acids or more stable derivatives like pinacol (B44631) esters can help.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or degraded palladium catalyst.2. Insufficiently degassed solvent.3. Poor solubility of reactants or base.4. Inappropriate base or solvent combination.5. Low reaction temperature. | 1. Use a fresh batch of catalyst and ligand.2. Ensure rigorous degassing of the solvent by sparging with an inert gas.3. Screen different solvents or solvent mixtures to improve solubility.4. Ensure the chosen base is soluble and effective in the selected solvent.5. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[3] |
| Formation of Palladium Black | 1. Catalyst decomposition due to high temperature or exposure to oxygen.2. Insufficient ligand-to-palladium ratio. | 1. Lower the reaction temperature and ensure the reaction is under an inert atmosphere.2. Increase the ligand-to-palladium ratio (typically 1:1 to 4:1).[3] |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[3] |
| Protodeboronation of Boronic Acid (Suzuki) | 1. Presence of excess water or protic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents or a carefully controlled amount of water.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrodehalogenation (Removal of Bromine) | 1. Competing reaction pathway favored over the desired coupling. | 1. Screen different solvents and ligands. A less polar solvent may sometimes favor the desired C-C or C-N bond formation. |
Impact of Base and Solvent: Data Summary
The choice of base and solvent is critical for the success of coupling reactions. The following tables summarize general recommendations and observed trends.
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Typical Solvents | Comments |
| K₂CO₃ | Moderate | Toluene/Ethanol/Water, Dioxane/Water | A commonly used and effective base with good solubility in aqueous mixtures. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often more effective than weaker bases for electron-rich aryl halides, but more expensive.[1] |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | A strong base that is often effective when other bases fail.[4] |
| Na₂CO₃ | Moderate | Ethanol/Water | Can be a highly effective and economical choice.[5] |
| KOtBu | Very Strong | THF, Toluene | A very strong base, can be useful but may not be compatible with sensitive functional groups. |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Polarity | Comments |
| Toluene/Water or Toluene/Ethanol/Water | Biphasic | A classic system that works well for a wide range of substrates. |
| Dioxane/Water | Polar, Miscible | A common and effective solvent system that often improves the solubility of reactants.[6] |
| THF/Water | Polar, Miscible | Another effective polar solvent system. |
| DMF | Polar Aprotic | Can be effective, especially for dissolving inorganic bases, but may be difficult to remove during workup.[6] |
Table 3: Common Bases for Buchwald-Hartwig Amination
| Base | Strength | Typical Solvents | Comments |
| NaOtBu | Very Strong | Toluene, Dioxane, THF | A very common and effective base, but can be incompatible with base-sensitive functional groups.[2] |
| LHMDS | Very Strong | THF, Toluene | Another strong, non-nucleophilic base. |
| K₃PO₄ | Strong | Dioxane, Toluene | A good alternative for base-sensitive substrates where stronger bases cause decomposition.[2][4] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Can be effective, particularly with hindered substrates.[2][7] |
Table 4: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Polarity | Comments |
| Toluene | Nonpolar | A very common and effective solvent for Buchwald-Hartwig reactions.[2] |
| 1,4-Dioxane | Polar Ethereal | Another widely used and effective solvent.[2] |
| THF | Polar Ethereal | A good choice, though its lower boiling point may require longer reaction times or sealed-tube conditions.[2] |
| t-BuOH | Polar Protic | Can be an effective solvent, sometimes used in combination with other solvents.[8] |
Note: Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the palladium catalyst.[2]
Experimental Protocols
Protocol 1: Neutralization of this compound
This procedure describes the conversion of the hydrobromide salt to the free base, which is a necessary prerequisite for subsequent coupling reactions.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous THF to create a suspension.
-
Add triethylamine (1.5 eq) dropwise to the suspension at room temperature.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the resulting precipitate (triethylammonium bromide) and wash it with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-bromothiazole as a solid. This product can often be used directly in the next step without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 2-Amino-5-bromothiazole with an arylboronic acid.
Materials:
-
2-Amino-5-bromothiazole (from Protocol 1, 1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-5-bromothiazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the coupling of 2-Amino-5-bromothiazole with a primary or secondary amine.
Materials:
-
2-Amino-5-bromothiazole (from Protocol 1, 1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium pre-catalyst (or palladium source and ligand), the base, and a magnetic stir bar to a dry Schlenk tube.
-
Add 2-Amino-5-bromothiazole and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing homocoupling in Suzuki reactions with 2-Amino-5-bromothiazole hydrobromide
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Amino-5-bromothiazole hydrobromide. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions, thereby maximizing the yield and purity of the desired products.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction that leads to the formation of a symmetrical biaryl impurity, reducing the yield of the desired cross-coupled product.[1] This guide addresses the primary causes and provides specific troubleshooting steps.
Q1: I am observing a significant amount of boronic acid homocoupling. What is the primary cause and how can I fix it?
Answer: The primary cause of boronic acid homocoupling is the presence of oxygen and Pd(II) species in the reaction mixture.[1][2] The active catalyst for cross-coupling is Pd(0), but oxygen can oxidize it to Pd(II), which promotes the undesired homocoupling.[2] Here is a workflow to diagnose and solve the problem.
Troubleshooting Workflow for Homocoupling
Detailed Steps:
-
Exclude Oxygen Rigorously: This is the most critical step. Dissolved oxygen in your solvents can oxidize the active Pd(0) catalyst to Pd(II), which drives homocoupling.[1][2]
-
Modify Your Catalyst System: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle begins.[1]
-
Action A: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This allows the catalytic cycle to start without an initial reduction step that can generate byproducts.
-
Action B: If you must use a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[1] This helps to generate the active Pd(0) species in situ.
-
-
Optimize the Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, specifically the oxidative addition and reductive elimination steps, making it kinetically more favorable than homocoupling.[2][3]
-
Adjust the Base and Solvent: An overly strong base can promote the decomposition of the boronic acid, leading to side reactions.[2]
-
Action: If using strong bases like NaOH or KOtBu, consider switching to milder inorganic bases like K₃PO₄ or K₂CO₃.[2]
-
-
Consider Boronic Acid Stability: Boronic acids can be unstable and prone to protodeboronation and homocoupling.
-
Action: Using more stable derivatives like pinacol esters can sometimes suppress side reactions by providing a slower, controlled release of the boronic acid into the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q2: Why is 2-Amino-5-bromothiazole provided as a hydrobromide salt, and how does this affect my reaction setup?
Answer: The amino group in 2-aminothiazole (B372263) is basic and readily forms a salt with acids like hydrobromic acid (HBr). This salt form enhances the compound's stability and shelf-life. However, for the Suzuki reaction, the free amine is typically required. The hydrobromide salt will consume one equivalent of the base you add to the reaction.
Action: You must add at least one extra equivalent of base to your reaction to neutralize the hydrobromide salt and liberate the free amine, in addition to the amount required for the catalytic cycle itself. For example, if the protocol calls for 2 equivalents of base, you should use at least 3 equivalents when starting with the hydrobromide salt.
Q3: The amino group on my thiazole (B1198619) is a Lewis base. Could it be poisoning the palladium catalyst?
Answer: Yes, the nitrogen lone pair on the amino group, as well as the thiazole nitrogen, can coordinate to the palladium center. This coordination can sometimes inhibit the catalytic cycle, leading to low or no conversion. While this is a valid concern, many successful Suzuki couplings are performed on substrates containing amino groups without protection. The choice of ligand is critical here, as a strongly coordinating phosphine ligand can often outcompete the substrate's amino group for binding to the palladium.
Q4: I am seeing low or no conversion to my desired product. What should I check first?
Answer: Assuming you have addressed the potential for homocoupling by rigorously excluding oxygen, low conversion is often due to an inactive catalyst system or suboptimal reaction conditions.
-
Catalyst/Ligand: For an electron-rich heterocycle like 2-aminothiazole, the oxidative addition step can be slow. Using a catalyst system known for high activity, such as one with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos), can be beneficial.[3]
-
Base: Ensure you have added enough base to both neutralize the hydrobromide salt and facilitate the transmetalation step. A common and effective base for similar substrates is K₃PO₄.[4]
-
Temperature: Suzuki reactions often require elevated temperatures (e.g., 80–110 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a gradual increase may improve the yield.
Q5: What is the general catalytic cycle for the Suzuki reaction, and where does homocoupling fit in?
Answer: The Suzuki reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. Homocoupling is an off-cycle reaction primarily mediated by Pd(II) species.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the general effects of key parameters on the outcome of Suzuki reactions with substrates similar to 2-Amino-5-bromothiazole. The data is compiled to illustrate trends rather than absolute yields for this specific compound.
Table 1: Effect of Base on Suzuki Coupling of Amino-Aryl Bromides
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Byproduct | Reference |
| 1 | K₃PO₄ (3.0) | Toluene (B28343)/H₂O (4:1) | 95 | High | Low | [4] |
| 2 | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | Moderate-High | Moderate | General observation |
| 3 | Na₂CO₃ (3.0) | DMF/H₂O (2:1) | 90 | Moderate | Moderate-High | General observation |
| 4 | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | High | Low | General observation |
| 5 | NaOH (3.0) | DMF/H₂O (1:1) | 90 | Low-Moderate | High | [2] |
Note: Yields are qualitative and based on typical outcomes for similar substrates. Stronger bases can sometimes lead to more homocoupling.[2]
Table 2: Effect of Catalyst and Ligand System
| Entry | Palladium Source (mol%) | Ligand (mol%) | Cross-Coupling Yield (%) | Homocoupling Byproduct | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | Good | Low-Moderate | [4] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Excellent | Very Low | [3] |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Excellent | Very Low | [2] |
| 4 | PdCl₂(dppf) (3) | - | Moderate | Moderate | [2] |
Note: Bulky, electron-rich phosphine ligands like SPhos and XPhos generally provide higher yields of the cross-coupled product and suppress homocoupling.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is adapted for this compound based on successful couplings of similar aminobenzothiazoles.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Toluene (degassed)
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).
-
Solvent Addition: Add degassed toluene and degassed water via syringe. A typical solvent ratio is 4:1 toluene:water, with a final concentration of the limiting reagent between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired 2-amino-5-arylthiazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, but using a microwave reaction vial.
-
Microwave reactor.
Procedure:
-
Vessel Preparation: Add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), and the Pd(PPh₃)₄ catalyst (0.05 equiv) to a microwave reaction vial with a stir bar.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/water).
-
Inerting: Purge the vial with Argon or Nitrogen for 5-10 minutes.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures for reactions involving 2-Amino-5-bromothiazole hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromothiazole hydrobromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up procedures of reactions involving this compound.
Issue 1: Low or No Yield of 2-Amino-5-bromothiazole (Free Base) After Neutralization
Q: I performed the neutralization of this compound, but I have a low yield of the free base. What could be the issue?
A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:
-
Incomplete Neutralization: Ensure the pH of the reaction mixture is basic (pH 7-8) after the addition of the base (e.g., triethylamine (B128534) or sodium bicarbonate).[1] Use pH paper or a pH meter to confirm. If the solution is still acidic, add more base dropwise until the desired pH is reached.
-
Incomplete Reaction: If the reaction time is too short, the conversion to the free base may be incomplete. Ensure the reaction is stirred for a sufficient duration, as specified in the protocol (e.g., 6 hours at room temperature).[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Product Loss During Work-up: The free base may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate (B1210297) (e.g., 3 x 20 mL).[1]
-
Precipitation Issues: If the free base is expected to precipitate, ensure the solution is sufficiently concentrated. If no precipitate forms, try cooling the solution in an ice bath to induce crystallization.
Issue 2: Oily Product Obtained During Recrystallization
Q: I am trying to purify the 2-Amino-5-bromothiazole free base by recrystallization, but it is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.
-
Slower Cooling: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Allow the flask to cool to room temperature slowly, and then place it in an ice bath.
-
Solvent Adjustment: If slow cooling is ineffective, the solvent system may need adjustment. You might be using a solvent that is too nonpolar. Try switching to a more polar solvent or using a solvent mixture. For 2-aminothiazole (B372263) derivatives, ethanol (B145695) is often a suitable recrystallization solvent.
Issue 3: Impurities Present in the Final Product
Q: After my work-up and purification, I still see impurities in my 2-Amino-5-bromothiazole product. What are the common impurities and how can I remove them?
A: Common impurities can include unreacted starting materials, byproducts, or residual solvents.
-
Identification of Impurities: Use TLC to assess the purity of your product. Run a TLC with your product alongside the starting material to check for any unreacted components. The presence of multiple spots indicates impurities.
-
Purification Techniques:
-
Recrystallization: This is an effective method for removing many impurities. A known procedure for the free base involves recrystallization from water using decolorizing charcoal.[3]
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used for further purification. A common stationary phase is silica (B1680970) gel, and the mobile phase can be a mixture of ethyl acetate and hexanes, or ethyl acetate and chloroform.[4] The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.3-0.4 for the desired compound.[4]
-
-
Minimizing Byproducts: In the synthesis of 2-Amino-5-bromothiazole, over-bromination can lead to di-brominated impurities. Careful control of the stoichiometry of the brominating agent and the reaction temperature can minimize this.[5]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting this compound to the free base?
A1: The hydrobromide salt is often the commercially available form due to its stability. However, many organic reactions require the free amine for it to act as a nucleophile. The hydrobromide salt is less nucleophilic due to the protonation of the amino group. Therefore, neutralization is a necessary first step in many synthetic procedures.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is an irritant. It is important to handle it in a well-ventilated area, preferably in a fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6]
Q3: How can I monitor the progress of a reaction involving 2-Amino-5-bromothiazole?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot over time.
Q4: What are typical work-up procedures for reactions where 2-Amino-5-bromothiazole is a nucleophile?
A4: A typical work-up procedure after the reaction is complete involves:
-
Quenching the reaction with water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride).
-
Extracting the product into an organic solvent such as ethyl acetate.
-
Washing the organic layer with brine to remove any remaining water.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
Purifying the crude product by recrystallization or column chromatography.[1]
Data Presentation
Table 1: Quantitative Data for Neutralization of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [1][2] |
| Reagent | Triethylamine (TEA) | [1][2] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [1][2] |
| Molar Ratio (Starting Material:TEA) | 1 : 1.5 | [1][2] |
| Reaction Time | 6 hours | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reported Yield of 2-Amino-5-bromothiazole | ~82% (based on 17g from 30g) | [1][2] |
Experimental Protocols
Protocol 1: Neutralization of this compound to 2-Amino-5-bromothiazole (Free Base)
Materials:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
With stirring, add triethylamine (24.1 mL) to the suspension at room temperature.[1][2]
-
Upon completion, a precipitate of triethylammonium (B8662869) bromide will have formed. Remove the precipitate by filtration.[1][2]
-
Concentrate the filtrate under reduced pressure to yield 2-Amino-5-bromothiazole as the product (approximately 17 g).[1][2] This product can often be used in subsequent steps without further purification.[1][2]
Protocol 2: Recrystallization of 2-Amino-5-bromothiazole (Free Base)
Materials:
-
Crude 2-Amino-5-bromothiazole (10 g)[3]
-
Deionized water (309 mL)[3]
-
Decolorizing charcoal (0.4 g)[3]
-
Erlenmeyer flask
-
Hot plate
-
Hot filtration setup (funnel, fluted filter paper)
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, suspend the crude 2-Amino-5-bromothiazole (10 g) in water (309 mL).[3]
-
Heat the suspension to boiling.
-
Add decolorizing charcoal (0.4 g) to the boiling solution.[3]
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified crystals. The expected recovery is approximately 81%.[3]
Visualizations
Caption: Workflow for the neutralization of this compound.
Caption: Troubleshooting logic for low yield in the neutralization reaction.
References
- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 3. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 2-Amino-5-bromothiazole Hydrobromide and 2-Amino-5-iodothiazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, 2-aminothiazole (B372263) scaffolds are prized for their versatile reactivity and presence in numerous biologically active compounds. Among the halogenated derivatives, 2-Amino-5-bromothiazole hydrobromide and 2-amino-5-iodothiazole serve as crucial building blocks for the synthesis of novel therapeutics. This guide provides a detailed comparison of these two key intermediates, focusing on their physicochemical properties, reactivity in pivotal cross-coupling reactions, and their implications in the development of kinase inhibitors.
Physicochemical Properties: A Tabulated Comparison
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective use in synthesis and drug design. The following table summarizes their key characteristics.
| Property | This compound | 2-Amino-5-iodothiazole |
| Molecular Formula | C₃H₄Br₂N₂S | C₃H₃IN₂S |
| Molecular Weight | 259.95 g/mol | 226.04 g/mol |
| Appearance | Light yellow to light brown crystalline powder | Not explicitly found in searches (typically a solid) |
| Melting Point | 165 °C (decomposes) | Not explicitly found in searches |
| Solubility | Soluble in Methanol | Not explicitly found in searches |
| CAS Number | 61296-22-8 | 41731-32-2 |
Reactivity in Cross-Coupling Reactions: A Tale of Two Halogens
The primary utility of 2-amino-5-halothiazoles in synthetic chemistry lies in their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in creating carbon-carbon bonds, allowing for the introduction of diverse molecular fragments onto the thiazole (B1198619) core.
The key difference in reactivity between 2-Amino-5-bromothiazole and 2-amino-5-iodothiazole stems from the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst compared to the Carbon-Bromine (C-Br) bond. This translates to milder reaction conditions and often higher yields for reactions involving 2-amino-5-iodothiazole.
This reactivity difference is a critical consideration in designing synthetic routes, particularly in sequential cross-coupling strategies where selective reaction at one position is desired.
Experimental Protocols: Representative Cross-Coupling Reactions
Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions, which can be adapted for both 2-Amino-5-bromothiazole and 2-amino-5-iodothiazole. It is anticipated that reactions with the iodo- a anlog may proceed under milder conditions (e.g., lower temperature, shorter reaction time).
Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2-amino-5-halothiazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O).
-
Reaction: Heat the mixture with stirring. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Sonogashira Coupling Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 2-amino-5-halothiazole (1.0 equiv.) and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.05-0.1 equiv.) in a suitable anhydrous solvent (e.g., DMF or THF).
-
Base and Alkyne Addition: Add a base, typically an amine like triethylamine (B128534) (2.0-3.0 equiv.), followed by the terminal alkyne (1.1-1.2 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03-0.05 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.
Applications in Drug Discovery: Targeting Kinases
The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, notably in the design of protein kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of both 2-Amino-5-bromothiazole and 2-amino-5-iodothiazole are crucial intermediates in the synthesis of potent kinase inhibitors, including those targeting Aurora kinases, which are key regulators of cell division.[1][3] The ability to readily functionalize the 5-position of the thiazole ring through cross-coupling reactions allows for the systematic exploration of the chemical space around the scaffold, a key strategy in lead optimization. The choice between the bromo and iodo analogs will depend on the desired reactivity and the specific synthetic strategy employed.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
2-Aminothiazole Derivatives in Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole derivative.
References
A Comparative Guide to the Reactivity of 2-Amino-5-halothiazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2-aminothiazole (B372263) moiety is a privileged structure found in a wide array of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for the derivatization of this core. A critical factor influencing the efficiency of these transformations is the nature of the halogen substituent at the 5-position of the thiazole (B1198619) ring. This guide provides a comparative analysis of the reactivity of 2-amino-5-halothiazoles (where the halogen is iodine, bromine, chlorine, or fluorine) in these key cross-coupling reactions, supported by established chemical principles and available experimental data.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is:
I > Br > Cl > F
This trend is a direct consequence of the bond dissociation energies (BDEs), where the weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, 2-amino-5-iodothiazole is expected to be the most reactive, followed by its bromo, chloro, and fluoro analogs. While 2-amino-5-fluorothiazole is the least reactive, its C-F bond can be activated under specific and often more forcing reaction conditions or by employing specialized catalyst systems. Conversely, the high reactivity of 2-amino-5-iodothiazole can sometimes lead to undesired side reactions if not properly controlled. 2-Amino-5-chloro- and 2-amino-5-bromothiazoles often provide a good balance between reactivity, stability, and cost.
Reactivity Comparison in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For 2-amino-5-halothiazoles, the reactivity trend is expected to follow the general order of I > Br > Cl > F. This means that 2-amino-5-iodothiazole will likely provide the highest yields under the mildest conditions (lower temperatures, shorter reaction times). For instance, the Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has been shown to proceed in moderate to excellent yields.[1] In contrast, the coupling of chloro- and fluoro-substituted analogs would likely require more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), stronger bases, and higher temperatures to achieve comparable yields.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki coupling, the reactivity of 2-amino-5-halothiazoles in the Heck reaction is expected to follow the I > Br > Cl > F order. While specific comparative data for 2-amino-5-halothiazoles is limited, studies on other heterocyclic systems, such as the coupling of 2-amino-5-bromopyridine (B118841) with styrene, demonstrate good yields.[2] Achieving high conversions with 2-amino-5-chloro- and particularly 2-amino-5-fluorothiazole would likely necessitate optimized conditions, including the use of highly active catalyst systems and potentially higher reaction temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Interestingly, while the general reactivity trend of I > Br > Cl often holds, some studies have shown that for amination reactions of halothiazoles, 2-chlorothiazoles can be more efficient coupling partners than their bromo counterparts under certain conditions.[3] This highlights the importance of optimizing the catalyst system (ligand and palladium precursor) and reaction parameters for each specific substrate and coupling partner. Nevertheless, for a given catalyst system, it is generally expected that the iodo- and bromo-derivatives will be more reactive than the chloro- and fluoro-analogs.
Data Presentation
The following table summarizes the expected relative reactivity and general reaction conditions for the cross-coupling of 2-amino-5-halothiazoles based on established principles. It is important to note that optimal conditions will vary depending on the specific coupling partners and desired product.
| Halogen (X) at C5 | Suzuki-Miyaura Coupling | Heck Reaction | Buchwald-Hartwig Amination |
| Iodo (I) | Excellent Yields Mild conditions (e.g., 80-100°C) Standard Pd catalysts (e.g., Pd(PPh₃)₄) Shorter reaction times | Excellent Yields Mild conditions (e.g., 100-120°C) Standard Pd catalysts Shorter reaction times | Excellent Yields Mild conditions (e.g., 80-110°C) Wide range of catalyst systems effective |
| Bromo (Br) | Good to Excellent Yields Mild to moderate conditions (e.g., 90-110°C) Standard to more active Pd catalysts | Good to Excellent Yields Moderate conditions (e.g., 110-140°C) Often requires more robust catalysts | Good to Excellent Yields Moderate conditions (e.g., 90-120°C) Catalyst selection can be crucial |
| Chloro (Cl) | Moderate to Good Yields Harsher conditions (e.g., >110°C) Requires highly active catalysts (e.g., with biaryl phosphine ligands) Longer reaction times | Low to Moderate Yields Harsher conditions (e.g., >140°C) Requires specialized, highly active catalysts | Moderate to Good Yields Can be more efficient than bromo-analogs with optimized catalyst systems Requires careful selection of ligand and base |
| Fluoro (F) | Low to No Reactivity Very harsh conditions required Specialized C-F activation catalysts needed | Very Low to No Reactivity Generally not a viable substrate under standard conditions | Very Low to No Reactivity Requires specific C-F amination methodologies |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for 2-amino-5-halothiazoles. Note: These are starting points, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for a specific transformation.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a standard method applicable to a wide range of substrates.[4]
-
Materials:
-
2-Amino-5-halothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v, 7 mL)
-
-
Procedure:
-
To a round-bottom flask, add the 2-amino-5-halothiazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent mixture and the palladium catalyst.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
General Protocol for Heck Reaction
This protocol is a general method for the Heck reaction of an aryl halide with an alkene.[5][6]
-
Materials:
-
2-Amino-5-halothiazole derivative (1.0 mmol)
-
Alkene (e.g., Styrene or an acrylate, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or NMP, 5 mL)
-
-
Procedure:
-
To a Schlenk tube, add the palladium catalyst and phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, 2-amino-5-halothiazole, alkene, and base.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120-150 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl halide.[7][8][9]
-
Materials:
-
2-Amino-5-halothiazole derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or a biaryl phosphine, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a Schlenk tube.
-
Add the solvent, followed by the 2-amino-5-halothiazole and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualizations
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Bromination of 2-Aminothiazole: A Comparative Guide to Modern Reagents
For researchers, scientists, and professionals in drug development, the selective bromination of the 2-aminothiazole (B372263) scaffold is a critical transformation in the synthesis of numerous biologically active molecules. While traditional methods employing molecular bromine or N-bromosuccinimide (NBS) are well-established, concerns over their hazardous nature, potential for over-bromination, and lack of regioselectivity have spurred the development of safer and more efficient alternatives. This guide provides an objective comparison of these alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal brominating agent for specific synthetic needs.
The 2-aminothiazole ring system is a prevalent motif in a wide array of pharmaceuticals. The introduction of a bromine atom onto this scaffold serves as a key handle for further functionalization through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. However, the electron-rich nature of the 2-aminothiazole ring makes it susceptible to multiple bromination events and can lead to mixtures of regioisomers, complicating purification and reducing overall yields.[1] This has led to a shift towards milder and more selective brominating agents.
Performance Comparison of Brominating Reagents
The choice of a brominating agent significantly impacts the yield, regioselectivity, and overall efficiency of the reaction. The following table summarizes the performance of several alternative reagents for the bromination of 2-aminothiazole derivatives, offering a clear comparison to facilitate reagent selection.
| Reagent/Method | Typical Substrate | Regioselectivity | Yield (%) | Reaction Conditions | Key Advantages | Disadvantages |
| Copper(II) Bromide (CuBr₂) | 2-Amino-1,3-thiazoles | High for C5-position[1][2] | High (often >90%) | Room temperature, Acetonitrile[2] | Excellent regioselectivity, mild conditions, high yields.[1] | Requires stoichiometric amounts of copper salt. |
| Enzymatic Bromination (VHPO) | 2-Aminothiazoles | High | >95% conversion[3] | 30°C, Aqueous buffer, H₂O₂[1][3] | Green and mild conditions, high conversion, uses non-toxic bromide salts.[3][4] | Requires specialized enzymes and careful control of H₂O₂ addition.[3] |
| Bromide-Bromate Couple | Heteroaromatic compounds | Good | High | Aqueous acidic medium, Room temperature[5] | Eco-friendly, in situ generation of bromine, safe to handle.[5] | May require optimization of the bromide/bromate ratio for specific substrates.[5] |
| Dibromoisocyanuric Acid (DBI) | Inactive aromatic rings | Powerful brominating agent[6] | 70% (for 2,6-dinitrotoluene)[7] | Concentrated H₂SO₄, Room temperature[7] | Highly reactive, effective for deactivated substrates.[6] | Harsh acidic conditions may not be suitable for all substrates. |
| N-Bromosuccinimide (NBS) | 2-Aminothiazoles | Preferential for C5, but can lead to over-bromination[1] | Variable | Low temperatures (0°C to -10°C) to control selectivity[1] | Readily available and easy to handle solid.[8] | Can lead to a lack of regioselectivity and over-bromination.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are methodologies for key bromination reactions discussed in this guide.
Protocol 1: C5-Bromination using Copper(II) Bromide (CuBr₂)
This protocol is adapted from studies demonstrating the high regioselectivity of CuBr₂ for the C5 position of 2-aminothiazoles.[1][2]
-
Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[1]
-
Reaction: Stir the reaction mixture at room temperature.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with aqueous ammonia (B1221849) (0.1 M).[1]
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica (B1680970) gel column chromatography.[1]
Protocol 2: Enzymatic Bromination using Vanadium-Dependent Haloperoxidase (VHPO)
This green chemistry approach offers a mild and highly selective alternative for bromination.[3][4]
-
Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.[1]
-
Initiation: Initiate the reaction by the controlled addition of hydrogen peroxide (H₂O₂).[1][3]
-
Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.[1][3]
-
Quenching: After completion (monitored by LC-MS or TLC), quench the reaction by adding catalase to decompose excess H₂O₂.[1][3]
-
Work-up and Purification: The product can often be used in subsequent steps without extensive purification, a significant advantage of this biocatalytic method.[3][4]
Protocol 3: Bromination using Dibromoisocyanuric Acid (DBI)
This method is suitable for less reactive aromatic substrates.[7]
-
Reaction Setup: Dissolve the substrate (e.g., 2,6-dinitrotoluene, 1.0 eq) in concentrated sulfuric acid.[7]
-
Reagent Addition: Add dibromoisocyanuric acid (0.55 eq, as both bromine atoms can be used) to the solution.[7]
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 1.5 hours).[7]
-
Work-up: Pour the reaction mixture into iced water and extract the product with an organic solvent like ethyl acetate.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography.[7]
Decision-Making Workflow for Reagent Selection
The selection of an appropriate brominating agent is a critical step that depends on the specific substrate and the desired outcome. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A flowchart to guide the selection of a suitable brominating agent for 2-aminothiazole.
Conclusion
The development of alternative brominating reagents has significantly advanced the synthesis of functionalized 2-aminothiazoles. Reagents like Copper(II) bromide offer excellent regioselectivity and high yields under mild conditions.[1][2] For applications demanding environmentally friendly processes, enzymatic bromination and the bromide-bromate system present compelling green alternatives.[3][4][5] In cases of deactivated substrates, the powerful reactivity of dibromoisocyanuric acid can be harnessed.[6] By carefully considering the substrate, desired regioselectivity, and reaction conditions, researchers can now choose from a toolbox of modern reagents to perform this critical transformation safely and efficiently, paving the way for the discovery of new and improved pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 6. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 7. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-5-bromothiazole Hydrobromide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of 2-Amino-5-bromothiazole hydrobromide. While specific pre-validated methods for this compound are not extensively documented in publicly available literature, this guide outlines the principles of method validation and presents a framework for establishing and comparing these methods based on established analytical practices for similar small molecules.
Comparison of Analytical Method Performance
The choice between HPLC and UV-Vis spectrophotometry depends on the specific analytical requirements, such as the need for selectivity in the presence of impurities, sensitivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for these two techniques in the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% (depends on concentration) |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 3% |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the µg/mL range | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Typically in the µg/mL range | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Specificity | High (separates analyte from impurities) | Low (potential for interference from other absorbing species) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. The following protocols are proposed as a starting point for the development and validation of HPLC and UV-Vis methods for this compound.
This method is designed for the quantification of this compound in bulk drug substance and pharmaceutical formulations, offering high specificity and sensitivity.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) in an isocratic or gradient elution mode. The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (expected to be in the range of 250-280 nm).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
This method provides a simpler and faster, though less specific, alternative for the quantification of this compound, suitable for routine analysis of pure samples.
1. Instrumentation:
-
UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cuvettes.
2. Method Parameters:
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the chosen solvent over the UV range (e.g., 200-400 nm).
-
Blank: The solvent used for sample and standard preparation (e.g., 0.1 M Hydrochloric Acid or methanol).
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from approximately 5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to an expected concentration within the calibration range and measure the absorbance at the determined λmax.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages of analytical method validation.
Signaling Pathway Context
This compound is not directly implicated in a specific signaling pathway in the provided search results. It is primarily described as a biochemical reagent and a building block in organic synthesis. For instance, it has been used in the preparation of N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide.[1] While one source mentions its potential in Alzheimer's disease treatment by inhibiting p70S6 kinase, leading to increased autophagy and decreased β-amyloid production, this information is presented in the context of a product description and not a detailed scientific study.[2]
The following diagram illustrates a simplified, hypothetical signaling pathway where a compound like this compound could potentially act as an inhibitor, based on the limited information available.
Caption: A diagram showing the hypothetical inhibition of p70S6 kinase.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For drug development professionals, the 2-aminothiazole (B372263) scaffold is a privileged structure found in numerous biologically active compounds. Its functionalization via Suzuki coupling, particularly at the 5-position, is a critical step in the synthesis of novel pharmaceutical candidates.
The choice of a palladium catalyst is paramount to the success of this transformation, directly influencing reaction yield, speed, and purity. This guide provides an objective comparison of various palladium catalyst systems for the Suzuki coupling of 2-Amino-5-bromothiazole and structurally similar heteroaryl bromides, supported by experimental data.
Performance Comparison of Palladium Catalyst Systems
The efficiency of a Suzuki coupling reaction is highly dependent on the combination of the palladium source, ligand, base, and solvent. The following table summarizes the performance of different palladium catalyst systems in the coupling of various heteroaryl bromides, providing a comparative overview for researchers. While data for the exact 2-Amino-5-bromothiazole substrate is limited in comparative studies, the performance on analogous structures like brominated benzothiazoles and thiadiazoles offers valuable insights.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| PdCl₂(dppf) (3 mol%) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [2] |
| Pd(OAc)₂ / SPhos (2/4 mol%) | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | [2] |
| Pd(PPh₃)₄ (10 mol%) | Various arylboronic acids | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | >95 | [3] |
| PdCl₂(dppf) (10 mol%) | Various arylboronic acids | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | No Reaction | [3] |
| Heterogeneous Pd on AM-MCF | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 2 | 98 |
*Note: Data from this study was obtained using 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole as the substrate, a structurally similar scaffold.[3]
Experimental Workflow and Catalytic Cycle
Visualizing the procedural flow and the underlying chemical mechanism is essential for both planning and troubleshooting experiments.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle is the heart of the Suzuki reaction, involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key catalyst systems.
Protocol 1: General Coupling with Pd(PPh₃)₄
This protocol uses a common and commercially available catalyst, Tetrakis(triphenylphosphine)palladium(0), which is effective for a range of aryl bromides.[2][5]
-
Reagent Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-Amino-5-bromothiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 Toluene/Water (10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final product.[2]
Protocol 2: Coupling with PdCl₂(dppf)-CH₂Cl₂ Adduct
This catalyst is often used for more challenging couplings, as the dppf ligand can promote efficient catalysis.[2]
-
Reagent Setup: In a nitrogen-filled glovebox, charge a vial with 2-Amino-5-bromothiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), and PdCl₂(dppf)-CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 90°C for 8-12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, concentrate, and purify the residue by column chromatography.[2]
Protocol 3: Coupling with Pd(OAc)₂ and a Buchwald Ligand (e.g., SPhos)
Modern catalyst systems using bulky, electron-rich phosphine (B1218219) ligands like SPhos can offer high activity, even for less reactive substrates.[2][6]
-
Reagent Setup: To a Schlenk tube, add 2-Amino-5-bromothiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMF (10 mL) via syringe.
-
Reaction: Heat the mixture to 110°C for 6 hours.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the product by column chromatography.[2]
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Amino-5-bromothiazole Hydrobromide Derivatives Versus Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. The introduction of a bromine atom at the 5-position of the thiazole (B1198619) ring, yielding 2-Amino-5-bromothiazole hydrobromide derivatives, has been explored as a strategy to modulate and enhance biological effects. This guide provides an objective comparison of the biological activities of these brominated derivatives against their non-brominated or otherwise modified analogs, supported by experimental data from published studies.
Executive Summary
Derivatives of 2-Amino-5-bromothiazole have demonstrated significant potential in anticancer and antimicrobial applications. The bromine substituent at the 5-position can influence the molecule's electronic properties and lipophilicity, which in turn can affect its interaction with biological targets. This guide delves into specific examples where 2-Amino-5-bromothiazole has been utilized as a starting material for the synthesis of potent biological inhibitors and compares the activity of halogenated versus non-halogenated 2-aminothiazole derivatives.
Anticancer Activity: KPNB1 Inhibition
Karyopherin beta 1 (KPNB1), a nuclear import protein, is overexpressed in various cancers and is a promising target for anticancer drug development. A potent inhibitor of KPNB1, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, was synthesized from 2-amino-5-bromothiazole.[1] While a direct comparison with its non-brominated analog is not available in the cited literature, another study identified a similar 2-aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, as a potent KPNB1 inhibitor with a binding affinity (Kd) of approximately 20 nM.[2]
Table 1: KPNB1 Inhibition by a 2-Aminothiazole Derivative [2]
| Compound | Target | Binding Affinity (Kd) |
| (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide | KPNB1 | ~20 nM |
The data indicates that the 2-aminothiazole scaffold is a potent pharmacophore for KPNB1 inhibition. Further studies directly comparing 5-bromo-substituted derivatives with their non-brominated counterparts are needed to quantify the contribution of the bromine atom to the inhibitory activity.
Structure-Activity Relationship in Anticancer Derivatives
A study on thiazole-based stilbene (B7821643) analogs as DNA topoisomerase IB inhibitors provides insights into the effect of the 5-bromo substitution. It was noted that while a series of (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole derivatives were synthesized, the bromine at the 5-position was subsequently lost during the reaction sequence. However, the initial bromination step highlights the chemical tractability of this position for generating diverse analogs. The resulting non-brominated stilbene analogs demonstrated significant cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values in the micromolar range.[1]
Table 2: Cytotoxicity of Thiazole-Based Stilbene Analogs (Non-brominated at position 5) [1]
| Compound ID | Phenyl A Substitution (X) | Phenyl B Substitution (R) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| 8 | F | 4-Cl | 1.02 ± 0.11 | 0.78 ± 0.09 |
| 11 | F | 4-tert-butyl | 0.78 ± 0.08 | 0.62 ± 0.07 |
These findings underscore the potential of the 2-aminothiazole core in developing potent anticancer agents, and suggest that modifications at the 5-position, including bromination, are a viable strategy for optimizing activity.
Antimicrobial Activity
The 2-aminothiazole moiety is also a key feature in many compounds with antimicrobial properties. While direct comparative studies of 5-bromo versus 5-H derivatives are limited, research on functionally substituted 2-aminothiazoles demonstrates their potential as antibacterial and antifungal agents. One study reported that a series of novel 2-aminothiazole derivatives were more active than ampicillin (B1664943) and streptomycin (B1217042) against certain bacterial strains.[3][4]
Another study investigating N-oxazolyl- and N-thiazolylcarboxamides found that the thiazole-containing compounds exhibited significant antimycobacterial activity.[5][6] Although this study did not specifically compare 5-bromo derivatives, it highlights the general effectiveness of the 2-aminothiazole scaffold against microbial pathogens. A separate review noted that halogenated derivatives of thiazolyl-thiourea showed promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 μg/mL.[7]
Experimental Protocols
KPNB1 Inhibition Assay
Principle: This assay quantifies the binding affinity of a test compound to KPNB1. A fluorescently labeled probe with known affinity for KPNB1 is used in a competitive binding format.
Procedure:
-
A solution of purified KPNB1 protein is incubated with a fluorescein-labeled 2-aminothiazole derivative probe.
-
The test compound (e.g., a this compound derivative or its analog) is added at various concentrations.
-
The displacement of the fluorescent probe by the test compound is measured by a change in fluorescence polarization or other suitable detection method.
-
The binding affinity (Kd) of the test compound is calculated from the dose-response curve.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1]
Antimicrobial Susceptibility Testing (Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Procedure:
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][4]
Signaling Pathways and Experimental Workflows
KPNB1-Mediated Nuclear Import Pathway
KPNB1 is a key mediator of the transport of cargo proteins from the cytoplasm into the nucleus. Inhibition of KPNB1 can disrupt the nuclear import of proteins essential for cancer cell survival and proliferation, such as transcription factors.
Caption: KPNB1-mediated nuclear import and its inhibition by 2-aminothiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of novel compounds involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
Caption: A typical workflow for screening the anticancer activity of synthesized compounds.
Conclusion
The 2-aminothiazole scaffold is a versatile platform for the development of potent bioactive molecules. The use of this compound as a starting material has led to the discovery of promising KPNB1 inhibitors for cancer therapy. While direct quantitative comparisons between 5-bromo derivatives and their non-brominated analogs are not extensively documented in the reviewed literature, the available data on halogenated 2-aminothiazoles suggest that such substitutions can be beneficial for biological activity. Further systematic studies are warranted to fully elucidate the structure-activity relationship of the 5-bromo substitution on the 2-aminothiazole core across various biological targets. This will enable a more precise understanding of its contribution to potency and selectivity, thereby guiding the rational design of next-generation therapeutic agents.
References
- 1. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of KPNB1 as a Cellular Target of Aminothiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the Purity of Synthesized 2-Amino-5-bromothiazole Hydrobromide by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Amino-5-bromothiazole hydrobromide, a key building block in the synthesis of various therapeutic agents. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, offering a detailed experimental protocol and a discussion of potential impurities.
Comparison of HPLC Methods for Purity Analysis
Two primary RP-HPLC methods are proposed for the purity assessment of this compound. Method A employs a standard isocratic elution, ideal for routine quality control, while Method B utilizes a gradient elution, offering higher resolution for complex impurity profiles.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Principle | Rapid and simple quality control analysis. | High-resolution separation of closely eluting impurities. |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B | Gradient: 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm |
| Run Time | 10 minutes | 20 minutes |
| Advantages | Fast analysis time, simple mobile phase preparation. | Superior separation of impurities, suitable for method development. |
| Disadvantages | May not resolve all closely related impurities. | Longer run time, more complex mobile phase gradient. |
Potential Impurities in Synthesized this compound
The primary route for the synthesis of 2-Amino-5-bromothiazole involves the bromination of 2-aminothiazole. This process can lead to several potential impurities that need to be monitored.
| Impurity Name | Chemical Structure | Potential Source | Expected Elution Profile (vs. Main Peak) |
| 2-Aminothiazole | C₃H₄N₂S | Unreacted starting material | Earlier |
| 2-Amino-4-bromothiazole | C₃H₃BrN₂S | Isomeric byproduct | Similar/Slightly different |
| 2-Amino-4,5-dibromothiazole | C₃H₂Br₂N₂S | Over-bromination byproduct | Later |
Experimental Protocol: Purity Assessment by RP-HPLC (Method B)
This section details the experimental procedure for the gradient elution method, which is recommended for a comprehensive purity analysis.
1. Materials and Reagents:
-
This compound sample
-
Reference standard of this compound (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (B129727) (HPLC grade) for sample preparation
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
C18 column (3.5 µm, 4.6 x 100 mm)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Reference Standard Solution: Prepare a solution of the reference standard in methanol at a concentration of 1 mg/mL.
4. Chromatographic Conditions:
-
Column: C18, 3.5 µm, 4.6 x 100 mm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound by HPLC.
Caption: Workflow for HPLC Purity Assessment.
This comprehensive guide provides a robust framework for the purity assessment of this compound. The selection between the isocratic and gradient HPLC methods will depend on the specific requirements of the analysis, with the gradient method offering a more detailed impurity profile crucial for drug development and regulatory submissions.
A Comparative Guide to the Cost-Effective Synthesis of 2-Amino-5-bromothiazole Hydrobromide
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of yield, cost, safety, and scalability. This guide provides a comparative analysis of different synthetic pathways to 2-Amino-5-bromothiazole hydrobromide, a key intermediate in the synthesis of various pharmaceuticals. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies to aid in the selection of the most cost-effective method.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies: the direct bromination of a pre-formed thiazole (B1198619) ring and the construction of the brominated thiazole ring from acyclic precursors.
| Parameter | Route 1: Bromination of 2-Aminothiazole | Route 2: Cyclocondensation of Thiourea (B124793) and Bromomalonaldehyde |
| Starting Materials | 2-Aminothiazole, Bromine, Acetic Acid | Thiourea, Bromomalonaldehyde, Water |
| Reported Yield | ~75% for the free base[1] | >80% for the hydrobromide salt[2] |
| Reaction Conditions | 0°C to room temperature, 2 hours[1] | 20-25°C, 3 days, or 15-100°C[2] |
| Solvent | Acetic Acid[1] | Water[2] |
| Purification | Neutralization, Extraction, Column Chromatography[1] | Filtration, Neutralization for free base[2] |
| Key Advantages | Simple one-step reaction from a commercially available precursor. | High yield, uses water as a solvent, avoids the use of elemental bromine in the final step. |
| Key Disadvantages | Use of hazardous elemental bromine, moderate yield, requires chromatographic purification for the free base. | Longer reaction time at room temperature, requires the preparation of bromomalonaldehyde. |
Experimental Protocols
Route 1: Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole
This protocol is adapted from the bromination of 2-aminothiazole. The direct product of such a reaction in an acidic medium is often the hydrobromide salt.[3]
Methodology:
-
Dissolve 2-Aminothiazole (4.0 mmol) in 16 mL of acetic acid in a flask and cool the solution to 0°C.
-
Slowly add bromine (8.0 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
To isolate the free base, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution to a pH of 7-8.
-
The aqueous layer is then extracted three times with ethyl acetate (B1210297) (20 mL each).
-
The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2-Amino-5-bromothiazole.[1] To obtain the hydrobromide salt, the reaction mixture post-bromination can be processed directly, often by precipitation and filtration.
Route 2: Synthesis of 5-Formyl-2-aminothiazole Hydrobromide from Bromomalonaldehyde and Thiourea
While this specific patent describes the synthesis of the 5-formyl derivative, the underlying principle of reacting bromomalonaldehyde with thiourea to form a 5-bromo substituted aminothiazole intermediate is analogous and highly relevant. The patent highlights a high-yield process for a related structure.[2]
Methodology:
-
Suspend bromomalonaldehyde (0.94 mol) in 750 mL of water under a nitrogen atmosphere.
-
Add thiourea (0.94 mol) to the suspension with stirring.
-
Stir the mixture at approximately 20-25°C for 3 days.
-
The resulting mixture containing the hydrobromide salt of the product can be further processed. For the isolation of the free base, the mixture is poured onto ice and neutralized with concentrated ammonium (B1175870) hydroxide.
-
The product is then collected by filtration, washed with cold water, and air-dried.[2]
Logical Relationship of Synthetic Routes
The following diagram illustrates the two primary synthetic strategies for obtaining 2-Amino-5-bromothiazole and its hydrobromide salt.
Caption: Synthetic pathways to 2-Amino-5-bromothiazole and its hydrobromide salt.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the specific needs and capabilities of the laboratory or production facility.
-
Route 1 is straightforward and utilizes a readily available starting material. However, the use of elemental bromine and the necessity for chromatographic purification for the free base may be drawbacks in terms of safety and cost on a larger scale.
-
Route 2 , while involving a longer reaction time and the prerequisite synthesis of bromomalonaldehyde, offers a higher yield and employs water as a solvent, which is advantageous from an environmental and cost perspective. The direct formation of the hydrobromide salt in high yield makes this an attractive option for industrial applications.
Ultimately, a thorough cost analysis of the starting materials, reagents, solvents, and purification methods, alongside a consideration of the required scale and available equipment, will determine the most cost-effective route for the synthesis of this compound.
References
spectroscopic comparison of 2-Amino-5-bromothiazole hydrobromide and its free base
A detailed comparative analysis of the spectroscopic characteristics of 2-Amino-5-bromothiazole in its hydrobromide salt and free base forms, providing researchers and drug development professionals with essential data for characterization and quality control.
This guide offers an objective comparison of 2-Amino-5-bromothiazole hydrobromide and its corresponding free base, 2-Amino-5-bromothiazole. Through a presentation of experimental spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to delineate the structural and electronic differences between the protonated and neutral forms of this important thiazole (B1198619) derivative. The provided experimental protocols and comparative data tables will serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.
Chemical Structures
The key difference between the two compounds lies in the protonation state of the 2-amino group and the thiazole nitrogen. In the hydrobromide salt, the thiazole ring is protonated, forming a thiazolium ion, with the bromide ion acting as the counter-ion. This protonation significantly influences the electronic distribution within the molecule, leading to observable shifts in spectroscopic signals.
This compound
2-Amino-5-bromothiazole (Free Base)
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its free base.
Infrared (IR) Spectroscopy
IR spectroscopy provides insights into the vibrational modes of functional groups within a molecule. The protonation in the hydrobromide salt is expected to cause notable shifts in the N-H and C=N stretching frequencies.
| Functional Group | This compound (cm⁻¹) | 2-Amino-5-bromothiazole (Free Base) (cm⁻¹) |
| N-H Stretch | Expected around 3200-3400 (broad) | Typically 3300-3500 (sharper peaks) |
| C=N Stretch | Expected to be at a higher frequency | Typically around 1620-1650 |
| C-H Stretch (aromatic) | ~3100 | ~3100 |
| C-Br Stretch | ~600-700 | ~600-700 |
Note: Specific peak values are dependent on the experimental conditions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Protonation of the thiazole ring in the hydrobromide salt leads to significant downfield shifts of the ring protons and carbons due to the increased positive charge.
¹H NMR (DMSO-d₆)
| Proton | This compound (ppm) | 2-Amino-5-bromothiazole (Free Base) (ppm) |
| H4 | Expected to be downfield | Typically around 7.0-7.5 |
| -NH₂ | Expected to be a broad singlet, downfield | Typically around 6.0-7.0 |
Note: The exact chemical shifts can vary based on solvent and concentration.
¹³C NMR (DMSO-d₆)
| Carbon | This compound (ppm) | 2-Amino-5-bromothiazole (Free Base) (ppm) |
| C2 | Expected to be downfield | Typically around 165-175 |
| C4 | Expected to be downfield | Typically around 135-145 |
| C5 | Expected to be downfield | Typically around 105-115 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The protonation of the thiazole ring in the hydrobromide salt is expected to alter the energy of these transitions, resulting in a shift in the maximum absorption wavelength (λmax).
| Compound | λmax (nm) | Solvent |
| This compound | Expected to be blue-shifted compared to the free base | Methanol (B129727) |
| 2-Amino-5-bromothiazole | Typically around 260-280 | Methanol |
Experimental Protocols
Conversion of this compound to Free Base
To obtain the free base from its hydrobromide salt, a neutralization reaction is performed. A suspension of this compound in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), is treated with a base, like triethylamine (B128534) (TEA). The mixture is stirred at room temperature, and the resulting precipitate (triethylammonium bromide) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the 2-amino-5-bromothiazole free base.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using the KBr pellet method for solid samples. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed in a die under high pressure to form a transparent pellet, through which the IR beam is passed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is a good solvent for both the hydrobromide salt and the free base. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, to a known concentration. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm, to determine the wavelength of maximum absorption (λmax).
Visualizing the Comparison
Caption: Workflow for the spectroscopic comparison of the two compounds.
Caption: The acid-base relationship between the free base and its hydrobromide salt.
References
evaluating the performance of different ligands in Buchwald-Hartwig amination
A Researcher's Guide to Ligand Selection for Buchwald-Hartwig Amination
An Objective Comparison of Leading Ligand Classes for C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of the ancillary ligand, which profoundly influences catalyst activity, stability, and substrate scope.[3][4] This guide provides an objective comparison of the performance of several key classes of ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the complex landscape of catalyst selection.
The Critical Role of Ligands
The ligand stabilizes the palladium center and modulates its electronic and steric properties. Bulky, electron-rich phosphine (B1218219) ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to form the C-N bond and regenerate the active catalyst.[1][3][5] The evolution of ligand design, from simple triarylphosphines to sophisticated biarylphosphine and ferrocenyl ligands, has dramatically expanded the reaction's utility, particularly for challenging substrates like aryl chlorides.[1][6][7]
Performance Comparison of Key Ligands
The efficacy of a ligand is often evaluated based on its ability to promote high yields across a broad range of substrates, including sterically hindered aryl halides and various amine coupling partners, under mild conditions. Below is a summary of performance data for several widely used ligands in the Buchwald-Hartwig amination of aryl chlorides, which are often considered challenging substrates.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | 1.5 (Pd) / 3.0 (Ligand) | [8][9] |
| BrettPhos | Aryl Chlorides | Methylamine | NaOtBu | Toluene | 100 | 1.5-4 | >97 (mono:di) | 0.01-1.0 | [10] |
| AdBrettPhos | Heterocyclic Bromides | Benzamide | K₃PO₄ | t-Amyl alcohol | 110 | 12 | ~70-90 | 2.0 (Pd) / 4.0 (Ligand) | [11] |
| RuPhos | Aryl Chlorides | Secondary Amines | NaOtBu | Toluene | 80-100 | 2-24 | High | 0.5-2.0 | [12][13] |
| Josiphos | Chloropyridines | Benzophenone Imine | NaOtBu | Toluene | 80 | 24 | High | 0.005-1.0 | [14] |
| cataCXium® A | Chlorobenzene | Aniline | NaOtBu | Toluene | 100 | 1-4 | >99 | 0.1-1.0 | [15][16] |
Note: Yields and conditions are representative and can vary significantly based on the specific substrates used.
Key Insights from Performance Data:
-
Buchwald Biaryl Phosphine Ligands (XPhos, BrettPhos, RuPhos): This family of ligands is renowned for its broad applicability and high reactivity, especially with challenging aryl chlorides.[3][6]
-
XPhos is a versatile and widely used ligand that provides excellent results for a variety of amine- and aryl halide couplings.[8][17]
-
BrettPhos is particularly effective for the monoarylation of primary amines, a challenging transformation prone to over-arylation.[10][18] It has demonstrated high selectivity even at very low catalyst loadings.[10]
-
RuPhos often shows high activity for the coupling of secondary amines.[12][13]
-
AdBrettPhos , a bulkier derivative, has proven effective for the amidation of five-membered heterocyclic halides, a previously difficult substrate class.[11]
-
-
Josiphos Ligands: These ferrocene-based diphosphine ligands are highly efficient, enabling reactions with extremely high turnover numbers (TONs), making them suitable for large-scale applications where low catalyst loadings are critical.[14][19]
-
cataCXium® A: This di(1-adamantyl)alkylphosphine ligand is both sterically demanding and electron-rich, leading to excellent performance in the amination of aryl chlorides with quantitative conversions at low catalyst loadings.[15][16]
Visualizing the Process
To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the catalytic cycle and a typical workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 11. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nacatsoc.org [nacatsoc.org]
- 16. cataCXium® Catalysts [sigmaaldrich.com]
- 17. nbinno.com [nbinno.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Josiphos ligands - Wikipedia [en.wikipedia.org]
Benchmarking Novel Kinase Inhibitors Derived from 2-Amino-5-bromothiazole Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) scaffold is a cornerstone in the development of potent kinase inhibitors, serving as the backbone for numerous clinical candidates and approved drugs. This guide provides a comparative analysis of novel kinase inhibitors derived from the versatile starting material, 2-Amino-5-bromothiazole hydrobromide. By leveraging the reactivity of the bromine at the 5-position, a diverse array of inhibitors targeting key oncogenic kinases have been synthesized and evaluated. This document summarizes their performance against established benchmarks, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Comparative Inhibitory Activity
The following tables present a summary of the in vitro inhibitory activities of newly synthesized kinase inhibitors derived from 2-Amino-5-bromothiazole, benchmarked against the well-established multi-kinase inhibitor, Dasatinib, which also features a 2-aminothiazole core.
Table 1: Inhibitory Activity against Aurora Kinases
| Compound ID | Target Kinase | R Group on Phenyl Ring | Ki (nM)[1] |
| New Derivative 1 (7h) | Aurora A | H | 110[1] |
| Aurora B | 180[1] | ||
| New Derivative 2 (11) | Aurora A | 4-Cl | 23[1] |
| Aurora B | 42[1] | ||
| New Derivative 3 (13) | Aurora A | 4-OMe | 17[1] |
| Aurora B | 25[1] | ||
| New Derivative 4 (18) | Aurora A | 4-morpholino | 8.0[1] |
| Aurora B | 9.2[1] | ||
| Dasatinib (Benchmark) | Aurora A | - | ~3 |
| Aurora B | - | ~6 |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Target Kinase | Modifications | IC50 (nM) |
| New Derivative 5 | CDK2 | N-(5-Bromo-1,3-thiazol-2-yl)butanamide | 808 |
| New Derivative 6 | CDK2 | 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide | 20 |
| Dasatinib (Benchmark) | CDK2 | - | ~30 |
Table 3: Inhibitory Activity against Src Family Kinases and Bcr-Abl
| Compound ID | Target Kinase | IC50 (nM) |
| New Derivative 7 | Lck | Sub-micromolar in PBL proliferation assay |
| Dasatinib (Benchmark) | Src | 0.55 |
| Lck | 0.3 | |
| Bcr-Abl | < 1 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to benchmarking these inhibitors, the following diagrams illustrate the relevant signaling pathways and a general workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of kinase inhibitors. The following protocols are representative of the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the inhibitory potency (IC50) of compounds against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., Aurora A, CDK2, Src)
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates (e.g., Millipore MAPH)
-
Phosphoric acid (75 mM)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Diluted test compound or DMSO (for control wells)
-
Peptide substrate
-
Purified kinase
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination and Filtration: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., K562, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
2. Assay Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel kinase inhibitors with potent and selective activities against a range of therapeutically relevant kinases. The data presented in this guide demonstrates that strategic modifications at the 5-position of the thiazole (B1198619) ring, often facilitated by the bromo substituent, can lead to compounds with significantly improved inhibitory profiles compared to early-generation derivatives. The provided experimental protocols offer a standardized framework for the consistent and reliable benchmarking of these new chemical entities. Continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.
References
Comparative Analysis of 2-Amino-5-bromothiazole hydrobromide in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results using 2-Amino-5-bromothiazole hydrobromide, a notable biochemical reagent and synthetic intermediate. Its performance is objectively compared with alternative compounds, supported by experimental data, to assist researchers in making informed decisions for their studies.
Executive Summary
This compound has been identified as a modulator of the p70S6 Kinase (p70S6K) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. This guide focuses on the comparative efficacy of this compound as a p70S6K inhibitor against other well-characterized inhibitors, providing a quantitative basis for its potential application in life sciences research.
Performance Comparison of p70S6K Inhibitors
The inhibitory activity of this compound and two prominent alternative p70S6K inhibitors, PF-4708671 and LY2584702, are summarized below. It is crucial to note that the available data for this compound is from a cell-based assay (ED50), while the data for the alternatives are from in vitro enzymatic assays (IC50 and Ki). Direct comparison of absolute values should be made with caution due to the different assay formats.
| Compound | Target | Assay Type | Potency | Reference |
| This compound | p70S6 Kinase | Cell-based (Alzheimer's disease model) | ED50: 0.8 µM | [1] |
| PF-4708671 | p70S6 Kinase 1 (S6K1) | In vitro (cell-free) | IC50: 160 nM, Ki: 20 nM | [2][3][4] |
| LY2584702 | p70S6 Kinase | In vitro (ATP-competitive) | IC50: 4 nM | [5][6][7] |
Note:
-
ED50 (Median Effective Dose): The concentration of a drug that produces a therapeutic response in 50% of the population.
-
IC50 (Half maximal Inhibitory Concentration): The concentration of an inhibitor where the response (e.g., enzymatic activity) is reduced by half.
-
Ki (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
While a direct comparison is challenging, the data suggests that PF-4708671 and LY2584702 are highly potent inhibitors in enzymatic assays. The cell-based potency of this compound at 0.8 µM indicates its potential as a valuable research tool for studying the p70S6K pathway in cellular contexts.
Signaling Pathway and Experimental Workflow
The p70S6K pathway is a downstream effector of the PI3K/Akt/mTOR signaling cascade. Its activation leads to the phosphorylation of the S6 ribosomal protein, promoting protein synthesis and cell growth. The following diagrams illustrate the signaling pathway and a general workflow for assessing p70S6K inhibition.
Caption: The PI3K/Akt/mTOR/p70S6K signaling pathway.
Caption: General workflow for evaluating p70S6K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are representative protocols for a p70S6K kinase activity assay.
In Vitro p70S6K Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro IC50 values of inhibitors.
Materials:
-
Recombinant p70S6K enzyme
-
Kinase substrate (e.g., S6Ktide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction Mixture: In each well of the plate, add the kinase assay buffer, the recombinant p70S6K enzyme, and the kinase substrate.
-
Initiate Reaction: Add the test compound dilutions or vehicle control (DMSO) to the respective wells. Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based p70S6K Activity Assay (Western Blot)
This protocol is suitable for determining the cellular potency (e.g., ED50) of inhibitors by measuring the phosphorylation of the downstream target S6.
Materials:
-
Cell line of interest (e.g., HEK293, neuronal cell line)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating agent (e.g., Insulin-like Growth Factor-1, IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total-S6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours or overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor like IGF-1 for a short period (e.g., 15-30 minutes) to activate the p70S6K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated S6 and total S6. Normalize the phospho-S6 signal to the total S6 signal and the loading control. Calculate the percent inhibition of S6 phosphorylation for each compound concentration relative to the stimulated control. Determine the ED50 values from the dose-response curves.
Conclusion
References
- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. S6K1 Inhibitor, PF-4708671 The S6K1 Inhibitor, PF-4708671 controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthetic Methods of 2-Amino-5-bromothiazole Hydrobromide
2-Amino-5-bromothiazole and its hydrobromide salt are crucial intermediates in the synthesis of various pharmaceuticals and biologically active compounds. Their effective preparation is a key step in the development of new chemical entities. This guide provides a literature review of the common synthetic methods for 2-Amino-5-bromothiazole hydrobromide, offering an objective comparison of their performance based on reported experimental data.
The primary and most widely documented approach for synthesizing this compound is the direct electrophilic bromination of 2-aminothiazole (B372263). Variations in this method arise from the choice of solvent, temperature, and brominating agent. Below, we compare the different protocols and present their reported efficiencies.
Comparative Analysis of Synthetic Methods
The following table summarizes the quantitative data from various reported synthetic protocols for the preparation of 2-Amino-5-bromothiazole and its hydrobromide salt. This allows for a direct comparison of reaction conditions and outcomes.
| Method | Starting Material | Brominating Agent/Solvent | Temperature | Time | Reported Yield | Key Observations | Source |
| Method A | 2-Aminothiazole | Bromine / Acetic Acid | 0°C to Room Temp. | 2 h | 75% (free base) | Reaction monitored by TLC; product isolated after neutralization and column chromatography. | [1] |
| Method B | 2-Aminothiazole | Bromine / 48% Hydrobromic Acid (aq) | Reflux | 35 min (addition) | Not explicitly stated | Exothermic reaction; product crystallizes as the hydrobromide salt upon cooling. | [2] |
| Method C | 2-Aminothiazole | Bromine / Water | 55°C | Not specified | Not explicitly stated | Product is the hydrobromide salt, which contains a molecule of water of crystallization.[2] | [2] |
| Method D | 2-Aminothiazole | Bromine / DMF | Room Temp. | 3 h | Low Yield (for subsequent amination) | Used for a one-pot halogenation/nucleophilic substitution; the intermediate bromothiazole is generated in situ.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are key experimental protocols cited in the literature.
Method A: Bromination in Acetic Acid [1]
-
Dissolve 2-Aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid at 0°C.
-
Slowly add Bromine (408 μL, 8 mmol) dropwise to the solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Adjust the pH to 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by column chromatography to yield 5-Bromothiazol-2-amine (520 mg, 75% yield).
Method B: Bromination in Aqueous Hydrobromic Acid [2]
-
Create a mixture of 2-aminothiazole (150 g, 1.5 moles), water (300 cc), and 48% hydrobromic acid (250 g, 1.5 moles).
-
Heat the mixture to reflux temperature.
-
Add bromine (240 g, 1.5 moles) to the mixture over a period of approximately 35 minutes. The reaction is exothermic and will remain at reflux without external heating.
-
After the addition is complete, cool the reaction mixture.
-
The product, this compound, will crystallize from the solution.
-
Collect the crystals by filtration. The product can be recrystallized from water with decolorizing charcoal for further purification.
Workflow for Synthesis Comparison
The logical workflow for selecting a synthetic method involves starting with the common precursor and evaluating the different pathways based on their reaction conditions and reported outcomes.
Caption: Comparative workflow of synthetic routes to 2-Amino-5-bromothiazole HBr.
References
Unlocking Potential: A Comparative Guide to the Docking of 2-Aminothiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the 2-aminothiazole (B372263) scaffold represents a privileged structure in the design of potent enzyme inhibitors. This guide provides a comparative analysis of molecular docking studies involving 2-aminothiazole derivatives, offering insights into their binding affinities and interactions with various key biological targets implicated in diseases ranging from cancer to neurodegenerative disorders.
The versatility of the 2-aminothiazole ring allows for diverse substitutions, leading to a broad spectrum of biological activities.[1][2][3][4] Molecular docking, a powerful in silico tool, has been instrumental in elucidating the binding modes of these inhibitors and guiding the development of more potent and selective drug candidates. This guide summarizes key findings from several comparative docking studies, presenting quantitative data, experimental protocols, and a visual representation of the typical workflow.
Comparative Docking Performance of 2-Aminothiazole Derivatives
The following tables summarize the docking scores and binding energies of various 2-aminothiazole-based inhibitors against several important protein targets. These values provide a quantitative measure of the binding affinity, with more negative scores generally indicating a more favorable interaction.
Table 1: Aurora Kinase Inhibitors
Aurora kinases are crucial regulators of cell division and are considered significant targets in cancer therapy.[1][5] Several studies have explored 2-aminothiazole derivatives as potential inhibitors.
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Compound 1a | Aurora Kinase A (1MQ4) | -9.67 | [1] |
| Compound 2a | Aurora Kinase A (1MQ4) | Excellent Binding | [1][5] |
| Compound 3e | Aurora Kinase A (1MQ4) | Excellent Binding | [1][5] |
| Compound 4d | Aurora Kinase A (1MQ4) | Excellent Binding | [1][5] |
| Compound 5d | Aurora Kinase A (1MQ4) | Excellent Binding | [1][5] |
| Compound 6d | Aurora Kinase A (1MQ4) | Excellent Binding | [1][5] |
| Compound 32 | Aurora Kinase (1MQ4) | -9.67 | [6] |
Table 2: α-Glucosidase Inhibitors
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Docking studies have been employed to identify novel 2-aminothiazole-based compounds with potential inhibitory activity.
| Compound ID | Target Protein | Docking Software | Docking Score (kcal/mol) | In Vitro Kᵢ (µM) |
| Compound 1 | α-Glucosidase | AutoDock 4.2 | -5.97 | 330.78 ± 9.15 |
| Compound 2 | α-Glucosidase | AutoDock 4.2 | -6.62 | 56.61 ± 1.31 |
| Compound 2 | α-Glucosidase | AutoDock Vina | -7.2 | 56.61 ± 1.31 |
| Compound 3 | α-Glucosidase | AutoDock 4.2 | -6.31 | - |
| Compound 4 | α-Glucosidase | AutoDock 4.2 | -6.15 | - |
| Compound 5 | α-Glucosidase | AutoDock 4.2 | -6.08 | - |
Reference:[7]
Table 3: Metabolic Enzyme Inhibitors
2-Aminothiazole derivatives have also been investigated as inhibitors of metabolic enzymes like carbonic anhydrases (CA) and cholinesterases (AChE and BChE), which are targets for various diseases.[8]
| Compound | Target Enzyme | Binding Energy (kcal/mol) | In Vitro Kᵢ (µM) |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | -6.75 | - |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | - | 0.008 ± 0.001 |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | -7.61 | - |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | - | 0.124 ± 0.017 |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | -7.86 | - |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | - | 0.129 ± 0.030 |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | -7.96 | - |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | - | 0.083 ± 0.041 |
Reference:[8]
Table 4: Hec1/Nek2 Protein Inhibitors
Targeting the Hec1/Nek2 protein interaction is a promising strategy in cancer therapy due to its role in cell proliferation.[9]
| Study Focus | Key Finding | Reference |
| QSAR and Docking | A significant three-descriptor QSAR model was generated for Hec1/Nek2 inhibitory activity. Designed molecules were subjected to molecular docking, and three selected molecules showed promising docking scores. | [9] |
Table 5: Protein Kinase CK2 Inhibitors
Protein Kinase CK2 is another important target in oncology.[10][11] Allosteric inhibitors based on the 2-aminothiazole scaffold have been developed and optimized.
| Compound ID | Target | In Vitro IC₅₀ (µM) | Cellular EC₅₀ (µM) (786-O cells) |
| Compound 4 | CK2α | 3.4 | - |
| Compound 27 | CK2α | 0.6 | 5 |
| CX-4945 (Reference) | CK2 | 0.014 | - |
Reference:[11]
Experimental Protocols: A Generalized Docking Workflow
While specific parameters may vary between studies, a general methodology is typically followed for comparative molecular docking.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 2-aminothiazole derivatives are drawn using chemical drawing software.
-
The structures are converted to 3D and optimized to their lowest energy conformation.
-
Appropriate protonation states are assigned at physiological pH.
3. Molecular Docking:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking is performed using software such as AutoDock, Glide, or GOLD.[5][12] These programs utilize scoring functions to predict the binding conformation and affinity of the ligand to the protein.
-
Multiple docking runs are often performed to ensure the reliability of the results.
4. Analysis of Results:
-
The docking results are analyzed based on the docking scores, binding energies, and the predicted binding poses of the ligands.
-
Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified and visualized.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathway and Logical Relationships
The inhibition of key proteins by 2-aminothiazole derivatives can modulate various signaling pathways implicated in disease. For instance, inhibiting Aurora kinases can disrupt the cell cycle, leading to apoptosis in cancer cells.
Caption: Inhibition of a target protein by a 2-aminothiazole derivative.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Quantitative Analysis of Impurities in 2-Amino-5-bromothiazole Hydrobromide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Amino-5-bromothiazole hydrobromide is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of potential analytical methodologies for the quantitative determination of impurities in this compound, offering insights into method selection and development.
Understanding Potential Impurities
The primary route for synthesizing this compound involves the bromination of 2-aminothiazole. Based on this, potential process-related impurities may include:
-
Starting Material: Unreacted 2-aminothiazole.
-
Over-reacted Species: Di-brominated species such as 2-amino-4,5-dibromothiazole.
-
Isomers: Positional isomers formed during bromination.
-
Degradation Products: Impurities formed due to exposure to light, heat, or incompatible excipients.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling in pharmaceutical manufacturing due to its high resolution, sensitivity, and quantitative accuracy.[1][2] Below is a comparison of two proposed HPLC methods for the analysis of impurities in this compound.
Comparative Overview of Proposed HPLC Methods
| Parameter | Method A: Reversed-Phase HPLC with UV Detection | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection |
| Principle | Separation based on hydrophobicity. Non-polar compounds are retained longer. | Separation of polar compounds. Polar analytes are retained longer on a polar stationary phase. |
| Primary Application | Ideal for separating the main component from less polar and moderately polar impurities. | Effective for quantifying highly polar impurities, such as the starting material, 2-aminothiazole. |
| Stationary Phase | C18 (Octadecyl silane) | Silica, Amide, or other polar bonded phases |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) or formate) and organic solvent (e.g., acetonitrile (B52724) or methanol). | Gradient of a high concentration of organic solvent with a small amount of aqueous buffer. |
| Advantages | Robust, widely applicable, and excellent for a broad range of impurities. | Superior retention and separation of very polar compounds that are poorly retained in reversed-phase. |
| Limitations | May have insufficient retention for very polar impurities like unreacted 2-aminothiazole. | Less robust than reversed-phase, can have longer equilibration times, and may be less suitable for non-polar impurities. |
Experimental Protocols
Below are detailed, albeit proposed, experimental protocols for the two HPLC methods. These would require validation for specific applications.
Method A: Reversed-Phase HPLC Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Method B: HILIC Protocol
-
Column: HILIC (Amide or Silica), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient Program:
-
0-10 min: 0% to 50% B
-
10-15 min: 50% B
-
15.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water to a concentration of 1 mg/mL.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive impurity analysis may benefit from orthogonal techniques.
| Technique | Principle | Advantages | Limitations |
| LC-MS | Combines the separation of HPLC with the mass identification of Mass Spectrometry.[1] | Provides structural information for the identification of unknown impurities.[1] Highly sensitive. | Quantitative accuracy may be lower than HPLC-UV without appropriate standards. |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of analytes in an electric field. | High separation efficiency, especially for charged and highly polar species.[3] Minimal sample and solvent consumption. | Can be less robust and have lower sensitivity compared to HPLC for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules. | The primary technique for the unambiguous structural elucidation of isolated impurities.[4] | Requires relatively pure and concentrated samples of the impurity. Lower sensitivity than chromatographic methods. |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for efficient impurity analysis.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 2-Amino-5-bromothiazole Hydrobromide
For immediate release – In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-5-bromothiazole hydrobromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is crucial for maintaining a safe and efficient research environment.
This compound is a solid, brominated organic compound. Due to its halogenated nature, it is classified as a hazardous waste and requires specific disposal procedures. Improper disposal can lead to hazardous chemical reactions and environmental contamination. Therefore, it is imperative that this compound is never disposed of in regular trash or down the sanitary sewer.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary safety equipment and immediate first aid measures as indicated in the substance's Safety Data Sheet (SDS).
| Category | Requirement | First Aid Measures |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. |
| Skin Protection | Wear suitable protective clothing and chemical-resistant gloves. | In case of skin contact, wash off immediately with plenty of soap and water. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust. | If inhaled, move the person into fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not eat, drink, or smoke when handling. | If swallowed, rinse mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is segregation as a solid halogenated organic waste. This waste will be collected by a licensed hazardous waste disposal facility, often through a process known as "lab packing," where a certified expert inventories, segregates, and packages laboratory chemicals for safe transport and disposal.
Experimental Protocol for Waste Accumulation:
-
Designate a Satellite Accumulation Area (SAA): Identify a designated area within the laboratory for the accumulation of hazardous waste. This area should be under the control of laboratory personnel and away from normal lab activities.
-
Select a Compatible Waste Container: Choose a clean, dry, and sealable wide-mouth container made of a material compatible with solid chemicals (e.g., a high-density polyethylene (B3416737) (HDPE) bucket or a glass jar with a screw-top lid). Ensure the container is in good condition with no cracks or leaks.
-
Properly Label the Waste Container: Before placing any waste into the container, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Irritant")
-
The date accumulation begins
-
The name and contact information of the generating laboratory/researcher
-
-
Transfer the Solid Waste: Carefully transfer the solid this compound waste directly into the labeled container. Do not mix with non-halogenated waste, liquid waste, or incompatible materials such as strong oxidizing agents.
-
Securely Seal the Container: Keep the container tightly sealed at all times, except when adding waste. This prevents the release of dust and potential contamination.
-
Store in the SAA: Place the sealed container in the designated Satellite Accumulation Area. Ensure it is stored in secondary containment, such as a tray, to contain any potential spills or leaks.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EH&S) department to arrange for the collection of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community.
Personal protective equipment for handling 2-Amino-5-bromothiazole hydrobromide
Essential Safety and Handling Guide for 2-Amino-5-bromothiazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 61296-22-8). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that poses several health risks. It is classified as an irritant and is harmful if ingested. The material is also hygroscopic and air-sensitive, requiring specific storage conditions.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following personal protective equipment and engineering controls are mandatory.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to minimize inhalation of dust and vapors.
Personal Protective Equipment:
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.[3] |
| Protective Clothing | Wear a lab coat or other impervious clothing to prevent skin contact.[3] For significant handling, fire/flame resistant clothing may be appropriate.[3] | |
| Respiratory Protection | Respirator | If dust formation is likely or ventilation is inadequate, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[3] |
Operational and Disposal Plans: Step-by-Step Guidance
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned.[3] Verify that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust. Avoid the formation of dust and aerosols.[3]
-
During Use: Avoid all contact with skin and eyes.[3] Do not breathe in dust or vapors.[1] It is imperative not to eat, drink, or smoke in the work area.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored under an inert atmosphere due to its air-sensitive nature.[1]
Spill and Leak Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[4]
-
Clean-up: Carefully sweep up the dampened material and place it into a suitable, labeled container for disposal.[1] Use absorbent paper dampened with ethanol to clean any remaining residue.[4]
-
Decontaminate: Wash the spill area thoroughly with a soap and water solution.[4]
Disposal Plan:
-
All waste materials, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste.
-
Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1][3] This should be done through an approved waste disposal plant.[1]
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
